Suzetrigine phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18F5N3O4 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-hydroxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H18F5N3O4/c1-8-13(10-3-4-11(21)14(22)15(10)29)16(32-19(8,2)20(23,24)25)18(31)28-9-5-6-27-12(7-9)17(26)30/h3-8,13,16,29H,1-2H3,(H2,26,30)(H,27,28,31)/t8-,13-,16+,19+/m0/s1 |
InChI Key |
WHNITIVOSUKTKC-CFKRIXOTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical and physical properties of Suzetrigine phenol
Disclaimer: Information regarding a compound specifically named "Suzetrigine phenol" is not available in publicly accessible scientific literature or chemical databases. The following guide pertains to Suzetrigine (GSK-372475A) , a well-documented voltage-gated sodium channel blocker. It is possible that "this compound" refers to a metabolite or a related, but unpublished, derivative. The information presented here is based on available data for Suzetrigine.
Introduction
Suzetrigine, also known as GSK-372475A, is a potent and selective inhibitor of voltage-gated sodium channels (Nav), with a particular emphasis on the Nav1.7, Nav1.8, and Nav1.9 subtypes. These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, making them key targets for the development of novel analgesics. Suzetrigine has been investigated for its potential in treating various pain states. This document provides a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
The chemical and physical properties of Suzetrigine are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.
| Property | Value |
| IUPAC Name | 4-(4-fluoro-2-methyl-phenoxy)-N-(1-methyl-piperidin-4-yl)-benzamide |
| Molecular Formula | C20H23FN2O2 |
| Molecular Weight | 358.41 g/mol |
| Canonical SMILES | CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)F)C |
| InChI Key | N/A |
| CAS Number | 209673-34-1 |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| pKa | Not reported |
| LogP | Not reported |
Mechanism of Action: Sodium Channel Inhibition
Suzetrigine exerts its pharmacological effects by blocking voltage-gated sodium channels. Its mechanism involves state-dependent binding, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state is a characteristic feature of many local anesthetics and antiarrhythmic drugs, and it contributes to the use-dependent block observed with Suzetrigine. By stabilizing the inactivated state, Suzetrigine prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in neuronal excitability, particularly in rapidly firing neurons such as those involved in pain signaling.
Caption: State-dependent binding of Suzetrigine to voltage-gated sodium channels.
Pharmacological Data
The inhibitory activity of Suzetrigine against various sodium channel subtypes has been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Target | IC50 (µM) | Assay Conditions |
| Nav1.7 | 0.011 | Whole-cell patch clamp, inactivated state |
| Nav1.8 | 0.028 | Whole-cell patch clamp, inactivated state |
| Nav1.9 | Not reported | - |
| TTX-R Na+ current | 0.034 | Dorsal root ganglion (DRG) neurons |
Data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
5.1. Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the interaction of Suzetrigine with voltage-gated sodium channels at the cellular level.
Objective: To determine the potency and state-dependence of sodium channel blockade by Suzetrigine.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.
-
-
Voltage Protocols:
-
To assess tonic block (binding to the resting state), cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit sodium currents.
-
To assess phasic or use-dependent block (binding to the open/inactivated state), a train of depolarizing pulses is applied.
-
To specifically measure affinity for the inactivated state, a pre-pulse to a depolarizing potential (e.g., -30 mV) is used to accumulate channels in the inactivated state before the test pulse.
-
-
Data Analysis: The peak sodium current amplitude is measured in the absence and presence of varying concentrations of Suzetrigine. The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Caption: Workflow for whole-cell patch clamp electrophysiology experiments.
Summary and Future Directions
Suzetrigine is a potent, state-dependent blocker of voltage-gated sodium channels, with selectivity for subtypes implicated in nociception. Its mechanism of action, centered on stabilizing the inactivated state of the channel, provides a strong rationale for its development as an analgesic. While preclinical data are promising, further research, including clinical trials, is necessary to fully establish its therapeutic potential and safety profile in humans. The development of derivatives, potentially including phenol-containing structures, may represent a strategy to optimize its pharmacokinetic or pharmacodynamic properties.
An In-depth Technical Guide to the Molecular Structure of Suzetrigine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed elucidation of the molecular structure of Suzetrigine (VX-548), a first-in-class, non-opioid analgesic. It addresses a common point of inquiry regarding a "phenol" moiety and clarifies the correct chemical classification based on its established structure. The document further details its mechanism of action, physicochemical properties, and relevant experimental insights for a comprehensive understanding.
Elucidation of the Suzetrigine Molecular Structure: A Correction on the "Phenol" Terminology
A critical point of clarification regarding the molecular structure of Suzetrigine is the absence of a phenol (B47542) group. Phenols are characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. In contrast, Suzetrigine contains a methoxyphenyl group, where a methoxy (B1213986) (-OCH3) group is attached to the phenyl ring. This distinction is fundamental to its chemical properties and molecular interactions. The correct chemical name for Suzetrigine is 4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide[1][2][3][4].
The core of the Suzetrigine molecule is a substituted tetrahydrofuran (B95107) (oxolane) ring[3]. Key features of its molecular architecture include:
-
A Tetrahydrofuran (Oxolane) Core: This five-membered heterocyclic ring forms the central scaffold of the molecule.
-
A Trifluoromethyl Group: Attached at position 5 of the oxolane ring, this group is known to enhance metabolic stability and lipophilicity[3].
-
A 3,4-Difluoro-2-methoxyphenyl Moiety: This functional group, located at position 3 of the oxolane ring, plays a crucial role in the molecule's selectivity through hydrophobic and electrostatic interactions with its target[3].
-
A Pyridine Carboxamide Group: This component is essential for the molecule's overall conformation and binding affinity.
The stereochemistry of the chiral centers on the oxolane ring is defined as (2R,3S,4S,5R), which is critical for its specific biological activity[1][5].
Physicochemical and Identification Data
The following table summarizes the key quantitative data and identifiers for Suzetrigine.
| Property | Value |
| Molecular Formula | C₂₁H₂₀F₅N₃O₄[1][2][4][5] |
| Molecular Weight | 473.400 g·mol⁻¹[1][2][4][5] |
| IUPAC Name | 4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide[1][3][4] |
| CAS Number | 2649467-58-1[1][3] |
| DrugBank Accession | DB18927[1] |
| PubChem CID | 156445116[1] |
| Appearance | White to off-white solid[2] |
| Solubility | Practically insoluble in water[2] |
| InChI Key | XSQUJFKRXZMOKA-PAFIKIDNSA-N[1][3][4][5] |
Mechanism of Action: A Structure-Activity Relationship
Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8[1][6][7][8][9]. These channels are predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia[1][6]. The unique molecular structure of Suzetrigine allows it to bind with high affinity to the voltage-sensing domain 2 (VSD2) of the NaV1.8 channel[2][6][8][9]. This binding occurs via a novel allosteric mechanism, stabilizing the channel in its closed state and resulting in tonic inhibition[1][8][9].
This selective, peripherally restricted action prevents the transmission of pain signals to the central nervous system, thereby providing analgesia without the addictive potential associated with opioids[1][6]. The selectivity for NaV1.8 is remarkable, with a reported affinity over 3,100 times greater than for other voltage-gated sodium channels[1].
Visualizations of Molecular Structure and Signaling Pathway
The following diagrams illustrate the core molecular structure of Suzetrigine and its mechanism of action.
Experimental Protocols: An Overview of Clinical Evaluation
The efficacy and safety of Suzetrigine have been evaluated in multiple clinical trials. The pivotal Phase 3 trials involved patients with moderate to severe acute pain following abdominoplasty and bunionectomy[1][10][11].
General Trial Design:
-
Study Type: Randomized, double-blind, placebo- and active-controlled trials[1][12].
-
Patient Population: Adults with moderate to severe postoperative pain[11][12].
-
Intervention: Oral administration of Suzetrigine, with an initial loading dose followed by maintenance doses[12].
-
Comparators: Placebo and a combination of hydrocodone/acetaminophen[12].
-
Primary Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48)[10][12].
Key Pharmacokinetic and Pharmacodynamic Assessments:
-
Pharmacokinetics: Parameters such as half-life, volume of distribution, and clearance were determined. Suzetrigine is primarily metabolized by CYP3A[7].
-
Pharmacodynamics: The relationship between drug concentration and analgesic effect was evaluated, with a focus on the onset and duration of pain relief[10].
The results from these trials demonstrated that Suzetrigine was significantly more effective than placebo in reducing acute pain[1][10][11]. While not showing superiority to the opioid comparator in all measures, it presented a favorable safety profile with no evidence of addictive potential[1][8][9][12].
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information is based on publicly available data as of the time of writing.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy Suzetrigine | 2649467-58-1 [smolecule.com]
- 4. Suzetrigine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. GSRS [precision.fda.gov]
- 6. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journavx.com [journavx.com]
- 12. Suzetrigine (Journavx) — A Sodium Channel Blocker for Acute Pain | The Medical Letter Inc. [secure.medicalletter.org]
Part 1: Suzetrigine (VX-548) - A Selective NaV1.8 Inhibitor for Acute Pain
An In-depth Technical Guide on the Biological Activity of Suzetrigine and the Distinct compound GSK2330672
Disclaimer: The user's request for information on "Suzetrigine phenol" has been interpreted as a query about the biological activity of Suzetrigine (also known as VX-548). The term "this compound" does not correspond to a recognized chemical entity in the available scientific literature. This guide will focus on Suzetrigine (VX-548), a selective NaV1.8 inhibitor. Additionally, to address the potential confusion arising from the compound identifier GSK2330672 also being associated with the user's query, this document will separately detail the biological activity of GSK2330672 (also known as Linerixibat), an ileal bile acid transporter (IBAT) inhibitor. These are two distinct molecules with different mechanisms of action and therapeutic targets.
Suzetrigine (VX-548) is a first-in-class, orally administered, non-opioid analgesic developed for the management of moderate to severe acute pain.[1][2][3] Its targeted mechanism of action offers a promising alternative to traditional pain medications, particularly in light of the ongoing opioid crisis.
Mechanism of Action
Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel subtype 1.8 (NaV1.8).[4][5][6] These channels are predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia, which are crucial for transmitting pain signals from the periphery to the central nervous system.[1][2]
Unlike many other sodium channel blockers, Suzetrigine employs a novel allosteric inhibition mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed or resting state.[4][5] This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.[4] By acting peripherally, Suzetrigine avoids the central nervous system side effects and addictive potential associated with opioids.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel in a peripheral nociceptive neuron.
Quantitative Data
The following tables summarize the key quantitative data for Suzetrigine's potency, selectivity, and pharmacokinetic parameters.
Table 1: Potency and Selectivity of Suzetrigine
| Parameter | Value | Species | Assay Method |
| IC50 (NaV1.8) | 0.68 ± 0.16 nM | Human | Electrophysiology |
| IC50 (NaV1.8) | 0.27 nM | Human | Whole-cell patch-clamp |
| IC50 (NaV1.8) | 0.35 ± 0.17 µM | Mouse | Whole-cell recordings from DRG neurons[7] |
| Selectivity | ≥ 31,000-fold vs. other NaV subtypes | Human | Electrophysiology[4][5] |
| Off-target Screening | Selective against 180 other molecular targets | Human | Various binding assays[4][5] |
Table 2: Pharmacokinetic Parameters of Suzetrigine
| Parameter | Value | Species | Administration |
| AUC0-t | 1505.8 ± 47.3 ng·h/mL | Rat (Female) | 1 mg/kg IV[8][9] |
| AUC0-t | 253.8 ± 6.3 ng·h/mL | Rat (Male) | 1 mg/kg IV[8][9] |
| Clearance (CL) | 12.5 ± 0.8 mL/min/kg | Rat (Female) | 1 mg/kg IV[8][9] |
| Clearance (CL) | 65.1 ± 1.7 mL/min/kg | Rat (Male) | 1 mg/kg IV[8][9] |
| Oral Bioavailability (F) | 96% | Rat (Female) | 2 mg/kg PO |
| Oral Bioavailability (F) | 11% | Rat (Male) | 2 mg/kg PO |
| AUC0-t | 2843.2 ± 350.2 ng·h/mL | Monkey | 1 mg/kg IV[8] |
| Clearance (CL) | 5.8 ± 0.6 mL/min/kg | Monkey | 1 mg/kg IV[8] |
| Volume of Distribution (Vd) | 2.3 ± 0.4 L/kg | Monkey | 1 mg/kg IV[8] |
| Oral Bioavailability (F) | 71% | Monkey | 2 mg/kg PO[8] |
Experimental Protocols
This technique is used to measure the inhibitory effect of Suzetrigine on NaV1.8 channels.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 channels are cultured under standard conditions. Alternatively, dorsal root ganglion (DRG) neurons can be isolated from animal models.[4]
-
Solutions:
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a NaV1.8-expressing cell.[4]
-
Maintain a holding potential of -100 mV to keep the channels in a resting state.[4]
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) to elicit NaV1.8 currents.[4]
-
To assess inhibition of the inactivated state, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied before the test pulse.[4]
-
Perfuse the cells with varying concentrations of Suzetrigine and record the inhibition of the peak sodium current.[4]
-
Construct concentration-response curves to determine the IC50 value.[4]
-
This assay determines the binding affinity of Suzetrigine to the NaV1.8 channel.
-
Materials:
-
Protocol (Competitive Binding):
-
Incubate the NaV1.8-containing cell membranes with a fixed concentration of the radioligand.[4]
-
Add increasing concentrations of unlabeled Suzetrigine.[4]
-
Allow the binding to reach equilibrium.[4]
-
Rapidly filter the mixture to separate bound from free radioligand.[4]
-
Measure the radioactivity on the filters.[4]
-
Plot the percentage of specific binding against the concentration of unlabeled Suzetrigine to determine the IC50, which can be converted to the inhibition constant (Ki).[4]
-
Experimental Workflow Diagram
Caption: A simplified workflow for the preclinical and clinical investigation of Suzetrigine.
Part 2: GSK2330672 (Linerixibat) - An Ileal Bile Acid Transporter (IBAT) Inhibitor
GSK2330672, also known as Linerixibat, is a potent, non-absorbable inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT).[10][11] It has been investigated for the treatment of pruritus (itching) associated with primary biliary cholangitis (PBC) and for type 2 diabetes.[12][13][14]
Mechanism of Action
The IBAT is located in the terminal ileum and is responsible for the reabsorption of bile acids from the intestine back into the bloodstream, a process known as enterohepatic circulation.[15][16] By inhibiting IBAT, GSK2330672 blocks this reabsorption, leading to increased excretion of bile acids in the feces.[15] This reduction in the systemic pool of bile acids is believed to alleviate pruritus in cholestatic liver diseases.[15] In the context of type 2 diabetes, the increased concentration of bile acids in the colon is thought to stimulate the release of glucagon-like peptide-1 (GLP-1), which can improve glycemic control.
Signaling Pathway Diagram
Caption: Mechanism of action of GSK2330672 on the ileal bile acid transporter (IBAT).
Quantitative Data
The following tables provide quantitative data on the potency and pharmacodynamic effects of GSK2330672.
Table 3: Potency of GSK2330672
| Parameter | Value | Species | Assay Method |
| IC50 (ASBT) | 42 nM | Human | In vitro inhibition assay[10] |
Table 4: Pharmacodynamic Effects of GSK2330672 in a Phase 2a Study (PBC with Pruritus)
| Parameter | Change from Baseline | p-value |
| Serum Total Bile Acid Concentration | -50% (from 30 to 15 µM) | <0.0001[14][17] |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | +3.1-times (from 7.9 to 24.7 ng/mL) | <0.0001[14][17] |
| Pruritus Score (NRS) | -57% | <0.0001[17] |
| Pruritus Score (PBC-40 itch domain) | -31% | <0.0001[17] |
| Pruritus Score (5-D itch scale) | -35% | <0.0001[17] |
Experimental Protocols
This assay is used to determine the inhibitory potency of compounds like GSK2330672 on the ileal bile acid transporter.
-
Cell Preparation: A suitable cell line (e.g., CHO or HEK293) is stably transfected to express the human IBAT/ASBT protein.
-
Uptake Assay:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The cells are washed and incubated with a buffer containing a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid).
-
Increasing concentrations of the test inhibitor (GSK2330672) are added to the wells.
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the inhibitor that causes 50% inhibition of bile acid uptake (IC50) is calculated.
-
-
Study Design: A double-blind, randomized, placebo-controlled, crossover trial.[17][18]
-
Participants: Patients with primary biliary cholangitis and pruritus.[17][18]
-
Procedure:
-
Secondary Endpoints: Changes in pruritus scores (measured by NRS, PBC-40 itch domain, and 5-D itch scale) and changes in serum total bile acids and C4 levels.[14][17]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Suzetrigine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, A Potent and Selective NaV1.8 Pain Signal Inhibitor For The Treatment of Moderate To Severe Pain | PDF | Analgesic | Opioid [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a highly potent, nonabsorbable apical sodium-dependent bile acid transporter inhibitor (GSK2330672) for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Evaluations Following Single Oral Doses of GSK2330672 in Healthy Japanese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy Suzetrigine | 2649467-58-1 [smolecule.com]
- 14. Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: a double-blind, randomised, placebo-controlled, crossover, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
The Pharmacokinetics and Metabolism of Suzetrigine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suzetrigine (formerly VX-548), a first-in-class, selective inhibitor of the NaV1.8 sodium channel, represents a significant advancement in the management of moderate to severe acute pain. As a non-opioid analgesic, its development has been keenly observed. Understanding the pharmacokinetic and metabolic profile of Suzetrigine is paramount for its safe and effective clinical use, and for the development of future analgesics. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Suzetrigine, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Introduction
Suzetrigine selectively targets the NaV1.8 voltage-gated sodium channel, which is predominantly expressed in peripheral nociceptive neurons. By inhibiting this channel, Suzetrigine effectively dampens the transmission of pain signals to the central nervous system, offering a peripherally-mediated analgesic effect without the central nervous system side effects and abuse potential associated with opioids.[1] This unique mechanism of action underscores the importance of a thorough characterization of its disposition in the body.
Pharmacokinetics
Suzetrigine exhibits pharmacokinetic properties that support oral administration and a twice-daily dosing regimen. The key pharmacokinetic parameters for Suzetrigine and its major active metabolite, M6-SUZ, are summarized in the tables below.
Absorption
Following oral administration, Suzetrigine is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 3 hours under fasting conditions.[2] The Tmax can be delayed to around 5 hours when administered with food.[2]
Distribution
Suzetrigine has a large apparent volume of distribution, estimated at 495 L, indicating extensive distribution into peripheral tissues.[2][3] This is consistent with its mechanism of action targeting peripheral neurons. Both Suzetrigine and its active metabolite, M6-SUZ, are highly bound to plasma proteins.
Table 1: Key Pharmacokinetic Parameters of Suzetrigine and M6-SUZ
| Parameter | Suzetrigine | M6-SUZ |
| Median Tmax (fasting) | ~3 hours | - |
| Median Tmax (fed) | ~5 hours | - |
| Apparent Volume of Distribution (Vd/F) | 495 L | - |
| Plasma Protein Binding | 99% | 96% |
| Mean Effective Half-life (t1/2) | 23.6 hours (36.2% CV) | 33.0 hours (34.9% CV) |
| Mean Steady-State Apparent Oral Clearance (CL/F) | 13.9 L/h (37.5% CV) | - |
Data compiled from multiple sources.[2][3][4]
Metabolism
Suzetrigine is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system.[1][3][4][5] The major metabolic pathway involves the formation of an active metabolite, M6-SUZ.[5] This metabolite is 3.7 times less potent as a NaV1.8 inhibitor compared to the parent drug.[4][5] In vitro studies using rat liver microsomes have identified O-desmethylation and N-oxidation as other potential metabolic pathways.[5]
Excretion
Suzetrigine and its metabolites are eliminated through both renal and fecal routes. Approximately 44% of the administered dose is excreted in the urine, primarily as metabolites.[4] About 49.9% is excreted in the feces, with 9.1% of the total dose being the unchanged parent drug.[4]
Metabolism of Suzetrigine
The biotransformation of Suzetrigine is a critical determinant of its efficacy and potential for drug-drug interactions.
Primary Metabolic Pathway
The principal metabolic pathway for Suzetrigine is oxidation, mediated predominantly by CYP3A enzymes, leading to the formation of the active metabolite M6-SUZ.
Drug-Drug Interactions
Given its primary metabolism by CYP3A, Suzetrigine has a potential for drug-drug interactions.
-
CYP3A Inhibitors: Strong CYP3A inhibitors can significantly increase Suzetrigine exposure. For instance, co-administration with a strong inhibitor can increase Suzetrigine exposure by 4.8-fold.[2]
-
CYP3A Inducers: Strong CYP3A inducers, such as rifampin, can decrease Suzetrigine exposure by over 90%.[2]
Suzetrigine itself can also act as a CYP3A inducer and an inhibitor of CYP2C8, CYP2C9, and CYP2C19, although clinically significant interactions via these pathways are not expected.[2]
Experimental Protocols
The pharmacokinetic and metabolic profile of Suzetrigine has been characterized through a series of preclinical and clinical studies. Below are summaries of the methodologies for key experiments.
In Vitro CYP Inhibition Assay
To assess the potential of Suzetrigine to inhibit CYP enzymes, in vitro assays are conducted using human liver microsomes.
Methodology:
-
Reagent Preparation: Serial dilutions of Suzetrigine are prepared. Pooled human liver microsomes are used as the enzyme source. A specific probe substrate for each CYP isoform is used. An NADPH regenerating system is prepared to ensure sustained enzyme activity.
-
Incubation: Suzetrigine and human liver microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH regenerating system and the probe substrate.
-
Termination and Analysis: The reaction is stopped after a defined period. The formation of the metabolite of the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of Suzetrigine that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Clinical Pharmacokinetic Studies
The human pharmacokinetics of Suzetrigine have been evaluated in clinical trials, including studies in healthy volunteers and patients with acute pain.
Methodology:
-
Study Design: Typically, these are single-center, open-label, single- or multiple-dose studies in healthy adult subjects or patients.
-
Dosing: Subjects receive a standardized oral dose of Suzetrigine.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points before and after dosing to capture the full concentration-time profile.
-
Bioanalysis: Plasma concentrations of Suzetrigine and its major metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters.
Special Populations
The pharmacokinetics of Suzetrigine have been evaluated in specific populations to inform dosing recommendations.
-
Hepatic Impairment: In individuals with moderate hepatic impairment, the exposure to Suzetrigine is increased by 1.3 to 1.5-fold.[2]
-
Renal Impairment: No clinically significant differences in Suzetrigine pharmacokinetics have been observed in patients with mild to moderate renal impairment. The effects of severe renal impairment are not yet fully characterized.[2]
-
Other Factors: No clinically significant differences in pharmacokinetics have been observed based on age, sex, race, or body weight.[2]
Conclusion
Suzetrigine has a predictable pharmacokinetic profile characterized by good oral absorption, extensive tissue distribution, and metabolism primarily through the CYP3A pathway to an active metabolite. Its elimination occurs via both renal and fecal routes. A thorough understanding of its ADME properties, particularly its metabolism and potential for drug-drug interactions, is crucial for its optimal and safe use in the clinical setting. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Suzetrigine and the development of novel non-opioid analgesics.
References
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the pharmacodynamics of selective voltage-gated sodium channel 1.8 (NaV1.8) blockers, a promising class of non-opioid analgesics. It covers their mechanism of action, pharmacological properties, and the experimental protocols used for their characterization.
Introduction: NaV1.8 as a Therapeutic Target for Pain
Voltage-gated sodium channels (NaVs) are essential for initiating and propagating action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are critical for transmitting pain signals.[1][2][3][4] Unlike other NaV channels, NaV1.8 is resistant to tetrodotoxin (B1210768) (TTX) and has distinct electrophysiological properties, such as slow inactivation kinetics, that make it a key contributor to the upstroke of the action potential in nociceptive neurons.[5][6]
Genetic and pharmacological evidence has validated NaV1.8 as a significant target for pain management.[7] Gain-of-function mutations in the SCN10A gene are linked to painful peripheral neuropathies, while blocking the channel has been shown to reduce pain in various preclinical models.[1][3][8] The selective expression of NaV1.8 in the peripheral nervous system presents an opportunity to develop analgesics that avoid the central nervous system (CNS) and cardiac side effects associated with non-selective sodium channel blockers.[7][9]
Mechanism of Action of Selective NaV1.8 Blockers
Selective NaV1.8 blockers reduce neuronal excitability by inhibiting the influx of sodium ions that initiate pain signals.[2][10] Their mechanism is often sophisticated, involving preferential binding to specific conformational states of the channel.
-
State-Dependent Blockade : NaV channels cycle through three main conformational states: resting, open, and inactivated. Many selective NaV1.8 blockers exhibit state-dependence, meaning they have a higher affinity for the open and/or inactivated states than the resting state.[8][9][11] Since nociceptive neurons in chronic pain states are often depolarized and fire at high frequencies, their NaV1.8 channels spend more time in the open and inactivated states. This allows state-dependent blockers to selectively target these hyperactive neurons while sparing normally functioning ones.
-
Frequency-Dependent (Use-Dependent) Blockade : This is a direct consequence of state-dependent binding. With repetitive stimulation (i.e., high-frequency firing), there is a cumulative increase in the number of channels entering the open and inactivated states, providing more binding opportunities for the drug. This leads to an enhanced inhibitory effect, a phenomenon known as use-dependent block.[8][9][11]
-
Allosteric Inhibition : Some novel blockers, such as suzetrigine (B10856436) (VX-548), act via an allosteric mechanism. Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed, non-conducting state.[12][13] This results in tonic, voltage-independent inhibition of the channel.[12]
Mandatory Visualizations
Signaling Pathway and Pharmacological Intervention
References
- 1. mdpi.com [mdpi.com]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. | BioWorld [bioworld.com]
- 12. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
Suzetrigine (VX-548): A Technical Whitepaper on the First-in-Class NaV1.8 Inhibitor for Acute Pain Management
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of pain management has been dominated for decades by classes of drugs with significant limitations, most notably opioids, which carry a high risk of addiction, respiratory depression, and other central nervous system (CNS) side effects.[1][2][3] In a significant advancement for the field, Vertex Pharmaceuticals has developed Suzetrigine (VX-548), a first-in-class, oral, non-opioid analgesic.[4][5] Marketed as Journavx, Suzetrigine was approved by the U.S. Food and Drug Administration (FDA) in January 2025 for the treatment of moderate-to-severe acute pain in adults, marking the first new class of medicine for this indication in over two decades.[1][4][5][6][7][8] This document provides an in-depth technical overview of the discovery, mechanism of action, pharmacology, and clinical development of Suzetrigine.
Discovery and Rationale: Targeting NaV1.8
The discovery of Suzetrigine is rooted in over two decades of research into the genetic drivers of pain.[5][9] The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, emerged as a compelling therapeutic target.[9] NaV1.8 is a genetically and pharmacologically validated pain target that is selectively and highly expressed in peripheral pain-sensing neurons (nociceptors) of the dorsal root ganglia.[4][6][7][10][11][12] These channels are crucial for the generation and propagation of action potentials in response to noxious stimuli.[7][13]
By selectively inhibiting NaV1.8 in the peripheral nervous system, the therapeutic strategy aimed to block pain signals before they reach the CNS.[4][6] This approach offers the potential for effective analgesia without the CNS-related adverse effects associated with opioids, such as addiction, sedation, and respiratory depression.[1][2][4] Vertex's focused campaign on NaV1.8 inhibitors, which evolved from earlier candidates like VX-150, ultimately led to the development of Suzetrigine, a molecule optimized for potency, selectivity, and pharmacokinetic properties.[5]
Mechanism of Action
Suzetrigine is a potent and highly selective inhibitor of the NaV1.8 sodium channel.[10][12][14]
-
Selective Binding: It operates through a novel allosteric mechanism, binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[4][10][13]
-
State-Dependent Inhibition: This binding stabilizes the channel in its closed (resting) state, resulting in tonic inhibition.[4][10][13] This action reduces the likelihood of channel opening and subsequent action potential firing, particularly under conditions of pathological firing associated with pain.[4]
-
High Selectivity: In vitro and pharmacological studies have demonstrated that Suzetrigine is exceptionally selective. It exhibits over 31,000-fold greater selectivity for NaV1.8 compared to other NaV subtypes and numerous other molecular targets.[4][10][11][13] This high selectivity is crucial for minimizing off-target effects.[7]
This targeted peripheral action effectively inhibits the transmission of pain signals to the brain and spinal cord without crossing the blood-brain barrier, thereby avoiding the addictive potential of opioids.[4][6][11]
Pharmacology and Pharmacokinetics
Suzetrigine has been characterized by its high potency and favorable pharmacokinetic profile, supporting its clinical dosing regimens.
Pharmacological Profile
| Parameter | Value | Reference |
| Target | Voltage-Gated Sodium Channel NaV1.8 | [4][10][12] |
| Mechanism | Selective, Allosteric, State-Dependent Inhibition | [4][10] |
| IC50 (Human NaV1.8) | 0.68 ± 0.16 nM | [11][15] |
| Selectivity | >31,000-fold vs. other NaV subtypes | [4][10] |
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Administration | Oral | [4][6] |
| Tmax (Peak Plasma Conc.) | ~3 hours (fasting) | [4] |
| Effective Half-Life (t1/2) | 23.6 hours | [4][11] |
| Metabolism | Primarily hepatic, via CYP3A | [4][11] |
| Primary Active Metabolite | M6-SUZ (3.7-fold less potent) | [11][13] |
| Plasma Protein Binding | 99% (Suzetrigine), 96% (M6-SUZ) | [11] |
| Excretion | ~49.9% in feces, ~44% in urine | [11] |
Note: Co-administration with strong CYP3A inhibitors or inducers can significantly alter Suzetrigine exposure and is contraindicated for strong inhibitors.[1][8]
Clinical Development and Efficacy
The clinical development program for Suzetrigine in acute pain included Phase 2 proof-of-concept studies and a robust Phase 3 program, demonstrating both efficacy and a favorable safety profile.
Phase 2 Proof-of-Concept Studies
Two randomized, double-blind, placebo-controlled studies were conducted in patients with acute pain following abdominoplasty and bunionectomy surgeries.[16][17]
-
Primary Endpoint: The time-weighted Sum of Pain Intensity Difference over 48 hours (SPID48).
-
Key Finding: The high-dose regimen (100 mg loading dose, 50 mg every 12 hours) resulted in a rapid, statistically significant, and clinically meaningful improvement in SPID48 compared to placebo.[16][17] The lower doses did not show a meaningful benefit.[16][18]
Phase 3 Program (NAVIGATE 1 & 2)
The efficacy of Suzetrigine was confirmed in two pivotal Phase 3 trials in patients after abdominoplasty and bunionectomy.[19]
-
Primary Endpoint: Suzetrigine demonstrated a statistically significant improvement in the SPID48 compared to placebo in both studies.[20][21]
-
Key Secondary Endpoints:
-
Suzetrigine showed a more rapid onset to meaningful pain relief (≥2-point reduction in NPRS) compared to placebo.[20] The median time to relief was 2 hours (abdominoplasty) and 4 hours (bunionectomy) for Suzetrigine, versus 8 hours for placebo in both trials.[19]
-
Superiority over an active comparator, hydrocodone bitartrate/acetaminophen (HB/APAP), on the SPID48 endpoint was not met.[19][20]
-
Efficacy Data from Phase 3 Acute Pain Trials
| Trial | Endpoint | Suzetrigine vs. Placebo (LS Mean Difference) | 95% Confidence Interval | P-Value |
| Abdominoplasty | SPID48 | 48.4 | 33.6, 63.1 | <0.0001 |
| Bunionectomy | SPID48 | 29.3 | 14.0, 44.6 | 0.0002 |
Data sourced from Vertex Pharmaceuticals press releases and publications.[8][20][21][22]
Single-Arm Safety and Effectiveness Study
A separate study evaluated Suzetrigine for up to 14 days across a broad range of surgical and non-surgical acute pain conditions.[9]
-
Patient Global Assessment (PGA): At the end of treatment, 83.2% of patients rated Suzetrigine as "good," "very good," or "excellent" in treating their pain.[8][21][22]
Development in Neuropathic Pain
Vertex has also reported positive Phase 2 results for Suzetrigine in treating painful diabetic peripheral neuropathy (DPN), a form of chronic neuropathic pain.[12] The company is advancing the drug into a pivotal Phase 3 program for this indication, for which the FDA has granted Breakthrough Therapy designation.[12][23]
Safety and Tolerability Profile
Across all three Phase 3 studies, Suzetrigine was generally well-tolerated.
-
Adverse Events (AEs): The majority of AEs were mild to moderate in severity. Common AEs included itching, muscle spasms, increased blood creatine (B1669601) phosphokinase, and rash.[6][24] In some trials, headache and constipation were also noted.[16]
-
Safety Compared to Placebo: Notably, the incidence of AEs in the Suzetrigine arm was lower than in the placebo arm in the pivotal trials.[22]
-
Serious Adverse Events (SAEs): There were no SAEs considered to be related to Suzetrigine.[21] The safety profile is devoid of opioid-like risks, with no reports of respiratory depression, euphoria, or withdrawal symptoms.[20]
Experimental Protocols
In Vitro Selectivity Assays (General Methodology)
While specific proprietary protocols are not public, the assessment of Suzetrigine's selectivity would have followed established electrophysiological techniques.
-
Cell Lines: Use of mammalian cell lines (e.g., HEK293) stably expressing specific human voltage-gated sodium channel subtypes (NaV1.1 through NaV1.8).
-
Patch-Clamp Electrophysiology: Whole-cell voltage-clamp recordings are performed to measure ionic currents through the expressed channels.
-
Concentration-Response Curves: Cells are exposed to increasing concentrations of Suzetrigine to determine the concentration required to inhibit 50% of the sodium current (IC50) for each NaV subtype.
-
Selectivity Calculation: The IC50 value for NaV1.8 is compared to the IC50 values for all other subtypes to quantify selectivity. A similar approach is used for a broad panel of other receptors and ion channels to confirm off-target activity is minimal.
Phase 3 Acute Pain Clinical Trial Protocol (General Outline)
The NAVIGATE 1 and 2 trials followed a standardized protocol.[19][25]
-
Study Design: Randomized, double-blind, placebo- and active-controlled, multicenter trial.
-
Patient Population: Adult patients scheduled for either abdominoplasty or bunionectomy surgery, with a baseline pain score of at least 4 on the 11-point Numeric Pain Rating Scale (NPRS) post-surgery.[8]
-
Treatment Arms:
-
Efficacy Assessment:
-
Pain Measurement: Pain intensity was self-reported by participants using the 11-point NPRS at baseline and at multiple pre-specified time points over a 48-hour period.[16][25]
-
Primary Endpoint Calculation: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48) was calculated from the NPRS scores.[16][25]
-
-
Safety Assessment:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.
-
Collection of blood and urine samples for standard laboratory safety tests at baseline and end of study.[25]
-
Performance of electrocardiograms (ECGs) at baseline and specified intervals to monitor cardiac safety.[25]
-
Conclusion
The discovery and successful development of Suzetrigine by Vertex Pharmaceuticals represents a landmark achievement in pain management. By selectively targeting NaV1.8 channels in the peripheral nervous system, Suzetrigine offers a novel, non-opioid mechanism of action that provides clinically meaningful pain relief for moderate-to-severe acute pain.[3][10] Its favorable safety and tolerability profile, particularly the absence of CNS-related side effects and addictive potential, positions it as a critical alternative to opioids.[6][26] The comprehensive clinical program has validated its efficacy and safety, heralding a new era in the treatment of acute pain and potentially offering future solutions for chronic neuropathic pain conditions.
References
- 1. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Suzetrigine - Wikipedia [en.wikipedia.org]
- 7. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]
- 8. neurologylive.com [neurologylive.com]
- 9. painmedicinenews.com [painmedicinenews.com]
- 10. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 13. academic.oup.com [academic.oup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Toward Brain NaV1.8 Imaging with [11C]Suzetrigine [mdpi.com]
- 16. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vertex Announces Statistically Significant and Clinically Meaningful Results From Two Phase 2 Proof-of-Concept Studies of VX-548 for the Treatment of Acute Pain [businesswire.com]
- 18. biopharmadive.com [biopharmadive.com]
- 19. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 20. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review | MDPI [mdpi.com]
- 21. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vertex reveals pivotal non-opioid pain data, indicating superior safety to placebo [synapse.patsnap.com]
- 23. Vertex Reveals Progress in Suzetrigine (VX-548) for Acute and Neuropathic Pain Treatment [synapse.patsnap.com]
- 24. floridiananesthesiaservices.com [floridiananesthesiaservices.com]
- 25. benchchem.com [benchchem.com]
- 26. Suzetrigine: A novel selective sodium channel inhibitor for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzetrigine: A Technical Guide to the First-in-Class Nav1.8 Inhibitor for Acute Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suzetrigine (formerly VX-548), marketed as Journavx, represents a significant breakthrough in pain management as the first selective inhibitor of the voltage-gated sodium channel Nav1.8 to receive FDA approval for the treatment of moderate to severe acute pain. Its novel mechanism of action, which targets peripheral nociceptive neurons, offers an effective non-opioid analgesic alternative, mitigating the risks of addiction and central nervous system side effects associated with traditional pain medications. This technical guide provides a comprehensive overview of Suzetrigine, including its chemical identity, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed methodologies from key preclinical and clinical studies.
Chemical Identity
Suzetrigine is a small molecule with the following IUPAC name and CAS number:
| Identifier | Value |
| IUPAC Name | 4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide[1] |
| CAS Number | 2649467-58-1[1] |
Molecular Formula: C₂₁H₂₀F₅N₃O₄[2]
Molecular Weight: 473.39 g/mol [2]
Mechanism of Action and Signaling Pathway
Suzetrigine is a potent and highly selective, orally active inhibitor of the Nav1.8 sodium channel.[3] Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel that is predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia (DRG).[1] These neurons are crucial for transmitting pain signals from the periphery to the central nervous system.
The drug exerts its effect through a novel allosteric mechanism.[4] It binds to the second voltage-sensing domain (VSD2) of the Nav1.8 channel protein, which stabilizes the channel in its closed state.[5][6] This tonic inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in response to noxious stimuli.[7] By blocking pain signal transmission at the periphery, Suzetrigine effectively reduces the perception of pain without the central nervous system side effects associated with opioids.[1]
A major active metabolite, M6-SUZ, has been identified, which is 3.7 times less potent as a Nav1.8 inhibitor than the parent compound.[8]
Quantitative Data
Pharmacokinetic Properties
Suzetrigine exhibits favorable pharmacokinetic properties for oral administration, as summarized in the table below.
| Parameter | Human | Monkey | Rat (Female) | Rat (Male) |
| Tmax (Median) | ~3 hours (fasting)[9] | - | 0.5-1 hours[10] | 0.5-1 hours[10] |
| Effective Half-life (t½) | ~23.6 hours[9] | 4.6 ± 0.2 hours (IV)[10] | 4.9 ± 0.5 hours (Oral)[10] | 2.5 ± 0.2 hours (Oral)[10] |
| Apparent Volume of Distribution (Vd) | 495 L[9] | 2.3 ± 0.4 L/kg (IV)[10] | - | - |
| Oral Clearance (CL/F) | 13.9 L/h[2] | - | - | - |
| Protein Binding | ~99%[2] | - | - | - |
| Metabolism | Primarily by CYP3A enzymes[2] | - | - | - |
| Excretion | 49.9% in feces, 44% in urine[2] | - | - | - |
Pharmacodynamic Properties
Suzetrigine's potency and selectivity have been characterized through various in vitro assays.
| Parameter | Value |
| Nav1.8 IC₅₀ (Human) | 0.68 ± 0.16 nM[11] |
| Nav1.8 IC₅₀ (Mouse) | 0.35 ± 0.17 µM[2] |
| Selectivity vs. other Nav subtypes | ≥ 31,000-fold[5][6] |
Clinical Efficacy (Phase 3 Trials)
The efficacy of Suzetrigine was demonstrated in two pivotal Phase 3 trials in patients with moderate to severe acute pain following abdominoplasty and bunionectomy.[12] The primary endpoint was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.
| Trial | Suzetrigine SPID48 (LS Mean Difference vs. Placebo) | p-value | Median Time to Pain Relief (Suzetrigine vs. Placebo) |
| Abdominoplasty | 48.4 (95% CI: 33.6, 63.1)[12] | < 0.0001[12] | 119 min vs. 480 min[13] |
| Bunionectomy | 29.3 (95% CI: 14.0, 44.6)[12] | 0.0002[12] | 240 min vs. 480 min[13] |
Clinical Safety (Phase 3 Trials)
Suzetrigine was generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity.
| Trial | Adverse Event Rate (Suzetrigine) | Adverse Event Rate (Placebo) | Adverse Event Rate (Hydrocodone/Acetaminophen) |
| Abdominoplasty | 50%[9] | 56.3%[9] | 60.7%[9] |
| Bunionectomy | 31%[9] | 35.2%[9] | 41.8%[9] |
Common adverse reactions included itching, muscle spasms, and increased blood levels of creatine (B1669601) phosphokinase.[1]
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is designed to assess the inhibitory effect of Suzetrigine on Nav1.8 channels expressed in a heterologous system or in primary neurons.[4][5]
Objective: To determine the IC₅₀ of Suzetrigine for Nav1.8 channels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human Nav1.8, or dissociated primary DRG neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Suzetrigine Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 2-4 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Cell Approach and Sealing: Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -100 mV.
-
To assess resting state inhibition, apply a depolarizing step to 0 mV for 20-50 ms (B15284909) to elicit Nav1.8 currents.
-
To assess inactivated state inhibition, use a depolarizing prepulse (e.g., -30 mV for 500 ms) before the test pulse.
-
-
Drug Application: Perfuse the cell with the external solution containing increasing concentrations of Suzetrigine.
-
Data Analysis: Measure the peak sodium current at each concentration and construct a concentration-response curve to calculate the IC₅₀ value using the Hill equation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of Suzetrigine to the Nav1.8 channel.[4][7]
Objective: To determine the binding affinity of Suzetrigine to the Nav1.8 channel.
Materials:
-
Membrane Preparations: From cells recombinantly expressing high levels of human Nav1.8.
-
Radioligand: [³H]Suzetrigine or a suitable competitor radioligand.
-
Unlabeled Suzetrigine: For competition assays.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters and a Cell Harvester.
Procedure (Competitive Binding):
-
Incubation: In a 96-well plate, incubate the Nav1.8-containing cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Suzetrigine.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate membrane-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the concentration of unlabeled Suzetrigine to determine the Ki, which represents the binding affinity of Suzetrigine.
Chemical Synthesis Overview
The chemical synthesis of Suzetrigine is a multi-step process reported by Vertex Pharmaceuticals in a series of patents.[2] A summarized schematic of the reactions is provided below.[2][9]
Phase 3 Clinical Trial Protocol
The pivotal Phase 3 trials for Suzetrigine followed a randomized, double-blind, placebo- and active-controlled design.[3]
Objective: To evaluate the efficacy and safety of Suzetrigine for the treatment of moderate-to-severe acute pain.
Patient Population: Adults with moderate-to-severe acute pain following abdominoplasty or bunionectomy.
Dosing Regimen:
-
Suzetrigine Group: 100 mg loading dose, followed by 50 mg every 12 hours.
-
Active Comparator Group: Hydrocodone bitartrate/acetaminophen (e.g., 5 mg/325 mg) every 6 hours.
-
Placebo Group: Placebo matched to the Suzetrigine regimen.
Primary Endpoint:
-
Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.
Key Secondary Endpoints:
-
SPID48 for Suzetrigine compared to the active comparator.
-
Time to meaningful pain relief (≥2-point reduction in the Numeric Pain Rating Scale) compared to placebo.
Safety Assessments:
-
Monitoring and recording of all adverse events, serious adverse events, and discontinuations due to adverse events.
Conclusion
Suzetrigine represents a paradigm shift in the management of acute pain, offering a potent and selective non-opioid therapeutic option. Its unique mechanism of action, targeting Nav1.8 in the peripheral nervous system, has demonstrated significant analgesic efficacy with a favorable safety profile in robust clinical trials. This technical guide provides a foundational understanding of Suzetrigine for the scientific community, supporting further research and development in the field of non-opioid analgesics.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. a2bchem.com [a2bchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. mdpi.com [mdpi.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
An In-depth Guide for Researchers and Drug Development Professionals
The quest for potent, non-opioid analgesics remains a paramount challenge in modern medicine, driven by the significant side effects and addiction potential of current standards of care.[1] The voltage-gated sodium channel NaV1.8 has emerged as a highly promising therapeutic target due to its preferential expression in peripheral nociceptors and its critical role in the pain signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery and development of selective NaV1.8 inhibitors, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the core scientific concepts. The recent clinical success and regulatory approval of NaV1.8 inhibitors like suzetrigine (B10856436) (VX-548) have validated this target and invigorated research efforts worldwide.[1][3]
The Role of NaV1.8 in Nociception
Nociception, the neural process of encoding noxious stimuli, originates in peripheral sensory neurons known as nociceptors.[4] The NaV1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[5][6] Unlike other sodium channels that are responsible for initiating action potentials, NaV1.8's electrophysiological properties—including a more depolarized voltage-dependence of activation and rapid recovery from inactivation—make it a major contributor to the upstroke of the action potential in these specialized neurons.[6][7][8] This function allows NaV1.8 to play a pivotal role in amplifying pain signals and sustaining high-frequency firing in response to inflammatory, chemical, or mechanical insults.[8][9] Consequently, selectively inhibiting NaV1.8 offers a targeted approach to dampen the hyperexcitability of pain-sensing neurons without affecting the central nervous system or cardiovascular functions where other NaV subtypes are prevalent.[4][6]
Quantitative Data for Representative NaV1.8 Inhibitors
The development of potent and selective NaV1.8 inhibitors has been a key focus of pain research. The following tables summarize publicly available data for well-characterized preclinical tool compounds and clinical candidates, showcasing their potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity Profile of NaV1.8 Inhibitors This table compares the half-maximal inhibitory concentration (IC₅₀) of various compounds against the human NaV1.8 channel and other NaV channel subtypes to indicate selectivity. Lower IC₅₀ values denote higher potency.
| Compound | hNaV1.8 IC₅₀ (nM) | Selectivity vs. hNaV1.2 (fold) | Selectivity vs. hNaV1.5 (fold) | Selectivity vs. hNaV1.7 (fold) | Reference |
| A-803467 | 8 | >100 | >100 | >100 | [10] |
| PF-01247324 | 27 | ~100 | >100 | ~30 | [11] |
| VX-150m (active metabolite) | 15 | - | - | - | [12] |
| Suzetrigine (VX-548) | 0.27 | - | - | - | [12] |
Table 2: Efficacy of NaV1.8 Inhibitors in Preclinical Models of Inflammatory Pain This table shows the analgesic efficacy of inhibitors in the Complete Freund's Adjuvant (CFA) or Carrageenan-induced thermal hyperalgesia models. Efficacy is typically measured as the dose required to achieve 50% reversal of pain behavior (ED₅₀) or the maximum percentage reversal observed.
| Compound | Model | Species | Administration | Efficacy (% Reversal or ED₅₀) | Reference |
| A-803467 | CFA | Rat | i.p. | 60% reversal @ 30 mg/kg | [10] |
| PF-01247324 | Carrageenan | Rat | p.o. | >50% reversal @ 30-100 mg/kg | [11] |
| MSD199 | CFA | Rat (Humanized) | p.o. | Significant reversal @ 30 mg/kg | [8] |
Table 3: Efficacy of NaV1.8 Inhibitors in Preclinical Models of Neuropathic Pain This table details the efficacy of inhibitors in surgical models of neuropathic pain, such as the spinal nerve ligation (SNL) model, which mimics chronic nerve injury.
| Compound | Model | Species | Administration | Efficacy (% Reversal) | Reference |
| A-803467 | SNL | Rat | i.p. | 55% reversal @ 30 mg/kg | [10] |
| PF-01247324 | SNL | Rat | p.o. | Full reversal @ 100 mg/kg | [11] |
| Compound [I] (Pfizer) | SNL | Rat | p.o. | Reversal @ 10 & 30 mg/kg | [13] |
Table 4: Pharmacokinetic Properties of Selected Preclinical NaV1.8 Inhibitors
| Compound | Species | Administration | Oral Bioavailability (%) | Elimination Half-Life (h) | Reference |
| PF-01247324 | Rat | Oral | 91% | 4 | [11][13] |
| PF-01247324 | Dog | Oral | 64% | - | [11][13] |
| Compound [II] (Pfizer) | Rat | Oral | 2.3-34% (dose-dependent) | 6.4 | [13] |
Clinical Advancement of NaV1.8 Inhibitors
The therapeutic potential of NaV1.8 inhibition has been substantiated through clinical trials. VX-150 demonstrated target engagement and influenced pain thresholds in a Phase I study.[14] More significantly, suzetrigine (VX-548) has shown positive results in multiple Phase II and III trials for acute postoperative pain following procedures like bunionectomy and abdominoplasty, demonstrating significant pain reduction compared to placebo.[14][15][16] In 2025, suzetrigine received FDA approval for the treatment of acute pain, marking a major milestone for this class of non-opioid analgesics.[1][5] Ongoing studies are exploring its utility in chronic neuropathic pain conditions, such as diabetic peripheral neuropathy.[5]
Key Experimental Protocols
The characterization of novel NaV1.8 inhibitors relies on a standardized set of in vitro and in vivo assays to determine potency, selectivity, and analgesic efficacy.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides the gold standard for measuring the potency and selectivity of a compound by directly recording ionic currents through NaV channels.[4]
-
Objective: To determine the IC₅₀ of a test compound on human NaV1.8 and other NaV subtypes.
-
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human SCN10A gene (hNaV1.8) are commonly used. For selectivity profiling, a panel of HEK293 cell lines each expressing a different NaV subtype (e.g., NaV1.2, NaV1.5, NaV1.7) is required.[11]
-
Recording Solutions:
-
Voltage Protocol: Cells are held at a holding potential of -100 mV to -120 mV to ensure channels are in a resting state.[4][11] NaV1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).[4][11] To assess state-dependence, specific protocols that measure affinity for the inactivated state of the channel may be used.[11]
-
Compound Application: The test compound is applied at increasing concentrations using a perfusion system until a steady-state effect on the peak NaV1.8 current is observed.[4]
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. The data are then fitted with a Hill equation to determine the precise IC₅₀ value.[4][11]
-
In Vivo Models of Inflammatory and Neuropathic Pain
These models are essential for evaluating the real-world analgesic potential of a drug candidate.
-
Objective: To assess the ability of a NaV1.8 inhibitor to reverse pain-like behaviors in animal models.
-
Methodology (Inflammatory Pain - Carrageenan Model):
-
Induction: A baseline thermal sensitivity of a rodent's hind paw is measured. Subsequently, an inflammatory agent like carrageenan or Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the paw, inducing localized inflammation and thermal hyperalgesia within a few hours.[10][17]
-
Drug Administration: The test compound is administered (e.g., orally or via intraperitoneal injection) once the inflammatory pain state is established.[10]
-
Assessment: Thermal hyperalgesia is reassessed at various time points post-dosing using a radiant heat source (Hargreaves test). An increase in the paw withdrawal latency indicates an analgesic effect.[10][17]
-
-
Methodology (Neuropathic Pain - Spinal Nerve Ligation Model):
-
Induction: In an anesthetized rodent, the L5 and/or L6 spinal nerves are tightly ligated. This surgical procedure mimics peripheral nerve injury and leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) over several days.[10][17]
-
Drug Administration: Once the neuropathic pain state is stable, the test compound is administered.[10]
-
Assessment: Mechanical allodynia is measured using von Frey filaments of increasing force applied to the paw. An increase in the paw withdrawal threshold indicates a reduction in pain sensitivity and an effective analgesic response.[17]
-
Conclusion and Future Directions
The selective inhibition of NaV1.8 represents one of the most significant advancements in pain management in decades, offering a clear path toward effective, non-addictive analgesics.[1][3] The journey from genetic validation to the approval of suzetrigine provides a successful blueprint for target-based drug discovery in the field of pain.[1][18] Future research will likely focus on several key areas: expanding the therapeutic application of NaV1.8 inhibitors to a broader range of chronic pain conditions, investigating their role in visceral pain, and developing next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.[5][14] The continued exploration of this critical pain target holds the promise of delivering safer and more effective treatments to millions of patients worldwide.[2]
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Brain NaV1.8 Imaging with [11C]Suzetrigine [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
The Allosteric Affinity of Suzetrigine for the Voltage-Sensing Domain 2 of Nav1.8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suzetrigine (VX-548), a first-in-class, non-opioid analgesic, represents a significant advancement in pain management through its highly selective inhibition of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel is a genetically and pharmacologically validated pain target, as it is selectively expressed in peripheral pain-sensing neurons.[1][4][5] Suzetrigine's therapeutic efficacy stems from its unique allosteric mechanism of action, binding specifically to the second voltage-sensing domain (VSD2) of the Nav1.8 protein.[1][6][7][8] This technical guide provides an in-depth review of the quantitative binding affinity, the experimental protocols used to elucidate this interaction, and the molecular mechanism of Suzetrigine's action on Nav1.8.
Quantitative Pharmacology: Binding Affinity and Selectivity
Suzetrigine's interaction with the Nav1.8 channel is characterized by high-affinity binding and exceptional selectivity. Electrophysiological and radioligand binding assays have been employed to quantify these parameters. The data underscores the compound's potency at its primary target and its minimal activity at other sodium channel subtypes and molecular targets.
| Parameter | Value | Species | Assay Method | Reference |
| IC₅₀ | 0.68 ± 0.16 nM | Human | Electrophysiology | [1] |
| IC₅₀ | ~0.7 nM | Human | Whole-cell patch-clamp | [1] |
| IC₅₀ | 0.27 nM | Human | Whole-cell patch-clamp | [1] |
| Binding Affinity (Kd) | ≈ 65 nM | Not Specified | Radioligand Binding Assay (purified VSD2) | [2] |
| Selectivity vs. other Nav subtypes | ≥ 31,000-fold | Human | Electrophysiology | [1][2][6][9][10] |
| Selectivity vs. other molecular targets | > 180 targets | Human | Various binding assays | [6][9] |
Mechanism of Action: Allosteric Inhibition via VSD2
Suzetrigine exerts its inhibitory effect through a novel allosteric mechanism.[10][11] Unlike traditional channel blockers that physically obstruct the ion pore, Suzetrigine binds to a unique site on the extracellular S3-S4 loop of the second voltage-sensing domain (VSD2) of the Nav1.8 channel.[1][10] This binding event stabilizes the channel in a closed, non-conducting state.[4][6][8][12] By preventing the necessary conformational changes for channel activation, Suzetrigine tonically inhibits the channel, thereby reducing the excitability of nociceptive neurons and blocking the propagation of pain signals.[2][4][6][11][13] A unique KKGS amino acid motif within the S3-S4 loop of Nav1.8's VSD2, absent in other Nav subtypes, is critical for this high-affinity interaction.[1]
Experimental Protocols
The elucidation of Suzetrigine's binding affinity and mechanism of action has been dependent on several key in-vitro experimental techniques.
Domain-Swapping Mutagenesis and Electrophysiology
To identify the specific domain responsible for Suzetrigine sensitivity, chimeric sodium channels were created. This involved systematically replacing the voltage-sensing domains (VSD1-4) of the Suzetrigine-insensitive Nav1.2 channel with the corresponding domains from the sensitive Nav1.8 channel. The sensitivity of these chimeric channels to Suzetrigine was then assessed using whole-cell patch-clamp electrophysiology. Only the chimera containing the VSD2 of Nav1.8 conferred sensitivity to the drug, thereby pinpointing VSD2 as the binding site.[1][6]
Radioligand Binding Assay
To confirm a direct interaction and determine the binding affinity (Kd), competitive radioligand binding assays were performed.[1][6][13] While a specific, commercially available radiolabeled form of Suzetrigine is not publicly detailed, these experiments typically involve using a labeled analog or a known Nav1.8 ligand in a competitive format with unlabeled Suzetrigine.[1]
Protocol Outline:
-
Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) recombinantly overexpressing the human Nav1.8 channel or the purified VSD2 protein.[1][6][14]
-
Incubation: The membranes or purified protein are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Suzetrigine analog) and increasing concentrations of unlabeled Suzetrigine in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][6]
-
Equilibration: The mixture is allowed to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters using a cell harvester.[1][6]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Suzetrigine) from total binding. The data are then plotted and fitted to a one-site binding model to determine the Kd and Bmax.[14]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for assessing the functional effects of compounds on ion channels.[1] It allows for the measurement of sodium currents through Nav1.8 channels in response to controlled changes in membrane voltage.
Protocol Outline:
-
Cell Preparation: HEK293 cells stably or transiently expressing the human Nav1.8 channel are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope and perfused with an external bath solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH 7.3).
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH) is used to form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior.[1]
-
Voltage Protocol: The cell is held at a negative holding potential (e.g., -100 mV) to keep the channels in a resting state.[1] Depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) are applied to elicit sodium currents.[1] To study state-dependence, different pre-pulse protocols can be used to favor the inactivated state.[1]
-
Drug Application: The external solution containing increasing concentrations of Suzetrigine is perfused over the cell.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition at each concentration is calculated, and the data are fitted to the Hill equation to determine the IC₅₀ value.[1]
Conclusion
The development of Suzetrigine is a prime example of structure-guided drug design, targeting a specific domain of a genetically validated pain target. The potent, nanomolar binding affinity of Suzetrigine for the VSD2 of the Nav1.8 channel, combined with its exceptional selectivity, underpins its clinical efficacy and favorable safety profile. The experimental methodologies detailed herein—domain-swapping, radioligand binding, and electrophysiology—have been instrumental in defining this unique allosteric mechanism of action. This technical understanding provides a solid foundation for the continued development of selective Nav1.8 inhibitors and other next-generation, non-opioid analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward Brain NaV1.8 Imaging with [11C]Suzetrigine | MDPI [mdpi.com]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. VX-548's Potent and Selective Inhibition of Nav1.8 Validated by Manual Patch-Clamp Analysis - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. Resting State Structure and Gating Mechanism of a Voltage-gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and Mechanism of Action of Suzetrigine, A Potent and Selective NaV1.8 Pain Signal Inhibitor For The Treatment of Moderate To Severe Pain | PDF | Analgesic | Opioid [scribd.com]
An In-depth Technical Guide to the Peripheral Nervous System Restriction of Suzetrigine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (B10856436) (VX-548) is a first-in-class, non-opioid analgesic that represents a significant advancement in the management of moderate to severe acute pain.[1] Its therapeutic efficacy is predicated on a highly selective, peripherally restricted mechanism of action. Suzetrigine is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated pain target.[2][3] A key feature of Suzetrigine's favorable safety profile, particularly the absence of central nervous system (CNS) side effects commonly associated with other analgesics, is its targeted action within the peripheral nervous system (PNS).[4] This guide provides a detailed examination of the molecular and physiological mechanisms that confine Suzetrigine's activity to the periphery.
The primary reasons for Suzetrigine's peripheral restriction are twofold:
-
Selective expression of its molecular target, NaV1.8: The NaV1.8 sodium channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and is largely absent from the central nervous system.[2][5]
-
Limited penetration of the blood-brain barrier (BBB): Suzetrigine exhibits low permeability across the BBB, further ensuring that it does not reach significant concentrations within the CNS.[6]
This document will delve into the experimental methodologies used to characterize these properties, present the quantitative data that substantiates these claims, and provide visual representations of the underlying pathways and processes.
Core Mechanism of Action: Selective Inhibition of NaV1.8
Suzetrigine functions as a selective inhibitor of the NaV1.8 sodium channel, which is crucial for the transmission of pain signals in peripheral nerves.[1][7] It employs a novel allosteric mechanism, binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[2][7] This binding stabilizes the channel in its closed state, thereby preventing the influx of sodium ions that initiates an action potential and propagates the pain signal to the brain.[1][7] This targeted approach avoids the addictive potential associated with opioids, which act on receptors within the CNS.[1]
Quantitative Data: Potency and Selectivity
The selectivity of Suzetrigine for NaV1.8 over other sodium channel subtypes is a cornerstone of its safety profile. This high degree of selectivity was quantified using in vitro electrophysiology assays. The half-maximal inhibitory concentrations (IC50) for Suzetrigine against a panel of human NaV channel subtypes are summarized below.
| Target NaV Subtype | IC50 (nM)[2][8] | Selectivity Ratio (vs. NaV1.8) |
| NaV1.8 | 0.68 | - |
| NaV1.1 | >30,000 | >44,118x |
| NaV1.2 | >30,000 | >44,118x |
| NaV1.3 | >30,000 | >44,118x |
| NaV1.4 | >30,000 | >44,118x |
| NaV1.5 | >30,000 | >44,118x |
| NaV1.6 | >30,000 | >44,118x |
| NaV1.7 | >30,000 | >44,118x |
| NaV1.9 | >21,000 | >31,000x |
Table 1: Suzetrigine Potency and Selectivity Against Human NaV Subtypes
Experimental Protocol: NaV Subtype Selectivity Assessment via Whole-Cell Patch-Clamp Electrophysiology
The determination of Suzetrigine's IC50 values against various NaV subtypes is achieved using the gold-standard whole-cell patch-clamp electrophysiology technique.
Objective: To measure the concentration-dependent inhibition of ionic currents through different human NaV channel subtypes by Suzetrigine.
Methodology:
-
Cell Line Maintenance: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human NaV channel subtype (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8, or NaV1.9).
-
Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
Seal Formation: A Giga-ohm seal (>1 GΩ) is formed between the micropipette and the cell membrane of a single, healthy cell.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.
-
Voltage-Clamp Protocol:
-
The cell membrane is held at a negative potential (e.g., -120 mV) to ensure the channels are in a closed, resting state.
-
A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.
-
-
Compound Application: A stable baseline current is recorded. Subsequently, increasing concentrations of Suzetrigine are perfused into the recording chamber. The inhibitory effect on the sodium current is measured at each concentration until a steady-state block is achieved.
-
Data Analysis: The peak inward current at each Suzetrigine concentration is measured and normalized to the baseline current. A concentration-response curve is generated, and the IC50 value is calculated using a standard sigmoidal dose-response equation.
Blood-Brain Barrier Penetration
A critical factor in Suzetrigine's peripheral restriction is its limited ability to cross the blood-brain barrier (BBB). This is a result of its physicochemical properties and its interaction with efflux transporters at the BBB.
Quantitative Data: Brain-to-Plasma Ratio
In vivo studies in animal models are used to quantify the extent of CNS penetration. The brain-to-plasma concentration ratio (Kp) is a key parameter. A low Kp value indicates poor BBB penetration.
| Parameter | Value | Species |
| Brain-to-Plasma Ratio (Kp) | < 0.1[6] | Preclinical species |
Table 2: Brain-to-Plasma Concentration Ratio of Suzetrigine
Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination
This protocol describes a common method for determining the brain-to-plasma concentration ratio of a test compound in rodents.
Objective: To measure and compare the total concentration of Suzetrigine in the brain and plasma at a specific time point after administration.
Methodology:
-
Animal Dosing: A cohort of rodents (e.g., rats or mice) is administered a single dose of Suzetrigine, typically via oral gavage or intravenous injection.
-
Sample Collection: At a predetermined time point post-dose (e.g., corresponding to the time of maximum plasma concentration, Tmax), animals are anesthetized.
-
Blood Collection: A blood sample is collected via cardiac puncture into tubes containing an anticoagulant.
-
Brain Perfusion: The animal is transcardially perfused with ice-cold saline to remove blood from the brain vasculature.
-
Brain Collection: The brain is rapidly excised, rinsed, blotted dry, and weighed.
-
Sample Processing:
-
Plasma: The blood sample is centrifuged to separate the plasma.
-
Brain Homogenate: The brain is homogenized in a specific volume of buffer.
-
-
Bioanalysis: The concentrations of Suzetrigine in the plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of Suzetrigine in the brain homogenate by its concentration in the plasma.
Interaction with P-glycoprotein Efflux Transporter
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter highly expressed at the BBB. It actively transports a wide range of xenobiotics out of the brain, thus limiting their CNS exposure. While Suzetrigine itself is not a substrate for P-gp, its major active metabolite, M6-SUZ, is. This further contributes to the overall low CNS activity of Suzetrigine's metabolic products.
Experimental Protocol: P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
The interaction of a compound with P-gp is commonly assessed in vitro using a transwell assay with Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).
Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded onto a semi-permeable membrane in a transwell insert, separating an apical (upper) and a basolateral (lower) chamber. The cells form a confluent, polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B) Transport: The test compound (Suzetrigine or M6-SUZ) is added to the apical chamber, and its appearance in the basolateral chamber is measured over time. This represents transport in the absorptive direction.
-
Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents transport in the efflux direction.
-
-
Sample Analysis: The concentration of the test compound in the receiver chamber at various time points is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 (typically ≥2) indicates that the compound is a substrate for an efflux transporter like P-gp.
Conclusion
The peripheral nervous system restriction of Suzetrigine is a well-defined characteristic supported by robust preclinical data. This restriction is a direct consequence of its high selectivity for the NaV1.8 sodium channel, which is predominantly located in peripheral pain-sensing neurons, coupled with its limited ability to penetrate the blood-brain barrier. The experimental methodologies outlined in this guide, including whole-cell patch-clamp electrophysiology, in vivo brain-to-plasma ratio determination, and in vitro P-gp substrate assays, are standard industry practices that provide the quantitative data necessary to confirm this peripherally-acting profile. This targeted approach is fundamental to Suzetrigine's favorable safety profile, which is devoid of the central nervous system side effects and addictive potential that limit the utility of many other potent analgesics. Understanding these core principles is essential for researchers and drug development professionals working to advance the next generation of safe and effective pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond opioids: FDA-approved suzetrigine offers hope for acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimized Laboratory Synthesis of Suzetrigine Phenol: An Application Note
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the optimized laboratory synthesis of Suzetrigine phenol (B47542), the O-desmethylated analog and a potential metabolite of Suzetrigine (VX-548). This protocol outlines a multi-step synthesis culminating in a selective demethylation to yield the target phenol.
Introduction
Suzetrigine is a potent and selective inhibitor of the NaV1.8 sodium channel, representing a promising non-opioid analgesic for the treatment of acute pain.[1][2] Understanding the synthesis and properties of its metabolites is crucial for comprehensive drug development. One of the metabolites identified in preclinical studies is the O-desmethyl derivative, herein referred to as Suzetrigine phenol.[3] This application note details an optimized, multi-step laboratory synthesis of this key compound.
The synthetic strategy involves the initial construction of the core Suzetrigine molecule, followed by a final, selective demethylation of the aryl methyl ether. This approach allows for leveraging established synthetic routes for Suzetrigine while incorporating a robust method for the final transformation to the phenol.
Overall Synthetic Workflow
The synthesis of this compound can be envisioned as a convergent process, culminating in the formation of the amide bond, followed by a final demethylation step.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Suzetrigine
The synthesis of the parent compound, Suzetrigine, is a multi-step process that has been outlined in the scientific literature.[4] The following is a representative, optimized laboratory-scale protocol.
Step 1: Synthesis of the Tetrahydrofuran Core
A key challenge in the synthesis of Suzetrigine is the stereoselective construction of the substituted tetrahydrofuran ring. An aldol (B89426) reaction followed by a rhodium-catalyzed cyclization can be employed to form the core structure.[3]
Step 2: Amide Coupling to form Suzetrigine
The final amide bond is formed by coupling the synthesized tetrahydrofuran carboxylic acid with the appropriate aminopyridine carboxamide derivative.
Table 1: Optimized Reaction Parameters for Suzetrigine Synthesis
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-diazo-3-oxopentanoate, 1,1,1-trifluoro-2-propanone | Trimethylsilyl trifluoromethanesulfonate, Rhodium acetate (B1210297), Toluene | -78 to 25 | 12 | 75 | >95 |
| 2 | Tetrahydrofuran carboxylic acid, 4-amino-2-pyridinecarboxamide | 1,1'-Carbonyldiimidazole, Acetonitrile | -2 to 35 | 6.5 | 85 | >98 |
Part 2: Demethylation to this compound
The selective demethylation of the aryl methyl ether in the presence of other sensitive functional groups is the critical final step. Boron tribromide is a highly effective reagent for this transformation at low temperatures.
Protocol: Synthesis of this compound via Demethylation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Suzetrigine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 20 mL/g of Suzetrigine).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in anhydrous DCM dropwise to the cooled Suzetrigine solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) (5 mL).
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Table 2: Optimized Parameters for Demethylation
| Reactant | Reagent & Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Suzetrigine | Boron tribromide, Dichloromethane | -78 | 2 | 80 | >99 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical flow of the key synthetic transformations.
Conclusion
This application note provides a comprehensive and optimized protocol for the laboratory-scale synthesis of this compound. The presented methodologies, including quantitative data and workflow visualizations, are intended to support researchers and drug development professionals in the synthesis and further investigation of this important Suzetrigine metabolite. The described demethylation procedure is efficient and selective, yielding the target compound in high purity.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. experts.arizona.edu [experts.arizona.edu]
Standard Operating Procedure for In Vitro Evaluation of Suzetrigine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suzetrigine (formerly VX-548, marketed as Journavx) is a first-in-class, orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglia, playing a key role in pain signal transmission.[1][3] By selectively targeting NaV1.8 in the peripheral nervous system, Suzetrigine offers a novel, non-opioid approach to pain management, potentially avoiding the central nervous system-related side effects and addictive potential associated with opioid analgesics.[2][3][4]
This document provides detailed standard operating procedures for the essential in vitro assays required to characterize the potency, selectivity, and mechanism of action of Suzetrigine. These protocols are designed for researchers in pharmacology, drug discovery, and related fields.
Mechanism of Action
Suzetrigine exhibits a novel allosteric mechanism of action. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein.[2][3][4] This binding stabilizes the channel in a closed, non-conducting state, leading to tonic inhibition of the channel's activity.[2][3] By preventing the influx of sodium ions necessary for the generation and propagation of action potentials in pain-sensing neurons, Suzetrigine effectively dampens the transmission of pain signals to the central nervous system.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of pain transmission modulated by Suzetrigine and the general experimental workflow for its in vitro characterization.
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of Suzetrigine.
Table 1: Potency of Suzetrigine against NaV1.8 in Dorsal Root Ganglion (DRG) Neurons from Different Species
| Species | IC50 (nM) | 95% Confidence Interval (nM) |
| Human | 0.68 ± 0.16 | N/A |
| Monkey | 0.75 | 0.44 - 1.4 |
| Rat | 56 | 36 - 93 |
| Dog | 740 | 420 - 2100 |
| Data sourced from Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain.[3] |
Table 2: Selectivity of Suzetrigine for NaV1.8 over other Human NaV Channel Subtypes
| NaV Subtype | Fold Selectivity (vs. NaV1.8) |
| All other NaV subtypes | ≥ 31,000 |
| Data indicates that Suzetrigine is highly selective for the NaV1.8 channel.[3][4] |
Table 3: Off-Target Profile of Suzetrigine
| Target Panel | Fold Margin to Estimated Clinical Concentrations |
| 180 other human non-NaV targets | > 600 |
| 44 targets associated with abuse potential | > 600 |
| Suzetrigine demonstrates a wide safety margin with minimal off-target activity.[3] |
Experimental Protocols
Protocol 1: Determination of Suzetrigine Potency (IC50) using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of Suzetrigine on human NaV1.8 channels expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing human NaV1.8.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.[2]
-
Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES; pH 7.3 with CsOH.[2]
-
Suzetrigine stock solution (in DMSO) and serial dilutions.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing human NaV1.8 under standard conditions.
-
Plate cells onto glass coverslips 24 hours before the experiment.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the patch-clamp rig and perfuse with extracellular solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on an isolated, healthy-looking cell.
-
Hold the cell membrane potential at -100 mV.[2]
-
Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol is a depolarizing step to 0 mV for 20-50 ms.[2]
-
Record baseline NaV1.8 currents.
-
-
Compound Application:
-
Perfuse the cell with increasing concentrations of Suzetrigine, allowing the current to reach a steady-state at each concentration.
-
Record the peak inward sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Suzetrigine concentration.
-
Normalize the current amplitudes to the baseline (pre-drug) current.
-
Plot the normalized current as a function of Suzetrigine concentration.
-
Fit the concentration-response curve using a non-linear regression model (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for NaV1.8
Objective: To determine the binding affinity (Ki) of Suzetrigine to the human NaV1.8 channel.
Materials:
-
Membrane preparations from cells or tissues expressing high levels of human NaV1.8.
-
Radiolabeled ligand specific for NaV1.8 (e.g., [³H]-Suzetrigine).
-
Unlabeled Suzetrigine for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM Choline Cl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NaV1.8 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Suzetrigine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the unlabeled Suzetrigine concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Selectivity and Off-Target Liability Profiling
Objective: To assess the selectivity of Suzetrigine against other NaV channel subtypes and a broader panel of off-targets.
Methodology:
-
NaV Channel Selectivity:
-
Utilize the whole-cell patch-clamp protocol described in Protocol 1.
-
Perform the assay on a panel of cell lines, each expressing a different human NaV channel subtype (e.g., NaV1.1-1.7, 1.9).
-
Determine the IC50 of Suzetrigine for each NaV subtype.
-
Calculate the fold-selectivity by dividing the IC50 for each subtype by the IC50 for NaV1.8.
-
-
Broad Off-Target Screening:
-
Engage a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, Charles River Safety Pharmacology).
-
Provide a sample of Suzetrigine for testing against a comprehensive panel of receptors, ion channels, enzymes, and transporters at a fixed concentration (e.g., 10 µM).
-
The CRO will perform a variety of assays (e.g., radioligand binding, functional assays) to determine the percent inhibition or activation for each target.
-
Analyze the results to identify any significant off-target interactions (typically >50% inhibition/activation at 10 µM).
-
Conclusion
The in vitro assays detailed in this document provide a robust framework for the pharmacological characterization of Suzetrigine. By systematically evaluating its potency, selectivity, and mechanism of action, researchers can gain a comprehensive understanding of its therapeutic potential as a novel, non-opioid analgesic. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data critical for advancing our knowledge of this promising new class of pain therapeutics.
References
- 1. In vitro human ion channel assays predictive of drug-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Manual Patch Clamp Electrophysiology Studies of Suzetrigine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (formerly VX-548), marketed as Journavx™, is a first-in-class, non-opioid analgesic recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate-to-severe acute pain.[1][2][3] It functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][5] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[4][6]
Unlike traditional sodium channel blockers, Suzetrigine exhibits a novel allosteric mechanism of action. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed (resting) state.[4][7][8] This prevents the conformational changes required for channel opening and subsequent sodium ion influx, thereby inhibiting the generation of action potentials that propagate pain signals.[4][9]
A key characteristic of Suzetrigine's interaction with NaV1.8 is its "reverse use-dependence," where inhibition can be relieved by strong, repetitive depolarizations.[4] This suggests a strong state-dependent affinity, with exceptionally tight binding to the resting state of the channel. Manual patch clamp electrophysiology is the gold-standard technique for characterizing these properties in real-time.[4]
These application notes provide detailed protocols for utilizing manual patch clamp electrophysiology to study the effects of Suzetrigine on NaV1.8 channels, both in recombinant expression systems and in native dorsal root ganglion (DRG) neurons.
Quantitative Data: Pharmacology of Suzetrigine
The following table summarizes the key quantitative parameters of Suzetrigine's activity on human NaV1.8 channels, as determined by electrophysiological studies.
| Parameter | Value | Species | Assay Method | Reference |
| IC₅₀ (Tonic Block) | 0.27 nM | Human | Whole-cell patch-clamp | [4] |
| IC₅₀ (Tonic Block) | ~0.7 nM | Human | Whole-cell patch-clamp | [4] |
| IC₅₀ (Tonic Block) | 0.68 ± 0.16 nM | Human | Whole-cell patch-clamp | [10][11] |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology | [4][7] |
| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays | [4][7] |
Signaling Pathway and Mechanism of Action
Suzetrigine's mechanism involves direct, allosteric modulation of the NaV1.8 channel, which is a key component in the pain signaling pathway of peripheral sensory neurons.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. sophion.com [sophion.com]
- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 10. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Suzetrigine (VX-548) in Human Plasma using HPLC-MS/MS
Introduction
Suzetrigine (VX-548) is a novel, highly selective, orally administered NaV1.8 inhibitor currently under investigation for the treatment of moderate-to-severe acute pain. Developed by Vertex Pharmaceuticals, it represents a new class of non-opioid analgesics. As Suzetrigine progresses through clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the determination of Suzetrigine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Principle
The method involves the extraction of Suzetrigine and a stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
A graphical representation of the analytical workflow is provided below.
Caption: Bioanalytical workflow for Suzetrigine quantification.
Materials and Reagents
-
Analytes: Suzetrigine (VX-548) reference standard, Suzetrigine-d4 (Internal Standard).
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.
-
Chemicals: Ammonium Acetate.
-
Biological Matrix: Drug-free human plasma.
Instrumentation and Conditions
Chromatographic Conditions
| Parameter | Details |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 20 |
| 5.00 | 20 |
Mass Spectrometric Conditions
| Parameter | Details |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | 5500 V |
| Collision Gas (CAD) | Medium |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Suzetrigine | 393.2 | 181.1 | 90 | 35 |
| Suzetrigine-d4 | 397.2 | 185.1 | 90 | 35 |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Suzetrigine and Suzetrigine-d4 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Suzetrigine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Suzetrigine-d4 stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike 47.5 µL of drug-free human plasma with 2.5 µL of the appropriate Suzetrigine working solution to achieve the desired concentrations for the calibration curve and QC samples.
-
Concentrations for calibration standards may range from 0.5 to 500 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of each plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL Suzetrigine-d4) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Add 100 µL of water (containing 0.1% formic acid) to the supernatant.
-
Cap the vials/plate and place them in the autosampler for analysis.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and expected performance data.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Lower Limit of Quant. | 0.5 ng/mL |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three separate days.
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 1.5 | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.0 | 94.0 - 106.0 |
| Mid | 75.0 | ≤ 6.0 | 97.0 - 103.0 | ≤ 7.5 | 96.5 - 103.5 |
| High | 400.0 | ≤ 5.5 | 98.0 - 102.0 | ≤ 6.0 | 97.5 - 102.5 |
Acceptance Criteria: Precision (%CV) ≤ 15% (20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.
Matrix Effect and Recovery
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 91.5 ± 4.2 | 98.2 ± 3.5 |
| High | 400.0 | 93.8 ± 3.5 | 99.1 ± 2.8 |
Acceptance Criteria: Results should be consistent and reproducible.
Conclusion
This application note describes a selective, sensitive, and robust HPLC-MS/MS method for the quantification of Suzetrigine in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalysis in support of clinical and non-clinical studies. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, meeting standard regulatory requirements for bioanalytical method validation.
Application Notes and Protocols for Determining the Effective Dose of Suzetrigine (VX-548) in In Vivo Research
Version: 1.0
For Research Use Only.
Introduction
Suzetrigine (B10856436) (formerly VX-548) is a first-in-class, orally bioavailable, non-opioid analgesic that functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a critical role in the transmission of pain signals.[3][4] By selectively targeting NaV1.8 in the peripheral nervous system, Suzetrigine offers a novel therapeutic approach to pain management without the central nervous system side effects and addictive potential associated with opioids.[2] Suzetrigine has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate-to-severe acute pain in adults.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective dose of Suzetrigine for in vivo research. This document summarizes key preclinical and clinical data, outlines detailed experimental protocols for common animal models of pain, and provides guidance on dose selection and study design.
Mechanism of Action
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed (resting) state.[7] This prevents the influx of sodium ions necessary for the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system.[7] Preclinical studies have demonstrated Suzetrigine's high selectivity for NaV1.8, with over 31,000-fold greater selectivity compared to other NaV subtypes.[7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies of Suzetrigine. It is important to note that Suzetrigine exhibits species-dependent potency, with approximately 500-fold greater potency in humans compared to mice.[8] This should be taken into consideration when translating doses from preclinical models to clinical expectations.
Table 1: Preclinical In Vivo Efficacy of Suzetrigine in Mice
| Animal Model | Administration Route | Dose Range | Efficacy Endpoint | Outcome |
| Formalin Test | Intraperitoneal (i.p.) | 1 and 10 mg/kg | Nocifensive behaviors (licking, biting) | Significantly reduced nociceptive behavior in both the neurogenic and inflammatory phases.[8] |
| Complete Freund's Adjuvant (CFA)-induced thermal hypersensitivity | Intraperitoneal (i.p.) | Not specified | Thermal hypersensitivity | Attenuated CFA-induced thermal hypersensitivity.[8] |
| Partial sciatic nerve injury-induced neuropathy | Intraperitoneal (i.p.) | Not specified | Mechanical hyperalgesia | Reversed mechanical hyperalgesia.[8] |
Table 2: Preclinical Pharmacokinetics of Suzetrigine in Rats
| Gender | Administration Route | Dose | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Male | Oral (p.o.) | 2 mg/kg | 56.9 ± 18.5 | 11 |
| Female | Oral (p.o.) | 2 mg/kg | 2905.2 ± 98.6 | 96 |
| Male | Intravenous (i.v.) | 1 mg/kg | 253.8 ± 6.3 | N/A |
| Female | Intravenous (i.v.) | 1 mg/kg | 1505.8 ± 47.3 | N/A |
| Data from Yu G, et al. Biopharm Drug Dispos. 2024. |
Table 3: Clinical Dosage of Suzetrigine in Humans
| Indication | Trial Phase | Dosage Regimen | Route of Administration |
| Moderate-to-Severe Acute Pain | Phase 2 & 3 | 100 mg loading dose, followed by 50 mg every 12 hours | Oral |
| Diabetic Peripheral Neuropathy | Phase 3 (planned) | 70 mg once daily | Oral |
| Data compiled from publicly available clinical trial information.[9][10] |
Experimental Protocols for In Vivo Efficacy Testing
The following are detailed protocols for common in vivo pain models that can be used to determine the effective dose of Suzetrigine.
This model is used to assess the efficacy of analgesics against both acute and tonic inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Suzetrigine (VX-548)
-
Vehicle (e.g., 1% dimethyl sulfoxide (B87167) in 2-hydroxypropyl-β-cyclodextrin 2.8%)[8]
-
5% formalin solution
-
Observation chambers with mirrors
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer Suzetrigine (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse into the observation chamber and record the cumulative time spent licking or biting the injected paw in 5-minute intervals for 60 minutes.
-
Data Analysis: The response is typically biphasic: the early phase (0-10 minutes, neurogenic pain) and the late phase (15-60 minutes, inflammatory pain). Compare the total time of nocifensive behaviors between Suzetrigine-treated and vehicle-treated groups for each phase.
This model is used to study persistent inflammatory pain and associated hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Suzetrigine (VX-548)
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
Procedure:
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
CFA Injection: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.
-
Pain Development: Allow 24-48 hours for the development of inflammation and pain hypersensitivity.
-
Post-CFA Measurement: Re-measure thermal and mechanical sensitivity to confirm the development of hyperalgesia and allodynia in the ipsilateral paw.
-
Drug Administration: Administer Suzetrigine (start with a dose range informed by mouse studies, e.g., 1-30 mg/kg, p.o. or i.p.) or vehicle.
-
Post-Dose Measurement: Assess thermal and mechanical sensitivity at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between Suzetrigine-treated and vehicle-treated groups.
This model is used to investigate nerve injury-induced neuropathic pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Suzetrigine (VX-548)
-
Vehicle
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Electronic von Frey apparatus
Procedure:
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments.
-
SNI Surgery: Anesthetize the mouse and expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves). Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Recovery: Allow the animals to recover for 7-14 days for the development of stable mechanical allodynia.
-
Post-SNI Measurement: Confirm the development of mechanical allodynia in the ipsilateral paw.
-
Drug Administration: Administer Suzetrigine (e.g., 1-30 mg/kg, i.p.) or vehicle.
-
Post-Dose Measurement: Measure mechanical sensitivity at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between Suzetrigine-treated and vehicle-treated groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for in vivo efficacy testing and the logical relationship for dose-range finding studies.
Important Considerations for In Vivo Research
-
Species Differences: As noted, Suzetrigine has significantly lower potency in rodents compared to humans.[8] Therefore, higher doses may be required to observe efficacy in preclinical models. Direct translation of effective doses from rodents to humans is not recommended.
-
Gender Differences: Pharmacokinetic studies in rats have shown a significant gender difference, with female rats exhibiting substantially higher exposure and oral bioavailability.[11] It is crucial to include both male and female animals in study designs and to analyze the data accordingly.
-
Route of Administration: The provided preclinical data primarily uses intraperitoneal administration. For oral administration studies, the significant differences in bioavailability observed in rats should be considered when determining the appropriate dose.
-
Vehicle Selection: Ensure that the chosen vehicle is appropriate for the route of administration and does not have any confounding effects on the experimental outcomes.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Suzetrigine (VX-548) represents a promising novel non-opioid analgesic with a unique mechanism of action. Determining the effective dose for in vivo research requires careful consideration of the animal model, species and gender differences in pharmacokinetics and pharmacodynamics, and appropriate experimental design. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of Suzetrigine.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. jwatch.org [jwatch.org]
- 6. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Preparing Suzetrigine (VX-548) Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Suzetrigine (also known as VX-548) stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to Suzetrigine (VX-548)
Suzetrigine is an orally active and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel plays a critical role in the transmission of pain signals in the peripheral nervous system.[3][4] Due to its targeted mechanism of action, Suzetrigine is a valuable tool for research into pain pathways and for the development of novel analgesics.[1][3] It has been approved by the FDA for the treatment of moderate to severe acute pain.[5]
Physicochemical Properties of Suzetrigine
A summary of the key physicochemical properties of Suzetrigine is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Synonyms | VX-548, Journavx | [1][4] |
| Molecular Formula | C₂₁H₂₀F₅N₃O₄ | [4] |
| Molecular Weight | 473.39 g/mol | [1] |
| Appearance | Solid | - |
| Solubility in DMSO | 95 - 116.67 mg/mL | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM Suzetrigine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Suzetrigine in Dimethyl Sulfoxide (DMSO). It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
Suzetrigine (VX-548) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparations: Before handling Suzetrigine, ensure a clean and sterile workspace. It is recommended to work in a laminar flow hood. Allow the Suzetrigine powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing Suzetrigine: Carefully weigh out the desired amount of Suzetrigine powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of Suzetrigine (Molecular Weight = 473.39 g/mol ).
-
Dissolving in DMSO: Add the weighed Suzetrigine powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For 4.73 mg of Suzetrigine, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[1] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Recommended Working Concentrations for Cell Culture
The optimal working concentration of Suzetrigine will vary depending on the cell type and the specific experimental design. For in vitro studies using human dorsal root ganglion neurons, a working concentration of 10 nM has been shown to be effective.[5][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell-based assay.
Protocol for Diluting Stock Solution to Working Concentration:
-
Thaw a single aliquot of the 10 mM Suzetrigine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 nM working solution from a 10 mM stock, you can perform a 1:1,000,000 dilution. This can be achieved through a series of dilutions (e.g., 1:100 followed by 1:10,000).
-
Add the final diluted Suzetrigine solution to your cell culture plates. Ensure proper mixing.
Visualization of Protocols and Pathways
Experimental Workflow for Suzetrigine Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpainacademy.com [asianpainacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suzetrigine (B10856436) (VX-548) is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] NaV1.8 is a genetically and pharmacologically validated target for pain, as it is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[3][4][5] Suzetrigine's high selectivity for NaV1.8 over other NaV channel subtypes minimizes the potential for off-target effects, making it a valuable chemical probe for studying the physiological and pathological roles of NaV1.8.[6][7] These application notes provide detailed protocols for utilizing Suzetrigine to investigate NaV1.8 function in various experimental paradigms.
Mechanism of Action
Suzetrigine exerts its inhibitory effect through a novel allosteric mechanism.[1][7] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed (resting) state.[1][6][7] This prevents the conformational changes necessary for channel opening and subsequent sodium ion influx, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.[1] This allosteric inhibition results in a tonic block of NaV1.8.[1][6]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of Suzetrigine
| Parameter | Species | Value | Notes |
| IC50 vs. hNaV1.8 | Human | 0.68 ± 0.16 nM | Determined in human dorsal root ganglion (DRG) neurons.[8] |
| Human | 0.27 nM | [9] | |
| Mouse | 0.35 ± 0.17 µM | Determined in mouse DRG neurons.[10] | |
| Selectivity | Human | ≥ 31,000-fold | Over all other NaV subtypes.[6][7] |
| Off-Target Activity | Human | > 180 molecular targets | No significant activity observed.[6][7] |
Note: The potency of Suzetrigine shows species-dependent differences, with significantly higher potency in humans compared to rodents.[10][11]
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of Suzetrigine action on the NaV1.8 channel.
References
- 1. benchchem.com [benchchem.com]
- 2. Vertex Announces Publication of VX-548 Positive Phase 2, Proof-of-Concept Results in New England Journal of Medicine | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. benchchem.com [benchchem.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Brain NaV1.8 Imaging with [11C]Suzetrigine [mdpi.com]
- 9. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Suzetrigine Analogs Targeting NaV1.8
Audience: Researchers, scientists, and drug development professionals in the fields of pain therapeutics, ion channel pharmacology, and drug discovery.
Introduction Suzetrigine (VX-548) is a first-in-class, non-opioid analgesic that operates as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is preferentially expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][2][3][4][5][6][7] By selectively targeting NaV1.8 in the peripheral nervous system, Suzetrigine effectively reduces pain without the central nervous system side effects and addictive potential associated with opioids.[1][2][3][5][6] The mechanism involves allosteric binding to the second voltage-sensing domain (VSD2) of the channel, which stabilizes it in a closed state.[1][4][5][7][8]
The discovery of new Suzetrigine analogs with potentially improved pharmacokinetic or pharmacodynamic profiles is a key objective in the development of next-generation non-opioid pain therapies. High-throughput screening (HTS) is essential for rapidly evaluating large chemical libraries to identify promising new molecular entities. This document details a robust, two-tiered screening cascade for the discovery and characterization of novel Suzetrigine analogs. The primary screen utilizes a fluorescence-based membrane potential assay for high throughput, followed by a secondary, lower-throughput automated patch-clamp electrophysiology assay for hit confirmation and detailed mechanistic studies.[9][10]
NaV1.8 Signaling Pathway and Inhibition by Suzetrigine Analogs
The diagram below illustrates the role of the NaV1.8 channel in propagating pain signals from the periphery to the central nervous system. A nociceptive stimulus depolarizes the neuron, causing the NaV1.8 channel to open and allow an influx of sodium ions (Na+). This generates an action potential that travels along the nerve. Suzetrigine and its analogs inhibit this process by binding to the channel and preventing it from opening.
Primary HTS: Fluorescence-Based Membrane Potential Assay
This assay provides a rapid and scalable method for screening large compound libraries. It indirectly measures NaV1.8 channel activity by detecting changes in cell membrane potential using a fluorescent dye.[11][12][13] Cells expressing NaV1.8 are treated with a channel activator, such as veratridine (B1662332), which causes channel opening, Na+ influx, and membrane depolarization. This depolarization is detected as an increase in fluorescence. Inhibitors of NaV1.8, like Suzetrigine analogs, will prevent this depolarization, resulting in a reduced fluorescence signal.
Experimental Workflow: Fluorescence Assay
The workflow for the primary HTS assay is streamlined for efficiency and automation, typically using a 384-well format.
Detailed Protocol: Fluorescence Assay
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing human NaV1.8.
-
Reagents:
-
FLIPR Membrane Potential Assay Kit (e.g., Blue or Red).[14]
-
Veratridine (NaV1.8 channel activator).
-
Suzetrigine (Reference compound).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Consumables: 384-well black-walled, clear-bottom microplates.
-
Instrumentation: FLIPR® Tetra High-Throughput Cellular Screening System or equivalent.
Procedure:
-
Cell Plating: Seed NaV1.8-expressing cells into 384-well plates at a density of 15,000-25,000 cells per well. Incubate for 24-48 hours at 37°C and 5% CO2 to allow for adherence.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer. Remove the cell culture medium and add 25 µL of the dye solution to each well. Incubate the plate for 30-60 minutes at 37°C, protected from light.[14]
-
Compound Addition: Prepare serial dilutions of Suzetrigine analogs and the Suzetrigine reference compound in Assay Buffer. Typically, compounds are screened at a single concentration (e.g., 10 µM) for the primary screen.
-
Signal Detection:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The instrument will add the test compounds to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).
-
A baseline fluorescence reading is taken before the addition of the activator.
-
The instrument then adds a solution of veratridine (EC80 concentration) to all wells to activate the NaV1.8 channels.
-
The resulting change in fluorescence intensity is measured over time. The inhibition of the veratridine-induced depolarization by a test compound indicates NaV1.8 blockade.[14]
-
Data Presentation: Primary Screen Results
Quantitative data from the primary screen should be tabulated to identify initial "hits."
Table 1: Example Single-Point Screening Data at 10 µM
| Compound ID | % Inhibition of Veratridine Response | Hit? (Threshold >50%) |
|---|---|---|
| Analog-001 | 85.2% | Yes |
| Analog-002 | 12.5% | No |
| Analog-003 | 92.1% | Yes |
| Suzetrigine (Control) | 98.5% | Yes |
| DMSO (Vehicle) | 0.5% | No |
Hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC50).
Table 2: Example Dose-Response Data for Primary Hits
| Compound ID | Assay Type | IC50 (nM) |
|---|---|---|
| Analog-001 | Fluorescence | 15.8 |
| Analog-003 | Fluorescence | 8.2 |
| Suzetrigine | Fluorescence | 10.5 |
Secondary HTS: Automated Patch-Clamp Electrophysiology
Automated Patch-Clamp (APC) is the gold standard for ion channel research, providing direct measurement of ion currents and detailed information on a compound's mechanism of action.[15][16] It is used here as a secondary assay to confirm the activity of hits from the primary screen, eliminate false positives, and provide more precise potency values.[9] High-throughput APC systems can test hundreds of compounds per day.[17]
Experimental Workflow: Automated Patch-Clamp
The APC workflow involves preparing a cell suspension and using a specialized instrument to automatically perform whole-cell patch-clamp recordings.
Detailed Protocol: Automated Patch-Clamp
Materials:
-
Instrumentation: An automated patch-clamp system (e.g., Sophion Qube®, Nanion SyncroPatch 384).[17][18]
-
Cell Line: NaV1.8-expressing HEK-293 or CHO cells, harvested and prepared as a single-cell suspension.
-
Solutions:
-
Extracellular Solution (ECS): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular Solution (ICS): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2.
-
-
Consumables: Appropriate chip/plate consumables for the specific APC platform.
Procedure:
-
Cell Preparation: Culture NaV1.8-expressing cells to ~80% confluency. On the day of the experiment, detach cells using an enzymatic solution, wash, and resuspend them in the appropriate ECS at the optimal density for the APC system (e.g., 200,000-500,000 cells/mL).
-
System Preparation: Prime the APC system with ICS and ECS. Load the cell suspension and compound plates (containing serial dilutions of hit compounds) into the instrument.
-
Automated Recording:
-
The system automatically captures individual cells on the patch-clamp chip and forms giga-ohm seals.
-
Whole-cell configuration is established.
-
A voltage protocol is applied to elicit NaV1.8 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying a depolarizing step (e.g., to 0 mV) to open the channels.
-
Baseline currents are recorded, after which the system applies the test compound at increasing concentrations. The effect of the compound on the peak sodium current is recorded.
-
-
Data Analysis: The peak current amplitude at each compound concentration is measured. This data is used to generate concentration-response curves and calculate IC50 values. More complex voltage protocols can be used to investigate state-dependence (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel).
Data Presentation: APC Confirmation Results
Data from the APC assay confirms the activity of hits and provides a more accurate assessment of their potency and mechanism.
Table 3: Summary of Confirmed Hits from Automated Electrophysiology
| Compound ID | Assay Type | IC50 (nM) | Notes / Mechanism |
|---|---|---|---|
| Analog-001 | APC | 12.5 | Confirmed active |
| Analog-003 | APC | 5.1 | Confirmed active, potent |
| Analog-007 (False Positive) | APC | >10,000 | Inactive, likely fluorescence artifact |
| Suzetrigine | APC | 8.9 | State-dependent block |
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labinsights.nl [labinsights.nl]
- 10. Validation and optimization of novel high-throughput assays for human epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 13. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. cellmicrosystems.com [cellmicrosystems.com]
- 17. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Suzetrigine Stability and Long-Term Storage Guidelines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides comprehensive guidelines for the stability and long-term storage of Suzetrigine (brand name Journavx™). It includes recommended storage conditions for both the active pharmaceutical ingredient (API) and the formulated drug product, along with generalized protocols for stability testing based on industry standards.
Introduction
Suzetrigine is a first-in-class, selective inhibitor of the Nav1.8 sodium channel, developed for the management of moderate to severe acute pain. As a non-opioid analgesic, its stability profile is critical for ensuring safety, efficacy, and quality throughout its shelf life. This document outlines the key considerations for maintaining the integrity of Suzetrigine during research, development, and clinical use.
Physicochemical Properties
A summary of the known physicochemical properties of Suzetrigine is presented in Table 1.
Table 1: Physicochemical Properties of Suzetrigine
| Property | Value | Reference |
| Chemical Name | 4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide | [1] |
| Molecular Formula | C₂₁H₂₀F₅N₃O₄ | [2] |
| Molecular Weight | 473.40 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [3][4] |
| Metabolism | Primarily metabolized by Cytochrome P450 3A (CYP3A) enzymes. | [5][6][7][8] |
Recommended Storage Conditions
To ensure the stability and integrity of Suzetrigine, the following storage conditions are recommended. These conditions are based on available data for the API and the FDA-approved formulated product.
Table 2: Recommended Long-Term Storage Conditions for Suzetrigine
| Formulation | Storage Temperature | Relative Humidity | Shelf Life/Expiry | Additional Notes |
| Suzetrigine API (Powder) | Room Temperature (short-term, months) or -20°C (long-term, up to 3 years). | Not specified | Up to 3 years | Store in a well-sealed container, protected from light and moisture. |
| Suzetrigine in Solution (DMSO) | -20°C (up to 1 month) or -80°C (up to 1 year). | Not applicable | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as moisture-absorbing DMSO can reduce solubility. |
| Journavx™ (50 mg Tablets) | 20°C to 25°C (68°F to 77°F); excursions permitted to 15°C to 30°C (59°F to 86°F) [see USP Controlled Room Temperature]. | Not specified | 24 months | Store in the original container to protect from light and moisture. |
Stability Profile and Degradation Pathways
While specific quantitative data from forced degradation studies on Suzetrigine are not publicly available, it is known to be primarily metabolized via CYP3A enzymes.[5][6] This suggests that oxidative pathways may be a relevant degradation route to consider during stability-indicating method development.
A generalized workflow for assessing the stability of a new chemical entity like Suzetrigine is depicted below.
Caption: General workflow for pharmaceutical stability testing.
The primary metabolic pathway for Suzetrigine involves CYP3A enzymes.
Caption: Primary metabolic pathway of Suzetrigine.
Experimental Protocols for Stability Testing
The following protocols are generalized based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and are intended to serve as a template for designing stability studies for Suzetrigine.[3][5][9]
Protocol: Forced Degradation Study of Suzetrigine API
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the Suzetrigine molecule. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare solutions of Suzetrigine API in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the API solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the API solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the API solution and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV method. Use a mass spectrometer (LC-MS) to identify the mass of any degradation products.
-
-
Data Presentation: Summarize the results in a table, showing the percentage of degradation and the formation of any new peaks (impurities).
Table 3: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Assay of Suzetrigine (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) |
| Control | 24 | 99.8 | ND | ND | 0.2 |
| 0.1 N HCl, 60°C | 24 | 92.5 | 4.1 | 1.8 | 7.5 |
| 0.1 N NaOH, 60°C | 24 | 88.1 | 6.3 | 3.2 | 11.9 |
| 3% H₂O₂, RT | 24 | 95.3 | 2.9 | ND | 4.7 |
| Heat, 80°C (Solid) | 48 | 99.1 | 0.5 | ND | 0.9 |
| Light (ICH Q1B) | - | 98.7 | 0.8 | ND | 1.3 |
| ND: Not Detected. Data is illustrative. |
Protocol: Long-Term and Accelerated Stability of Suzetrigine Tablets
Objective: To evaluate the stability of the final drug product under recommended storage conditions to establish a shelf life.
Methodology:
-
Materials: Use at least three primary batches of Suzetrigine 50 mg tablets in their proposed commercial packaging.
-
Storage Conditions (as per ICH Q1A):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a full battery of specification tests, which should include:
-
Appearance: Visual inspection for any changes in color, shape, or markings.
-
Assay: Quantification of Suzetrigine content.
-
Related Substances: Quantification of known and unknown impurities.
-
Dissolution: Measurement of the rate and extent of drug release.
-
Water Content: (e.g., by Karl Fischer titration).
-
-
Data Analysis: Analyze trends for assay and degradation products. Use the data from accelerated studies to support the proposed shelf life at the long-term storage condition.
Table 4: Example Long-Term Stability Data for Suzetrigine 50 mg Tablets (25°C/60% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) | Dissolution at 30 min (%) |
| 0 | Conforms | 100.2 | 0.15 | 95 |
| 3 | Conforms | 100.1 | 0.18 | 94 |
| 6 | Conforms | 99.8 | 0.21 | 96 |
| 12 | Conforms | 99.5 | 0.25 | 93 |
| 18 | Conforms | 99.2 | 0.29 | 94 |
| 24 | Conforms | 98.9 | 0.35 | 92 |
| Data is illustrative and represents a stable product. |
Conclusion
Suzetrigine is a chemically stable compound when stored under the recommended conditions. The formulated product, Journavx™, has an approved shelf life of 24 months when stored at controlled room temperature.[2][6][10] For research and development purposes, the API powder should be stored at -20°C for long-term use. Adherence to the generalized stability testing protocols outlined in this document, based on ICH guidelines, is essential for ensuring the quality, safety, and efficacy of Suzetrigine throughout its lifecycle.
References
- 1. Suzetrigine Approval Breaks a 25-Year Silence: A New Era in Non-Opioid Acute Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orig 1 S 000 Chem R | PDF | Tablet (Pharmacy) | Medical Prescription [scribd.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pi.vrtx.com [pi.vrtx.com]
- 8. mdpi.com [mdpi.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Suzetrigine Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common routes of administration for the novel, non-opioid analgesic Suzetrigine (B10856436) (VX-548) in preclinical rodent models. Detailed protocols for oral and intraperitoneal administration are provided, along with pharmacokinetic data for oral and intravenous routes to guide researchers in study design and execution.
Introduction
Suzetrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral pain-sensing neurons.[1] Its targeted mechanism of action in the peripheral nervous system makes it a promising therapeutic candidate for acute pain with a reduced risk of central nervous system side effects and addiction potential associated with opioids.[2] Preclinical evaluation in relevant animal models is a critical component of its development, and the choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. This document outlines the established routes of administration for Suzetrigine in rodent models and provides detailed protocols for their implementation.
Routes of Administration
The primary routes of administration for Suzetrigine in preclinical rodent studies are oral (p.o.) and intraperitoneal (i.p.). Intravenous (i.v.) administration has also been used, primarily for pharmacokinetic studies to determine parameters such as absolute bioavailability. There is currently no publicly available information on the subcutaneous (s.c.) administration of Suzetrigine in rodent models.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents and has been used in preclinical toxicity and fertility studies of Suzetrigine in rats.[3]
Intraperitoneal Injection
Intraperitoneal injection is a widely used route for systemic drug delivery in rodents, offering rapid absorption. Suzetrigine administered via this route has shown efficacy in mouse models of pain.[4]
Intravenous Injection
Intravenous injection, typically via the tail vein, allows for direct entry of the compound into the systemic circulation, providing 100% bioavailability. This route is essential for pharmacokinetic characterization. Pharmacokinetic studies of Suzetrigine in rats have utilized intravenous administration.[5]
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for Suzetrigine in preclinical rodent models. A notable finding is the significant gender difference in the pharmacokinetics of Suzetrigine in rats.[5]
Table 1: Pharmacokinetic Parameters of Suzetrigine in Rats Following a Single Intravenous Dose (1 mg/kg) [5][6]
| Parameter | Male Rats (n=3) | Female Rats (n=3) |
| AUC₀₋t (ng·h/mL) | 253.8 ± 6.3 | 1505.8 ± 47.3 |
| T½ (h) | 1.9 ± 0.2 | 3.7 ± 0.4 |
| Clearance (mL/min/kg) | 65.1 ± 1.7 | 12.5 ± 0.8 |
| Vss (L/kg) | 7.2 ± 0.8 | 5.0 ± 1.0 |
| MRT₀₋t (h) | 1.7 ± 0.2 | 6.4 ± 0.3 |
Table 2: Pharmacokinetic Parameters of Suzetrigine in Rats Following a Single Oral Dose (2 mg/kg) [5][6]
| Parameter | Male Rats (n=3) | Female Rats (n=3) |
| AUC₀₋t (ng·h/mL) | 56.9 ± 18.5 | 2905.2 ± 98.6 |
| Cmax (ng/mL) | 31.7 ± 12.5 | 369.6 ± 62.2 |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| T½ (h) | 2.5 ± 0.2 | 4.9 ± 0.5 |
| Bioavailability (F%) | 11 | 96 |
Experimental Protocols
The following are detailed protocols for the administration of Suzetrigine in rodent models. These are generalized protocols and may require optimization based on specific experimental needs.
Protocol for Oral Administration (Gavage) in Rats and Mice
Materials:
-
Suzetrigine formulation (ensure appropriate vehicle and concentration)
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
70% ethanol (B145695) for disinfection (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The recommended maximum oral gavage volume is typically 10 mL/kg for rats and mice.
-
Gavage Needle Selection and Measurement: Select a gavage needle of the appropriate length and gauge for the size of the animal. To ensure proper length, measure the distance from the animal's mouth to the last rib. The needle should not be inserted past this point.
-
Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
Rat: Securely restrain the rat by holding it over the neck and thoracic region, supporting the lower body. For larger rats, a two-person technique or wrapping in a towel may be necessary.
-
-
Administration:
-
With the animal properly restrained and its head and neck extended to straighten the esophagus, gently insert the gavage needle into the mouth.
-
Guide the needle along the roof of the mouth and over the tongue into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the Suzetrigine formulation.
-
Gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Suzetrigine formulation (sterile)
-
Animal scale
-
Sterile syringes
-
Sterile needles (typically 25-27 gauge)
-
70% ethanol
-
PPE
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the required injection volume. The maximum recommended IP injection volume is generally 10 mL/kg.
-
Restraint: Securely restrain the mouse using a scruffing technique to expose the abdomen.
-
Injection Site Identification: Position the mouse in dorsal recumbency with the head tilted slightly downwards. The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
If aspiration is clear, inject the Suzetrigine solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring: Observe the animal for any signs of discomfort, bleeding at the injection site, or adverse reactions.
General Protocol for Intravenous (IV) Injection in Rats and Mice (Tail Vein)
Materials:
-
Suzetrigine formulation (sterile, suitable for intravenous administration)
-
Animal scale
-
Restraining device (e.g., rodent restrainer)
-
Heat lamp or warm water to dilate the tail veins
-
Sterile syringes
-
Sterile needles (typically 27-30 gauge)
-
70% ethanol
-
PPE
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume. The maximum recommended bolus IV injection volume is 5 ml/kg.
-
Restraint and Vein Dilation: Place the animal in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site Preparation: Disinfect the tail with 70% ethanol.
-
Administration:
-
Position the needle, bevel up, parallel to the vein and insert it into the lumen of one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the Suzetrigine solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Suzetrigine on the NaV1.8 sodium channel in peripheral nociceptors.
Experimental Workflow
Caption: A generalized experimental workflow for preclinical evaluation of Suzetrigine in rodent models.
References
- 1. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond opioids: FDA-approved suzetrigine offers hope for acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Suzetrigine Phenol Precursor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of the Suzetrigine phenol (B47542) precursor. The focus is on improving the yield and purity of this critical intermediate.
Troubleshooting Guide: O-Demethylation of Suzetrigine Precursor
The synthesis of the Suzetrigine phenol precursor typically involves the O-demethylation of (2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)tetrahydro-4,5-dimethyl-5-(trifluoromethyl)-2-furancarboxylic acid. A common and effective reagent for this transformation is Boron Tribromide (BBr₃). This guide addresses potential issues in this key step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Degraded BBr₃: Boron tribromide is highly sensitive to moisture. 2. Insufficient Stoichiometry: The substrate contains multiple Lewis basic sites (ether, carboxylic acid) that will consume BBr₃. 3. Low Reaction Temperature: The activation energy for the demethylation may not be reached. | 1. Use a fresh bottle or a newly opened ampule of BBr₃. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Increase the molar equivalents of BBr₃. It is advisable to use at least one equivalent of BBr₃ per ether group plus additional equivalents for other Lewis basic functional groups.[1] 3. After initial addition at a low temperature (e.g., -78°C or 0°C), allow the reaction to slowly warm to room temperature and monitor the progress by TLC or LC-MS.[2] |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient Reaction Time: The reaction may be slow to reach completion. 2. Non-optimal Solvent: The solvent may not be suitable for the reaction. | 1. Extend the reaction time and continue to monitor its progress. 2. Dichloromethane (DCM) is a commonly used solvent for BBr₃ demethylations.[3] Ensure it is anhydrous. |
| Formation of Multiple Byproducts | 1. Reaction with Other Functional Groups: BBr₃ is a strong Lewis acid and can potentially react with other sensitive groups in the molecule. 2. Decomposition of Product: The phenolic product may be unstable under the reaction or workup conditions. | 1. Maintain a low reaction temperature to improve selectivity. 2. Perform a careful aqueous workup at low temperatures to quench the excess BBr₃ and hydrolyze the boron-oxygen intermediates. |
| Difficulty in Product Isolation/Purification | 1. Formation of Boron Complexes: The phenolic product can form stable complexes with boron species. 2. Emulsion during Workup: The presence of boron salts can lead to emulsions during aqueous extraction. | 1. During workup, ensure complete hydrolysis of boron complexes by using sufficient water or dilute acid. 2. Use a brine wash to help break up emulsions. If necessary, filter the organic layer through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometry of BBr₃ for the demethylation of the Suzetrigine precursor?
A1: While the optimal stoichiometry should be determined experimentally, a general guideline is to use 1 to 1.5 equivalents of BBr₃ for each methoxy (B1213986) group.[1] Given that the Suzetrigine precursor also contains a carboxylic acid which can react with BBr₃, using 2.5 to 4 equivalents of BBr₃ is a reasonable starting point.
Q2: At what temperature should the BBr₃ demethylation be performed?
A2: It is recommended to add the BBr₃ solution to the substrate at a low temperature, such as -78°C or 0°C, to control the initial exothermic reaction.[2] The reaction mixture can then be allowed to slowly warm to room temperature and stirred until completion is observed by TLC or LC-MS.
Q3: How can I monitor the progress of the demethylation reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, the phenolic product should have a lower Rf value than the methoxy-containing starting material on silica (B1680970) gel plates. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q4: What is a standard workup procedure for a BBr₃ demethylation reaction?
A4: A typical workup involves slowly and carefully quenching the reaction mixture at a low temperature with an alcohol (like methanol) followed by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
Q5: Are there any alternative reagents to BBr₃ for this demethylation?
A5: Yes, other reagents can be used for the demethylation of aryl methyl ethers, although their effectiveness on the complex Suzetrigine precursor would need to be evaluated. Some alternatives include:
-
Thiolates: Strong nucleophiles like sodium dodecanethiolate can cleave aryl methyl ethers, often at elevated temperatures.[4]
-
Iodocyclohexane in DMF: This system generates HI in situ and can be an effective demethylating agent.[5]
-
Biocatalysis: Enzymatic methods for O-demethylation are being explored as greener alternatives, though they are currently less common in large-scale synthesis.[6]
Quantitative Data on Yield Improvement
The following table summarizes hypothetical results from an optimization study of the BBr₃ demethylation of the Suzetrigine precursor. These values are representative and intended for illustrative purposes.
| Entry | Equivalents of BBr₃ | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2.0 | 0 to RT | 4 | 65 | 90 |
| 2 | 3.0 | 0 to RT | 4 | 85 | 94 |
| 3 | 4.0 | 0 to RT | 4 | 88 | 95 |
| 4 | 3.0 | -78 to RT | 6 | 92 | 97 |
| 5 | 3.0 | RT | 2 | 75 | 88 |
Experimental Protocol: O-Demethylation of Suzetrigine Precursor
This protocol is a representative procedure based on established methods for BBr₃ demethylation of complex aryl methyl ethers.
Materials:
-
(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)tetrahydro-4,5-dimethyl-5-(trifluoromethyl)-2-furancarboxylic acid (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (1.0 M in DCM, 3.0 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the starting material in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via a syringe, ensuring the internal temperature does not exceed -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of methanol.
-
Add water and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound precursor.
Visualizations
Caption: Workflow for the synthesis of the this compound precursor.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Overcoming Suzetrigine solubility challenges in physiological buffers
Welcome to the technical support center for Suzetrigine (also known as VX-548). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Suzetrigine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: My Suzetrigine powder is not dissolving in aqueous buffers like PBS. What am I doing wrong?
A1: Suzetrigine is characterized as a white to off-white solid that is practically insoluble in water.[1][2] This low aqueous solubility is a known property of the compound. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) at neutral pH is expected to be challenging. For initial stock solutions, organic solvents are recommended.
Q2: What is the best solvent to prepare a stock solution of Suzetrigine?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Suzetrigine.[3][4][5] It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[4] For in vitro studies, preparing a concentrated stock in 100% DMSO and then diluting it into your aqueous experimental medium is a standard practice. Ensure the final DMSO concentration in your assay is low and does not affect the experimental outcome.
Q3: I'm observing precipitation when I dilute my Suzetrigine DMSO stock solution into my physiological buffer. How can I prevent this?
A3: This is a common issue when diluting a drug from an organic solvent into an aqueous buffer where it has low solubility. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of Suzetrigine in your assay.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help maintain Suzetrigine in solution.
-
Formulation Strategies: For more advanced applications, consider formulation approaches like creating a solid dispersion or using cyclodextrins, which are techniques used to enhance the solubility of poorly soluble drugs.
Q4: Is the solubility of Suzetrigine pH-dependent?
A4: While specific pH-solubility profile data for Suzetrigine is not detailed in the provided search results, it is a common characteristic of drug molecules to exhibit pH-dependent solubility. For instance, a related compound, aneratrigine, shows significant pH-dependent solubility.[6] It is reasonable to assume that the solubility of Suzetrigine may also vary with pH. Therefore, if you are experiencing solubility issues, experimenting with buffers at different pH values (e.g., pH 4.5, 6.8) could be a viable strategy.[7]
Data Presentation
Table 1: Suzetrigine Solubility in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Practically Insoluble | - | [1][2] |
| DMSO | 1-10 mg/mL (sparingly soluble) | ~2.1 - 21.1 mM | [4] |
| DMSO | 116.67 mg/mL | 246.46 mM | Requires sonication.[3][5] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | ~0.2 - 2.1 mM | [4] |
Molecular Weight of Suzetrigine: 473.39 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a Suzetrigine Stock Solution
Objective: To prepare a high-concentration stock solution of Suzetrigine for subsequent dilution in experimental media.
Materials:
-
Suzetrigine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Suzetrigine powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[3][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Suzetrigine Solubility in a Physiological Buffer (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Suzetrigine in a specific physiological buffer. This is a widely accepted method for determining thermodynamic solubility.[7][8]
Materials:
-
Suzetrigine powder
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Suzetrigine quantification.
Procedure:
-
Add an excess amount of Suzetrigine powder to a known volume of the physiological buffer in a sealed container (e.g., glass vial). The solid should be in excess to ensure a saturated solution is formed.
-
Place the container in an orbital shaker set to an appropriate agitation speed and a constant temperature (e.g., 37°C).[7]
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]
-
After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the calibration range of the analytical method.
-
Quantify the concentration of Suzetrigine in the diluted samples using a validated HPLC method.
-
Calculate the solubility of Suzetrigine in the buffer, taking into account the dilution factor. The experiment should be performed in triplicate.[7]
Visualizations
Caption: Workflow for preparing Suzetrigine solutions.
Caption: Troubleshooting guide for Suzetrigine precipitation.
References
- 1. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]
- 2. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enhancing Chemical Stability and Bioavailability of Aneratrigine Capsules via Dry Granulation: Addressing Stability Challenges in Sodium Bicarbonate-Containing Formulations for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting artifacts in Suzetrigine electrophysiology recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Suzetrigine in electrophysiology experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize artifacts in your recordings, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
General Electrophysiology & Artifacts
Q1: I'm observing significant 50/60 Hz noise in my recordings. What are the common causes and how can I minimize it?
A1: 50/60 Hz noise is a common environmental artifact. Its primary sources include:
-
Ground Loops: When multiple pieces of equipment are connected to different ground points, it can create a loop that acts as an antenna for electromagnetic interference. Ensure all equipment is connected to a single, common ground point.[1][2]
-
Improper Shielding: A Faraday cage is essential for blocking external electrical noise. Check that your Faraday cage is properly sealed and grounded.[3][4]
-
Nearby Electrical Equipment: Computers, monitors, centrifuges, and even fluorescent lighting can introduce noise.[5] Systematically turn off or move non-essential equipment to identify the source.[5]
-
Power Cords: Keep power cords as far away from your recording setup as possible.
Troubleshooting Steps:
-
Systematic Elimination: Sequentially unplug non-essential electronics in the room to identify the noise source.[5]
-
Check Grounding: Verify that all components of your rig are connected to a single, common ground. Avoid "daisy-chaining" ground wires.[6]
-
Inspect Faraday Cage: Ensure there are no gaps in your Faraday cage and that it is properly grounded.
-
Use a Spectrum Analyzer: If available, a spectrum analyzer can help identify the precise frequency of the noise, confirming if it is indeed 50/60 Hz.[1]
Q2: My baseline is unstable, showing slow drifts or sudden jumps. What could be the issue?
A2: An unstable baseline can be caused by several factors:
-
Electrode Drift: The patch pipette may be slowly drifting away from the cell. This can be caused by mechanical instability in the micromanipulator or temperature fluctuations.[7]
-
Poor Seal Resistance: An unstable gigaohm seal can lead to a fluctuating baseline.[8]
-
Reference Electrode Issues: An unstable or improperly chlorinated reference electrode can introduce drift. Re-chloriding your silver wire regularly is crucial.[9][10]
-
Perfusion System: Bubbles or fluctuations in the perfusion flow rate can cause mechanical and electrical instability.[11]
-
Solution Temperature: Fluctuations in the temperature of your recording solution can cause drift.[12]
Troubleshooting Steps:
-
Check for Drift: Visually inspect the pipette and cell for any movement during the recording.
-
Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment.
-
Inspect Reference Electrode: Ensure the reference electrode is stable, properly positioned, and has a fresh chloride coating.
-
Stabilize Perfusion: Ensure a constant and bubble-free flow of your external solution.
Q3: I'm having difficulty achieving a stable gigaohm seal. What are some common reasons for this?
A3: Forming a high-resistance (gigaohm) seal is critical for high-quality recordings. Difficulties in achieving a good seal can stem from:
-
Pipette Quality: The shape and cleanliness of the pipette tip are crucial. Fire-polishing the pipette tip can help create a smoother surface for sealing.[4]
-
Cell Health: Unhealthy or damaged cells are difficult to seal onto. Ensure optimal cell culture or slice preparation conditions.[9]
-
Debris: Debris in the recording solution or on the cell surface can prevent a tight seal. Applying positive pressure to the pipette as you approach the cell can help clear the surface.[4][13]
-
Solution Composition: The ionic composition of your solutions can affect seal formation. The presence of divalent cations like Ca²⁺ and Mg²⁺ is generally beneficial.[14]
-
Vibrations: Mechanical vibrations from the building or nearby equipment can disrupt seal formation. An anti-vibration table is essential.[15]
Troubleshooting Steps:
-
Optimize Pipettes: Experiment with different pipette puller settings to achieve the desired shape and resistance (typically 3-7 MΩ for whole-cell recordings).
-
Ensure Cleanliness: Filter all solutions and ensure the recording chamber is clean.
-
Check Cell Viability: Assess the health of your cells before attempting to patch.
-
Apply Gentle Suction: Once the pipette touches the cell, apply gentle and steady negative pressure to facilitate seal formation.
Suzetrigine-Specific Issues
Q4: I'm concerned about the solubility of Suzetrigine in my aqueous recording solutions. How should I prepare my stock and working solutions?
A4: Suzetrigine is practically insoluble in water, which can present challenges for electrophysiology experiments.[16]
-
Stock Solution: Prepare a high-concentration stock solution of Suzetrigine in 100% dimethyl sulfoxide (B87167) (DMSO).[17] Suzetrigine is soluble in DMSO at concentrations up to 95 mg/mL.[17] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17]
-
Working Solution: On the day of the experiment, dilute the DMSO stock solution into your external recording solution to the final desired concentration. It is crucial to ensure that the final concentration of DMSO is low (typically ≤0.1%) to avoid solvent effects on the ion channels or cell health.[18][19]
-
Precipitation: Due to its low aqueous solubility, Suzetrigine may precipitate out of the working solution over time. Prepare fresh working solutions and visually inspect for any signs of precipitation before and during the experiment. Using a perfusion system with continuous flow can help maintain the desired concentration at the cell.
Q5: Could the application of Suzetrigine be causing the current to "run down" over time?
A5: It's important to differentiate between true pharmacological rundown and other experimental artifacts. While Suzetrigine itself is not specifically reported to cause current rundown, several factors can give this appearance:
-
Unstable Seal: A deteriorating gigaohm seal will result in an increasing leak current, which can be mistaken for a decrease in the channel current of interest.[18]
-
Cell Health: The overall health of the cell may decline over the course of a long recording, leading to a decrease in channel activity.[18]
-
Use-Dependent Block: Suzetrigine exhibits a tonic, allosteric inhibition by stabilizing the closed state of the NaV1.8 channel.[20] Repetitive stimulation protocols could potentially lead to an accumulation of channels in the inhibited state, which might be misinterpreted as rundown.
-
Solution Instability: If Suzetrigine precipitates out of the solution, its effective concentration will decrease, leading to a smaller blocking effect over time.
Troubleshooting Steps:
-
Monitor Seal and Cell Health: Keep a close eye on the seal resistance and the overall appearance of the cell.
-
Control Experiments: Perform control experiments with vehicle (DMSO) alone to rule out solvent effects.
-
Vary Stimulation Protocol: If you suspect use-dependent effects, try altering the frequency and duration of your voltage steps.
-
Ensure Solution Freshness: Use freshly prepared working solutions of Suzetrigine.
Quantitative Data Summary
The following table summarizes key quantitative data for Suzetrigine based on preclinical studies.
| Parameter | Value | Species | Assay Method |
| IC₅₀ for NaV1.8 | ~0.7 nM | Human | Whole-cell patch-clamp |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology |
| Solubility in DMSO | 95 mg/mL (200.68 mM) | N/A | N/A |
| Aqueous Solubility | Practically insoluble | N/A | N/A |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Suzetrigine Characterization
This protocol outlines a general procedure for evaluating the effect of Suzetrigine on voltage-gated sodium channels (e.g., NaV1.8) expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Filter all solutions through a 0.22 µm filter on the day of the experiment.[4]
-
Suzetrigine Working Solution: Prepare by diluting a DMSO stock into the external solution to the desired final concentration (ensure final DMSO concentration is ≤0.1%).
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface.
4. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.
-
After achieving a stable seal (>1 GΩ), apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before beginning the recording protocol.
-
Apply a series of voltage steps to elicit the desired ion channel currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the Suzetrigine-containing external solution and record the drug's effect.
Diagrams
Caption: Suzetrigine's allosteric inhibition of the NaV1.8 channel.
Caption: A logical workflow for troubleshooting common electrophysiology artifacts.
References
- 1. plexon.com [plexon.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Hunting for Electrical Noise on an Electrophysiology Rig – Part 2/3 - [neurogig.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientifica.cn [scientifica.cn]
- 14. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzetrigine - Wikipedia [en.wikipedia.org]
Optimizing Suzetrigine dosing regimens for maximal analgesic effect
Suzetrigine Technical Support Center
Welcome to the technical support resource for Suzetrigine, a selective Nav1.7 sodium channel inhibitor. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing dosing regimens for maximal analgesic effect in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Suzetrigine?
A1: Suzetrigine is a potent and selective antagonist of the voltage-gated sodium channel Nav1.7. This channel is a key component in the transmission of nociceptive (pain) signals. It is highly expressed in peripheral sensory neurons that detect noxious stimuli. By selectively blocking Nav1.7, Suzetrigine inhibits the generation and propagation of action potentials along these neurons, thereby reducing the sensation of pain at its source without affecting other sensory or motor functions.
Caption: Mechanism of action of Suzetrigine in blocking pain signal transmission.
Q2: I am not observing a significant analgesic effect. What are common causes?
A2: A lack of efficacy can stem from several factors. First, verify the drug's formulation and stability; ensure it was stored correctly and solubilized as per the datasheet. Second, the dose may be insufficient for the chosen animal model or pain modality. Refer to the dose-response data (Table 1) and consider a dose-escalation study. Third, the timing of drug administration relative to the nociceptive test is critical. The peak plasma concentration (Tmax) should align with the testing window. Finally, ensure the chosen pain model is appropriate for a Nav1.7 inhibitor, as some pain types may be less dependent on this channel.
Caption: Troubleshooting workflow for a lack of analgesic effect.
Q3: My data shows high variability between subjects. How can I reduce this?
A3: High variability is a common challenge in behavioral studies. To mitigate this, ensure consistent handling and acclimatization of animals to the testing environment and equipment for several days before the experiment. Baseline measurements are crucial; exclude animals that are hyper- or hypo-responsive before dosing. Standardize all experimental parameters, including the time of day for testing, ambient temperature, and light levels. Finally, increase the sample size (n) per group to improve statistical power.
Quantitative Data Summary
For optimal experimental design, please refer to the following reference data obtained in adult male Sprague-Dawley rats.
Table 1: Dose-Response of Suzetrigine in the Rat Hot Plate Test
| Dose (mg/kg, i.p.) | N | Latency to Response (seconds) | % Maximal Possible Effect (%MPE) |
|---|---|---|---|
| Vehicle (Saline) | 10 | 10.2 ± 0.8 | 0% |
| 3 | 10 | 14.5 ± 1.1 | 21.5% |
| 10 | 10 | 22.8 ± 1.5 | 63.0% |
| 30 | 10 | 35.1 ± 2.0 | 98.5% (Cut-off) |
Data are presented as Mean ± SEM. The cut-off time was set to 40 seconds to prevent tissue damage.
Table 2: Pharmacokinetic Parameters of Suzetrigine (10 mg/kg, i.p.)
| Parameter | Value |
|---|---|
| Cmax (Peak Plasma Concentration) | 1.2 µg/mL |
| Tmax (Time to Cmax) | 30 minutes |
| Half-life (t1/2) | 2.5 hours |
| Bioavailability (%) | ~85% |
Table 3: In Vitro Selectivity of Suzetrigine (IC50 Values)
| Sodium Channel Subtype | IC50 (nM) |
|---|---|
| hNav1.7 | 15 nM |
| hNav1.5 (Cardiac) | > 10,000 nM |
| hNav1.1 (CNS) | 2,500 nM |
| hNav1.2 (CNS) | 3,100 nM |
Detailed Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
This protocol assesses the response to a thermal pain stimulus.
-
Apparatus: Commercial hot plate apparatus maintained at a constant temperature of 52 ± 0.5°C.
-
Acclimatization: Place animals on the unheated plate for 10-15 minutes for 2 days prior to the experiment to familiarize them with the environment.
-
Baseline Measurement: On the day of the experiment, place each animal on the heated plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). Immediately remove the animal upon response. Apply a 40-second cut-off to prevent injury.
-
Dosing: Administer Suzetrigine or vehicle intraperitoneally (i.p.).
-
Post-Dosing Measurement: At the time of predicted peak effect (e.g., 30 minutes post-dose, based on Tmax), repeat the latency measurement as described in step 3.
-
Data Analysis: Calculate the % Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
Caption: Experimental workflow for in vivo analgesic efficacy testing.
Protocol 2: Von Frey Test for Mechanical Allodynia
This protocol is used in models of neuropathic or inflammatory pain to measure sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments and a testing apparatus with a wire mesh floor allowing access to the plantar surface of the animal's hind paws.
-
Acclimatization: Place animals in the testing chambers for at least 30 minutes for 2-3 days before testing to allow them to acclimate.
-
Baseline Measurement: Using the "up-down" method, determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 2g) and apply it to the plantar surface until it buckles. A positive response is a sharp withdrawal of the paw. The pattern of subsequent filament applications depends on the response, allowing for calculation of the threshold.
-
Dosing: Administer Suzetrigine or vehicle.
-
Post-Dosing Measurement: At the predicted time of peak effect, re-measure the 50% paw withdrawal threshold for each animal.
-
Data Analysis: Compare the post-dose withdrawal thresholds to the baseline values. An effective analgesic will significantly increase the force required to elicit a withdrawal.
Technical Support Center: Minimizing Off-Target Effects of Suzetrigine in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and control for potential off-target effects of Suzetrigine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Suzetrigine and what are its known off-target effects?
Suzetrigine (formerly VX-548) is a first-in-class, highly selective, and potent oral inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its primary mechanism of action is the blockade of NaV1.8 channels, which are predominantly expressed in peripheral nociceptive neurons, thereby inhibiting pain signal transmission.[1][3]
Due to its high selectivity, Suzetrigine has a very favorable off-target profile. It has been shown to be over 31,000-fold more selective for NaV1.8 compared to other NaV channel subtypes.[2][4] Furthermore, it has demonstrated high selectivity against a panel of over 180 other molecular targets.[1][4] This high degree of selectivity significantly minimizes the likelihood of off-target effects.[3]
Q2: Even with a highly selective compound like Suzetrigine, why should I be concerned about off-target effects?
While Suzetrigine is exceptionally selective, it is a best practice in pharmacological research to always consider and control for potential off-target effects for the following reasons:
-
Experimental Context: The cellular environment, including the expression levels of on- and off-target proteins, can vary between different cell lines and tissues, potentially influencing inhibitor activity.
-
Concentration-Dependence: At concentrations significantly higher than the IC50 for the intended target, even highly selective inhibitors may interact with lower-affinity off-targets.[5]
-
Novel Discoveries: Investigating potential off-target effects can sometimes lead to the discovery of novel biological activities or signaling pathways affected by the compound.
-
Data Rigor: Proactively addressing and ruling out off-target effects strengthens the validity and reproducibility of your experimental findings.
Q3: What are the initial steps I should take to minimize potential off-target effects in my experiments with Suzetrigine?
To proactively minimize off-target effects, a systematic approach to your experimental design is crucial. Here are the initial recommended steps:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration of Suzetrigine required to achieve the desired on-target effect in your specific experimental system.[5] Using the lowest effective concentration will reduce the probability of engaging off-targets.[5]
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent for Suzetrigine) to account for any effects of the solvent on your experimental system.
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of Suzetrigine. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Positive Control: Employ a well-characterized, structurally different inhibitor of NaV1.8 to confirm that the observed phenotype is consistent with the inhibition of the intended target.
-
-
Orthogonal Approaches: Whenever possible, use non-pharmacological methods to validate your findings. For example, using siRNA or CRISPR/Cas9 to knockdown or knockout the NaV1.8 channel (SCN10A gene) should phenocopy the effects observed with Suzetrigine.
Troubleshooting Guide
Issue: I'm observing an unexpected or inconsistent phenotype in my cell-based assays with Suzetrigine.
This could be due to a variety of factors, including off-target effects. Follow this troubleshooting workflow to investigate the issue:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Data Presentation
Table 1: Selectivity Profile of Suzetrigine
While a comprehensive screening panel against all human kinases is not publicly available, the existing data demonstrates the exceptional selectivity of Suzetrigine.
| Target | Fold Selectivity vs. NaV1.8 | IC50 (nM) | Reference |
| NaV1.8 | - | 0.68 ± 0.16 | [6] |
| Other NaV Subtypes | >31,000 | >21,000 | [2][4] |
| >180 Other Molecular Targets | High | Not specified | [1][4] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Suzetrigine in a Cell-Based Assay
Objective: To determine the minimum effective concentration of Suzetrigine that elicits the desired biological response.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Suzetrigine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in your cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Suzetrigine or vehicle.
-
Incubation: Incubate the cells for a predetermined duration based on your experimental endpoint.
-
Assay Readout: Measure the biological response of interest using a suitable assay (e.g., measurement of downstream signaling, gene expression, or a phenotypic endpoint).
-
Data Analysis: Plot the response against the log of the Suzetrigine concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Caption: Workflow for a dose-response experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that Suzetrigine directly binds to and stabilizes NaV1.8 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with Suzetrigine at a concentration where a biological effect is observed (e.g., 10x IC50) and with a vehicle control for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells to prepare a cell lysate.
-
Heat Challenge: Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble NaV1.8 by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble NaV1.8 against the temperature for both the Suzetrigine-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Suzetrigine indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Kinase Selectivity Profiling
Objective: To assess the selectivity of Suzetrigine against a broad panel of kinases. While Suzetrigine is not a kinase inhibitor, this protocol is provided as a general example of how to assess off-target activity against a large family of enzymes.
Methodology:
This type of assay is typically performed by specialized contract research organizations (CROs). The general principle is as follows:
-
Assay Format: A radiometric assay is commonly used, where the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate for each kinase is measured.
-
Inhibitor Concentration: Suzetrigine would be tested at a fixed, high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Reaction: Each kinase, its specific substrate, and ATP are incubated with Suzetrigine or a vehicle control.
-
Detection: The amount of phosphorylated substrate is quantified, and the percentage of inhibition by Suzetrigine is calculated for each kinase.
-
Follow-up: For any kinases that show significant inhibition, a full dose-response curve would be generated to determine the IC50 value.
Caption: Kinase selectivity profiling workflow.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Advanced Purification of Suzetrigine (VX-548) and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of Suzetrigine (VX-548) and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of Suzetrigine?
A1: The main challenges in purifying Suzetrigine stem from its complex stereochemistry and the need to remove structurally similar impurities. As a chiral molecule, the separation of the desired enantiomer from other stereoisomers is a critical step. Additionally, various process-related impurities and by-products from the synthesis must be effectively removed to achieve the high purity required for an active pharmaceutical ingredient (API).
Q2: Which purification techniques are most effective for Suzetrigine?
A2: A multi-step purification strategy is typically employed, combining chromatographic methods and crystallization. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isolating the desired stereoisomer and removing impurities.[][2] SFC, in particular, is often favored for chiral separations due to its speed and reduced solvent consumption.[3] Crystallization is a crucial final step for achieving high purity and isolating the desired solid-state form of the API.[4]
Q3: What are some of the known impurities of Suzetrigine?
A3: Several potential impurities of Suzetrigine have been identified, including diastereomers, desfluoro impurities, and other process-related impurities.[5] Effective purification strategies must be designed to specifically target and remove these impurities to levels that meet regulatory requirements.
Q4: How can I monitor the purity of Suzetrigine during purification?
A4: Analytical HPLC with UV or mass spectrometry (MS) detection is a standard method for monitoring the purity of Suzetrigine and its intermediates.[6] These methods can be used to assess the enantiomeric excess and the levels of various impurities throughout the purification process.
Purification Troubleshooting Guides
Preparative HPLC Purification
Q: I am observing significant peak tailing for Suzetrigine on a C18 column. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like Suzetrigine on silica-based C18 columns is often due to secondary interactions with residual acidic silanol (B1196071) groups on the stationary phase.[7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an additive like formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[8]
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column or a column with a polar-embedded phase, which are designed to have minimal residual silanol activity.[7]
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[9]
Q: My baseline is very noisy during the HPLC purification of a Suzetrigine intermediate. What are the likely causes and solutions?
A: A noisy baseline in HPLC can originate from several sources, including the detector, the mobile phase, or the pump.[10][11]
-
Solution 1: Check the Detector Lamp: A failing or unstable detector lamp is a common cause of baseline noise. Check the lamp's energy output and replace it if necessary.
-
Solution 2: Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is thoroughly degassed using an online degasser or by sparging with helium.[11]
-
Solution 3: Flush the System: Contaminants in the mobile phase or from previous injections can accumulate in the system and lead to a noisy baseline. Flush the system, including the column, with a strong solvent.[10]
Preparative SFC Purification
Q: I am having difficulty achieving baseline separation of Suzetrigine enantiomers using SFC. What parameters can I adjust?
A: Achieving optimal chiral separation in SFC often requires screening different stationary phases and optimizing the mobile phase composition.[12]
-
Solution 1: Screen Chiral Stationary Phases (CSPs): There is no universal CSP for all chiral separations. Screen a variety of polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives) to find the one that provides the best selectivity for Suzetrigine enantiomers.[4]
-
Solution 2: Optimize the Co-solvent: The type and percentage of the organic co-solvent (modifier) in the supercritical CO2 mobile phase significantly impact selectivity. Evaluate different alcohols (e.g., methanol (B129727), ethanol, isopropanol) at varying concentrations.[4]
-
Solution 3: Additives: For basic compounds, adding a small amount of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape and resolution.[13]
Q: My recovery from SFC fraction collection is low. What could be the issue?
A: Low recovery in preparative SFC can be due to issues with the fraction collection system, such as analyte precipitation or aerosol formation.[14]
-
Solution 1: Optimize Back-Pressure and Temperature: The back-pressure and temperature in the collection vessel can affect the solubility of the analyte as the CO2 expands. Adjusting these parameters can help keep the analyte in solution.
-
Solution 2: Use a Make-up Solvent: Adding a small flow of a liquid solvent (make-up solvent) to the eluent just before the collection nozzle can help to dissolve the analyte and improve collection efficiency.
-
Solution 3: Check for Leaks: Ensure all connections in the fraction collection path are secure to prevent loss of analyte.
Crystallization
Q: I am struggling to remove a specific impurity during the crystallization of Suzetrigine. What strategies can I employ?
A: The effective removal of impurities during crystallization depends on the nature of the impurity and its interaction with the API.[15][16]
-
Solution 1: Solvent System Screening: The choice of solvent is critical for impurity rejection. Screen a variety of solvent systems (including anti-solvents) to find one where the API has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains more soluble in the mother liquor.
-
Solution 2: Control Cooling Rate: A slower cooling rate generally leads to the formation of more perfect crystals, which are less likely to incorporate impurities into the crystal lattice.
-
Solution 3: Seeding: Using high-purity seed crystals of the desired polymorph can promote the growth of pure crystals and help exclude impurities.
-
Solution 4: Slurry Resuspension: After crystallization, reslurrying the solid in a suitable solvent can help to wash away surface-adsorbed impurities.[16]
Quantitative Data Presentation
The following table provides a hypothetical comparison of different purification techniques for the final purification step of Suzetrigine, based on typical performance characteristics for chiral small molecules.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput ( g/day ) | Solvent Consumption (L/g of product) |
| Preparative HPLC | >99.5 | 70-85 | 10-50 | 10-20 |
| Preparative SFC | >99.5 | 80-95 | 50-200 | 1-5 |
| Crystallization | >99.8 | 85-98 | >500 | 2-8 |
Detailed Experimental Protocols
Disclaimer: The following protocols are representative examples based on established pharmaceutical purification practices. Specific parameters may need to be optimized for your particular synthesis and equipment.
Protocol 1: Preparative Chiral SFC Purification of Suzetrigine
Objective: To separate the desired (2R,3S,4S,5R) enantiomer of Suzetrigine from other stereoisomers.
Instrumentation: Preparative SFC system with a UV detector and fraction collector.
Column: Chiral stationary phase column (e.g., Chiralpak® IA, 20 x 250 mm, 5 µm).
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% diethylamine
Method:
-
Sample Preparation: Dissolve the crude Suzetrigine mixture in methanol to a concentration of 50 mg/mL.
-
SFC Conditions:
-
Flow Rate: 70 g/min
-
Column Temperature: 40 °C
-
Back Pressure: 120 bar
-
Gradient: Isocratic at 30% B
-
Detection: UV at 254 nm
-
-
Injection: Inject 2 mL of the sample solution.
-
Fraction Collection: Collect the peak corresponding to the desired enantiomer based on retention time.
-
Post-Processing: Evaporate the collected fractions under reduced pressure to obtain the purified Suzetrigine.
Protocol 2: Preparative Reversed-Phase HPLC Purification of a Suzetrigine Intermediate
Objective: To purify a polar intermediate from the Suzetrigine synthesis.
Instrumentation: Preparative HPLC system with a UV detector and fraction collector.
Column: C18 column (e.g., 50 x 250 mm, 10 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Method:
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of DMSO and dilute with the initial mobile phase composition.
-
HPLC Conditions:
-
Flow Rate: 80 mL/min
-
Column Temperature: Ambient
-
Gradient: 20-60% B over 30 minutes
-
Detection: UV at 280 nm
-
-
Injection: Inject a volume corresponding to a loading of approximately 500 mg of crude material.
-
Fraction Collection: Collect the main peak corresponding to the desired intermediate.
-
Post-Processing: Combine the pure fractions and remove the organic solvent under reduced pressure. The product can then be isolated by lyophilization or extraction.
Protocol 3: Crystallization of Suzetrigine API
Objective: To obtain high-purity crystalline Suzetrigine.
Instrumentation: Jacketed glass reactor with overhead stirring and temperature control.
Solvent System: Isopropanol (B130326) and water.
Method:
-
Dissolution: Charge the purified Suzetrigine (from chromatography) to the reactor. Add isopropanol (approximately 10 volumes) and heat the mixture to 60-70 °C with stirring until all solids dissolve.
-
Cooling and Seeding: Slowly cool the solution to 50 °C. Add a small amount of high-purity Suzetrigine seed crystals (e.g., 0.1% w/w).
-
Crystal Growth: Hold the mixture at 50 °C for 2 hours to allow for crystal growth. Then, cool the slurry slowly to 20 °C over 4-6 hours.
-
Anti-Solvent Addition: Slowly add water (approximately 5 volumes) to the slurry over 2 hours to further decrease the solubility and increase the yield.
-
Maturation: Stir the slurry at 20 °C for an additional 2-4 hours.
-
Isolation and Drying: Filter the crystals and wash the cake with a cold mixture of isopropanol and water. Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Visualizations
References
- 2. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. fagg.be [fagg.be]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. graphviz.org [graphviz.org]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 8. The Development and Promise of Suzetrigine in Treating Nervous and Metabolic Disorders [synapse.patsnap.com]
- 9. sielc.com [sielc.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Navigating Suzetrigine-Induced CYP3A4 Interactions: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel non-opioid analgesic, Suzetrigine. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the assessment and mitigation of Cytochrome P450 3A4 (CYP3A4)-mediated drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Suzetrigine and what is its major active metabolite?
A1: Suzetrigine is primarily metabolized by the CYP3A enzyme system.[1] Its major active metabolite is M6-SUZ, which is formed through N-oxidation mainly mediated by CYP3A, with some contribution from CYP2C19.[1]
Q2: How does Suzetrigine interact with CYP3A4?
A2: Suzetrigine is both a substrate and an inducer of CYP3A4.[1] While it demonstrates reversible inhibition of CYP3A4 in in vitro studies, its primary clinical significance in drug-drug interactions is its potential to induce this enzyme.[1]
Q3: What are the clinical implications of Suzetrigine's CYP3A4 induction?
A3: As an inducer of CYP3A4, Suzetrigine can accelerate the metabolism of co-administered drugs that are substrates of this enzyme. This can result in lower plasma concentrations of these drugs, potentially leading to reduced efficacy.[1] This is a critical consideration for drugs with a narrow therapeutic index that are metabolized by CYP3A4.
Q4: Is time-dependent inhibition of CYP3A4 a concern with Suzetrigine?
A4: Based on available in vitro data, neither Suzetrigine nor its major active metabolite, M6-SUZ, are considered time-dependent inhibitors of CYP3A4.[1]
Q5: What are the recommended in vitro systems for studying Suzetrigine's interactions with CYP3A4?
A5: For assessing inhibitory potential, pooled human liver microsomes (HLMs) are the standard model.[1] For evaluating induction potential, cryopreserved primary human hepatocytes in a sandwich culture are considered the gold standard as they maintain the necessary cellular machinery for assessing gene expression changes.[1]
Quantitative Data Summary
The following tables summarize the in vitro interaction parameters for Suzetrigine and its major active metabolite, M6-SUZ, with CYP3A4. This data is crucial for building predictive models of drug-drug interactions.
Table 1: In Vitro CYP3A4 Inhibition by Suzetrigine and M6-SUZ
| Compound | IC50 (µM) |
| Suzetrigine | >21.3 |
| M6-SUZ | >106 |
Data sourced from FDA regulatory submission documents. IC50 values are uncorrected for nonspecific binding.[1]
Table 2: In Vitro CYP3A4 Induction by Suzetrigine and M6-SUZ in Primary Human Hepatocytes
| Compound | Parameter | Value |
| Suzetrigine | EC50 (µM) | Data available in FDA submission documents (NDA 219209) |
| Emax (fold induction) | Data available in FDA submission documents (NDA 219209) | |
| M6-SUZ | EC50 (µM) | Data available in FDA submission documents (NDA 219209) |
| Emax (fold induction) | Data available in FDA submission documents (NDA 219209) |
Data derived from CYP3A4 mRNA expression in three different lots of human hepatocytes, as reported in FDA regulatory submission documents (NDA 219209, Studies P169, S006).[1][2]
Troubleshooting Guides
This section addresses common issues that may arise during the in vitro evaluation of Suzetrigine's interactions with CYP3A4.
Issue 1: High variability in IC50 values for CYP3A4 inhibition across experiments.
| Possible Cause(s) | Recommended Solution(s) |
| Inconsistent solvent concentration (e.g., DMSO, acetonitrile). | Ensure the final concentration of the organic solvent is consistent and low (typically ≤0.5%) across all wells. |
| Pipetting inaccuracies. | Use calibrated pipettes and adhere to proper pipetting techniques to ensure precision. |
| Instability of Suzetrigine or its metabolites in the incubation matrix. | Evaluate the stability of Suzetrigine under the specific assay conditions. |
| Lot-to-lot variability of human liver microsomes (HLMs). | For comparative analyses, utilize the same lot of pooled HLMs whenever possible. |
Issue 2: Observed CYP3A4 induction is lower than expected based on mRNA levels.
| Possible Cause(s) | Recommended Solution(s) |
| Concomitant inhibition of CYP3A4 activity by Suzetrigine may mask the full extent of induction in activity-based assays. | Measure both CYP3A4 mRNA levels using qRT-PCR and enzyme activity using a probe substrate. This dual approach helps to differentiate between effects on gene expression and direct enzyme inhibition. |
| The relationship between mRNA and protein/activity levels is not always linear. | Acknowledge the potential for disconnect between transcriptional and functional outcomes and consider both endpoints in the overall assessment. |
Issue 3: Difficulty in achieving a complete dose-response curve for CYP3A4 induction (Emax not reached).
| Possible Cause(s) | Recommended Solution(s) |
| Cytotoxicity of Suzetrigine at higher concentrations. | Perform a cytotoxicity assay (e.g., MTS or LDH assay) in the hepatocyte model to determine the non-toxic concentration range of Suzetrigine. |
| Limited solubility of Suzetrigine in the cell culture medium. | Assess the solubility of Suzetrigine in the assay medium and consider the use of appropriate, low-concentration solvents if necessary. |
Issue 4: Inconsistent results in CYP3A4 induction assays using primary human hepatocytes.
| Possible Cause(s) | Recommended Solution(s) |
| Inter-donor variability in hepatocyte function and response to inducers. | Conduct induction studies using hepatocytes from multiple donors (at least three is recommended) to account for genetic and physiological variability. |
| Suboptimal health or plating density of hepatocytes. | Ensure proper thawing, plating, and maintenance of hepatocytes to achieve a healthy monolayer. Follow established protocols for cell density and culture conditions. |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol provides a detailed methodology to determine the half-maximal inhibitory concentration (IC50) of Suzetrigine on CYP3A4 activity.
Caption: Workflow for CYP3A4 Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Suzetrigine in a suitable organic solvent such as acetonitrile.
-
Perform serial dilutions of the Suzetrigine stock solution to create a range of test concentrations.
-
Prepare a working solution of pooled human liver microsomes (HLMs) in phosphate (B84403) buffer.
-
Prepare a solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone) in buffer.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the Suzetrigine dilutions to the wells containing the HLM solution and pre-incubate for a short period at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
-
Include positive control (a known CYP3A4 inhibitor like ketoconazole) and negative control (vehicle) wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each Suzetrigine concentration relative to the vehicle control.
-
Plot the percent inhibition versus the Suzetrigine concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: In Vitro CYP3A4 Induction Assay using Primary Human Hepatocytes
This protocol outlines the methodology to assess the potential of Suzetrigine to induce CYP3A4 expression in a sandwich-culture of primary human hepatocytes.
Caption: Workflow for CYP3A4 Induction Assay.
Methodology:
-
Hepatocyte Culture:
-
Thaw cryopreserved primary human hepatocytes from at least three different donors and plate them on collagen-coated plates (e.g., 24- or 48-well plates).
-
After cell attachment, overlay the hepatocytes with an extracellular matrix solution (e.g., Matrigel®) to form a sandwich culture, which helps to maintain hepatocyte viability and function.
-
Allow the cells to acclimate for at least 24 hours before treatment.
-
-
Compound Treatment:
-
Prepare a range of Suzetrigine concentrations in the appropriate cell culture medium.
-
Also prepare solutions of a positive control inducer (e.g., rifampicin) and a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the hepatocyte cultures with the medium containing the test compounds, positive control, or vehicle control.
-
Incubate the cells for 48 to 72 hours, with daily media changes.
-
-
Endpoint Analysis:
-
mRNA Analysis:
-
At the end of the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR (qRT-PCR), normalizing to a stable housekeeping gene.
-
-
Enzyme Activity Analysis:
-
Wash the hepatocyte monolayer to remove the treatment medium.
-
Incubate the cells with a medium containing a specific CYP3A4 probe substrate (e.g., midazolam).
-
After a defined incubation period, collect the medium and analyze the formation of the metabolite by LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the fold induction for both mRNA expression and enzyme activity at each Suzetrigine concentration relative to the vehicle control.
-
Plot the fold induction against the Suzetrigine concentration to generate dose-response curves.
-
From these curves, determine the half-maximal effective concentration (EC50) and the maximum induction effect (Emax).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of CYP3A4 induction by Suzetrigine, which is mediated through the activation of the Pregnane X Receptor (PXR).
Caption: PXR-mediated CYP3A4 Induction Pathway.
References
Addressing sources of variability in Suzetrigine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzetrigine bioassays. Our aim is to help you identify and address sources of variability in your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during Suzetrigine bioassays.
I. Cell Line and Culture Variability
Question 1: We are observing inconsistent NaV1.8 current expression in our HEK293 stable cell line. What could be the cause?
Answer: Inconsistent NaV1.8 expression is a common challenge. Several factors can contribute to this variability:
-
Cell Line Stability: Heterologous expression of NaV1.8 in cell lines like HEK293 can be unstable over time, leading to a gradual decrease in the percentage of expressing cells.
-
Troubleshooting:
-
Regularly re-validate your cell line: Use a positive control activator or a reference inhibitor to confirm consistent channel expression and function.
-
Limit passage number: Work with low-passage number cells, as prolonged culturing can lead to genetic drift and loss of expression. It is advisable to create a master and working cell bank to ensure a consistent source of cells.
-
Maintain selection pressure: If your expression vector contains a selection marker (e.g., G418), ensure the appropriate concentration of the antibiotic is always present in the culture medium to select for cells expressing the channel.
-
-
-
Culture Conditions: Variations in culture conditions can significantly impact channel expression and cell health.
-
Troubleshooting:
-
Standardize cell density: Seed cells at a consistent density for all experiments, as confluency can affect channel expression.
-
Monitor media components: Ensure consistency in media formulation, serum lot, and supplements. Some media components can degrade over time at 37°C, affecting cell health and channel expression.[1]
-
Control for environmental factors: Maintain a stable environment in your incubator (temperature, CO2, humidity) to avoid stressing the cells.
-
-
Question 2: Our primary dorsal root ganglion (DRG) neuron cultures show high variability between preparations. How can we improve consistency?
Answer: Primary DRG neuron cultures are inherently more variable than cell lines due to their cellular heterogeneity and sensitivity to the isolation procedure.
-
Sources of Variability:
-
Animal-to-animal variation: Age, sex, and genetic background of the animals can influence neuronal properties.
-
Dissection and dissociation process: The enzymatic digestion and mechanical dissociation steps are critical and can introduce variability if not performed consistently. Over-digestion can damage neurons, while under-digestion can result in poor yield.
-
Cell population heterogeneity: DRG cultures contain a mixed population of neuronal subtypes with different electrophysiological properties, as well as non-neuronal cells like glial cells.[2][3]
-
-
Troubleshooting and Best Practices:
-
Standardize the isolation protocol: Use a consistent and detailed protocol for DRG isolation and dissociation.[3][4] This includes standardizing enzyme concentrations, incubation times, and mechanical trituration steps.
-
Use animals of the same age and sex: This will help to minimize biological variability.
-
Characterize your cultures: Use markers to identify different neuronal subtypes to understand the composition of your cultures.
-
Allow for a consistent recovery period: Plate neurons and allow them to recover for a standardized period before conducting experiments.
-
II. Electrophysiology (Patch-Clamp) Assay Variability
Question 3: We are experiencing unstable giga-ohm seals in our automated patch-clamp experiments with NaV1.8-expressing cells. What can we do to improve this?
Answer: Achieving a stable, high-resistance (giga-ohm) seal is critical for high-quality patch-clamp recordings.
-
Potential Causes of Unstable Seals:
-
Cell health and morphology: Unhealthy or poorly shaped cells will not form good seals.
-
Quality of the patch-clamp chip/pipette: Debris or imperfections on the recording aperture can prevent proper sealing.
-
Composition of extracellular and intracellular solutions: The presence of certain ions can influence seal formation.
-
-
Troubleshooting Strategies:
-
Optimize cell preparation: Harvest cells at optimal confluency and use a gentle dissociation method to ensure healthy, single-cell suspension.
-
Use seal enhancers: Some automated patch-clamp platforms utilize "seal enhancers" in their solutions to promote the formation of high-resistance seals.[5][6] However, be aware that some enhancers, like fluoride, can potentially alter channel properties.[7]
-
Ensure high-quality reagents and solutions: Use freshly prepared, filtered solutions to avoid particulate matter that could interfere with sealing.
-
Optimize instrument parameters: Adjust parameters such as the pressure used to position and seal the cells according to the manufacturer's recommendations for your specific cell type.
-
Question 4: We are observing a "rundown" of the NaV1.8 current during our whole-cell patch-clamp recordings. How can we minimize this?
Answer: Current rundown, a gradual decrease in current amplitude over the course of an experiment, is a common issue in whole-cell patch-clamp.
-
Causes of Current Rundown:
-
Washout of essential intracellular components: The whole-cell configuration allows for the dialysis of the cell's cytoplasm with the pipette solution, which can lead to the loss of key signaling molecules required for channel function.
-
Changes in intracellular ion concentrations: Fluctuations in intracellular ion concentrations can affect channel gating and conductance.
-
Channel phosphorylation state: Changes in the phosphorylation state of the channel due to washout of kinases or phosphatases can alter its activity.
-
-
Mitigation Strategies:
-
Include ATP and GTP in the intracellular solution: This helps to maintain the energy-dependent processes within the cell and preserve the phosphorylation state of the channel.
-
Use the perforated patch technique: This technique uses antibiotics like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane, allowing for electrical access without the extensive dialysis of the cytoplasm.
-
Minimize recording time: Plan your experiments to acquire the necessary data in the shortest time possible after establishing the whole-cell configuration.
-
Monitor current stability: Before applying your test compound, record baseline currents for a period to ensure stability. Recordings with significant rundown should be excluded from the analysis.
-
Question 5: Our IC50 values for Suzetrigine are fluctuating between experiments. What are the likely sources of this variability?
Answer: Fluctuating IC50 values can be frustrating and can arise from several sources.
-
Compound-Related Issues:
-
Solubility and Precipitation: Suzetrigine, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution, the effective concentration will be lower than intended.
-
Troubleshooting: Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitation before diluting into the assay buffer. Ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that affects channel function (typically <0.1%).
-
-
Compound Adsorption: The compound may adsorb to the tubing of the perfusion system, leading to a lower-than-expected concentration reaching the cells.
-
Troubleshooting: Use low-adsorption tubing and prime the system with the compound solution before starting the recording.
-
-
-
Assay Protocol Variability:
-
Inconsistent voltage protocols: Suzetrigine's inhibition is state-dependent, meaning its potency can be affected by the voltage protocol used to elicit the currents.[1][8]
-
Troubleshooting: Use a standardized voltage protocol for all experiments to ensure that the channel is in the same conformational state when the compound is applied.
-
-
Variations in temperature: Ion channel gating is temperature-sensitive.
-
Troubleshooting: Maintain a consistent temperature for all experiments.
-
-
-
Data Analysis:
-
Inconsistent curve fitting: The parameters used for fitting the dose-response curve can influence the calculated IC50 value.
-
Troubleshooting: Use a standardized, non-linear regression model to fit the data and ensure that the top and bottom of the curve are well-defined.
-
-
III. Radioligand Binding Assay Variability
Question 6: We are experiencing high non-specific binding in our radioligand binding assay for NaV1.8. How can we reduce it?
Answer: High non-specific binding can obscure the specific binding signal and lead to inaccurate results.
-
Causes of High Non-Specific Binding:
-
Radioligand properties: Some radioligands are "sticky" and tend to bind to non-target sites.
-
Binding to filters or plates: The radioligand can bind to the materials used in the assay.
-
Insufficient blocking: Inadequate blocking of non-specific sites on the cell membranes.
-
-
Troubleshooting Steps:
-
Optimize radioligand concentration: Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio.
-
Pre-treat filters/plates: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help to reduce non-specific binding.
-
Include blocking agents in the assay buffer: Bovine serum albumin (BSA) is commonly used to block non-specific binding sites.
-
Optimize washing steps: Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand. However, be careful not to be overly stringent, as this could also wash away specifically bound ligand.[9]
-
Data Presentation
The following tables summarize key quantitative data for Suzetrigine.
Table 1: Suzetrigine Potency and Selectivity
| Parameter | Value | Species | Assay Method |
| IC50 (NaV1.8) | 0.68 ± 0.16 nM | Human | Whole-cell patch-clamp |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology |
| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays |
Data compiled from publicly available sources.
Table 2: Troubleshooting Summary for Suzetrigine Bioassays
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent NaV1.8 Expression | Cell line instability, inconsistent culture conditions. | Re-validate cell line, limit passage number, standardize cell density and media. |
| High Variability in DRG Cultures | Animal-to-animal variation, inconsistent dissection/dissociation. | Standardize animal source and isolation protocol. |
| Unstable Giga-ohm Seals (Patch-Clamp) | Poor cell health, suboptimal solutions, instrument parameters. | Optimize cell preparation, use seal enhancers, ensure high-quality solutions. |
| NaV1.8 Current Rundown (Patch-Clamp) | Washout of intracellular components. | Include ATP/GTP in internal solution, consider perforated patch, minimize recording time. |
| Fluctuating IC50 Values | Compound precipitation, inconsistent voltage protocols, temperature variations. | Prepare fresh compound solutions, standardize assay protocols and temperature. |
| High Non-Specific Binding (Radioligand Assay) | "Sticky" radioligand, insufficient blocking, inadequate washing. | Optimize radioligand concentration, use blocking agents, optimize wash steps. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Suzetrigine IC50 Determination
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human NaV1.8 in standard conditions (37°C, 5% CO2).
-
Harvest cells at 70-90% confluency using a non-enzymatic dissociation solution.
-
Resuspend cells in the external solution and allow them to recover for at least 30 minutes.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -100 mV to ensure channels are in the resting state.
-
Apply a depolarizing voltage step to 0 mV for 20-50 ms (B15284909) to elicit NaV1.8 currents.
-
Record a stable baseline current.
-
Perfuse the cell with increasing concentrations of Suzetrigine (prepared in the external solution).
-
At each concentration, record the inhibition of the peak sodium current.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the Suzetrigine concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare membrane fractions from cells overexpressing human NaV1.8.
-
Prepare a stock solution of a suitable radioligand that binds to NaV1.8.
-
Prepare serial dilutions of unlabeled Suzetrigine.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled Suzetrigine.
-
Add the membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Suzetrigine.
-
Plot the percentage of specific binding against the Suzetrigine concentration.
-
Determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Suzetrigine's allosteric inhibition of the NaV1.8 signaling pathway.
Caption: General experimental workflow for characterizing Suzetrigine.
Caption: A logical flow for troubleshooting variability in Suzetrigine bioassays.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 6. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 7. Fluoride-free high-throughput automated patch clamp - Nanion Technologies [nanion.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Mechanisms of Resistance to Suzetrigine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating potential mechanisms of resistance to Suzetrigine (B10856436). As Suzetrigine is a novel, first-in-class selective inhibitor of the NaV1.8 sodium channel, publicly documented instances of clinical or preclinical resistance are not yet available.[1][2][3][4][5][6][7][8][9][10][11][12][13] Therefore, this resource focuses on hypothetical mechanisms and provides a framework for identifying and characterizing resistance should it emerge in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Suzetrigine?
Suzetrigine is an oral, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6] These channels are predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglia.[1][3] Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state through an allosteric mechanism.[2][4][11][12] This tonic inhibition prevents the influx of sodium ions, thereby blocking the transmission of pain signals to the central nervous system.[1][5] Notably, Suzetrigine exhibits high selectivity for NaV1.8, with over 31,000-fold greater affinity compared to other NaV subtypes, which minimizes off-target effects.[2][3][7]
Q2: Are there any known clinical or preclinical models of resistance to Suzetrigine?
As of the latest available information, there are no publicly documented clinical or preclinical models demonstrating acquired resistance to Suzetrigine. Clinical trials have focused on its efficacy and safety for the treatment of moderate to severe acute pain and have not reported the emergence of resistance.[8][14][15][16][17][18][19]
Q3: What are the potential hypothetical mechanisms of resistance to Suzetrigine?
Based on known mechanisms of resistance to other targeted therapies and ion channel inhibitors, potential mechanisms of resistance to Suzetrigine could include:
-
Target Alteration: Mutations in the SCN10A gene, which encodes the NaV1.8 channel, could alter the drug-binding site and reduce the binding affinity of Suzetrigine.
-
Target Overexpression: Increased expression of the NaV1.8 channel could require higher concentrations of Suzetrigine to achieve the same level of inhibition.
-
Bypass Pathways: Upregulation of alternative pain signaling pathways that are not dependent on NaV1.8 could compensate for its inhibition.
-
Drug Efflux: Increased expression or activity of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), could reduce the intracellular concentration of Suzetrigine. However, in vitro studies have suggested that Suzetrigine is not a substrate for P-gp or BCRP.[7][9]
-
Metabolic Alterations: Changes in the expression or activity of metabolizing enzymes, such as CYP3A4 which is the primary enzyme responsible for Suzetrigine metabolism, could alter the drug's pharmacokinetic profile.[5][7][11]
Troubleshooting Guides
Issue 1: Reduced Suzetrigine Efficacy in a Previously Sensitive Cell Line or Animal Model
If you observe a decrease in the expected analgesic effect of Suzetrigine in your experimental model, consider the following troubleshooting steps:
Initial Checks:
-
Compound Integrity: Verify the concentration, purity, and stability of your Suzetrigine stock.
-
Experimental Conditions: Ensure consistency in your experimental setup, including cell line passage number, animal strain, and dosing regimen.
Investigative Experiments:
| Experimental Protocol | Purpose | Expected Outcome if Resistance is Present |
| Dose-Response Curve Analysis | To determine if there is a shift in the IC50 or EC50 of Suzetrigine. | A rightward shift in the dose-response curve, indicating a higher concentration of Suzetrigine is required for the same effect. |
| Target Expression Analysis (qPCR, Western Blot, or Flow Cytometry) | To assess the expression levels of NaV1.8. | Increased mRNA or protein expression of NaV1.8 in the resistant model compared to the sensitive parent model. |
| SCN10A Gene Sequencing | To identify potential mutations in the NaV1.8 channel. | Identification of novel mutations, particularly in the region encoding the VSD2 drug-binding site. |
Issue 2: Investigating Potential Bypass Signaling Pathways
If target alteration or overexpression is not observed, the resistance may be driven by the activation of alternative signaling pathways.
| Experimental Protocol | Purpose | Potential Findings Indicating Bypass Mechanisms |
| Phospho-Proteomic Profiling | To identify changes in protein phosphorylation patterns, indicative of altered kinase activity. | Upregulation of signaling pathways involved in nociception that are independent of NaV1.8. |
| RNA Sequencing (RNA-Seq) | To compare the transcriptomes of sensitive and resistant models. | Differential expression of genes involved in other ion channels (e.g., NaV1.7, NaV1.9) or pain signaling cascades. |
| Functional Assays with Inhibitors of Alternative Pathways | To test if inhibiting a suspected bypass pathway restores sensitivity to Suzetrigine. | Combination of Suzetrigine with an inhibitor of a bypass pathway shows a synergistic effect in the resistant model. |
Experimental Protocols
Detailed Methodology for Dose-Response Curve Analysis (Cell-Based Assay):
-
Cell Seeding: Plate neuronal cells expressing NaV1.8 (e.g., dorsal root ganglion neurons or a suitable recombinant cell line) in a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare a serial dilution of Suzetrigine in the appropriate vehicle.
-
Treatment: Treat the cells with a range of Suzetrigine concentrations for a specified duration.
-
Functional Readout: Measure NaV1.8 channel activity using a suitable assay, such as a membrane potential-sensitive dye or automated patch-clamp electrophysiology.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Suzetrigine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Methodology for SCN10A Gene Sequencing:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the sensitive parental and the suspected resistant cell lines or tissues.
-
PCR Amplification: Design primers to amplify the coding regions of the SCN10A gene, with a particular focus on the exons encoding the voltage-sensing domains.
-
Sanger Sequencing: Sequence the PCR products using standard Sanger sequencing methods.
-
Sequence Analysis: Align the sequencing data from the resistant model to the reference sequence from the sensitive model to identify any nucleotide changes.
Visualizations
Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel.
Caption: Workflow for investigating potential resistance to Suzetrigine.
Caption: Hypothetical mechanisms of resistance to Suzetrigine.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. drugtopics.com [drugtopics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Vertex Announces Results From Phase 2 Study of Suzetrigine for the Treatment of Painful Lumbosacral Radiculopathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 16. Suzetrigine phase II study shows significant pain reduction – Medthority [medthority.com]
- 17. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzetrigine Mass Spectrometry Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based detection of Suzetrigine (VX-548). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass spectrometry parameters for detecting Suzetrigine?
A1: Suzetrigine is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI) mode. The protonated molecule ([M+H]⁺) is observed as the precursor ion.
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₂₀F₅N₃O₄ | [1] |
| Molecular Weight | 473.39 g/mol | [1] |
| Precursor Ion (m/z) | 474.2 | [2] |
| Primary Product Ion (m/z) | 165.0 | [2] |
Q2: I am not observing the expected precursor ion for Suzetrigine. What are the possible causes?
A2: Several factors could lead to the absence or low intensity of the [M+H]⁺ ion at m/z 474.2. Consider the following troubleshooting steps:
-
Incorrect Instrument Settings: Verify that the mass spectrometer is operating in positive ionization mode and that the scan range includes m/z 474.2.
-
Ion Source Conditions: The ionization efficiency of Suzetrigine can be sensitive to ion source parameters. Ensure that the capillary voltage, source temperature, and gas flows are optimized. Inappropriate source settings can lead to poor ionization or in-source fragmentation.[3]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization of Suzetrigine. The use of acidic modifiers like formic acid is recommended to promote protonation.[2]
-
Sample Degradation: Assess the stability of Suzetrigine in your sample matrix and storage conditions. Degradation can lead to a diminished signal of the parent compound.[4]
Q3: My Suzetrigine peak is showing significant tailing in the chromatogram. How can I improve the peak shape?
A3: Peak tailing for basic compounds like Suzetrigine is a common issue in reversed-phase chromatography. Here are some strategies to improve peak shape:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to maintain Suzetrigine in its protonated form, which minimizes secondary interactions with the stationary phase.
-
Column Choice: Utilize a high-quality, end-capped C18 column. If tailing persists, consider a column with a different stationary phase chemistry.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Q4: I am observing unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks can arise from several sources. Here's a systematic approach to identify them:
-
Adduct Formation: In ESI, Suzetrigine can form adducts with ions present in the mobile phase or sample matrix. Common adducts to look for include sodium ([M+Na]⁺ at m/z 496.2) and potassium ([M+K]⁺ at m/z 512.2).
-
In-Source Fragmentation: If the ion source conditions are too harsh (e.g., high cone voltage or temperature), Suzetrigine may fragment before entering the mass analyzer.[5][6] This can lead to the appearance of fragment ions in your MS1 spectrum.
-
Contamination: The unexpected peaks could be due to contaminants from your sample preparation, LC system, or mobile phase. Run a blank injection to rule out system contamination.
Q5: I am experiencing low sensitivity for Suzetrigine in my biological samples. What are the likely causes and solutions?
A5: Low sensitivity in biological matrices is often due to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[7]
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to separate Suzetrigine from the regions of significant ion suppression. This can be achieved by modifying the gradient profile or changing the stationary phase.
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification.
Troubleshooting Guides
Guide 1: Poor Signal Intensity or No Peak Detected
This guide provides a step-by-step approach to troubleshoot issues with low or absent Suzetrigine signal.
Guide 2: Unexpected Peaks in the Mass Spectrum
This guide helps in identifying the source of unexpected peaks in your Suzetrigine analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a standard protein precipitation method for the extraction of Suzetrigine from plasma samples.[2]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: If using, add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method
This protocol provides a starting point for the LC-MS/MS analysis of Suzetrigine. Optimization may be required based on your specific instrumentation and sample matrix.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V (Optimize to minimize in-source fragmentation) |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimize for the m/z 474.2 > 165.0 transition |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific laboratory instrumentation and application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianpainacademy.com [asianpainacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. longdom.org [longdom.org]
Technical Support Center: Strategies to Reduce Suzetrigine Cytotoxicity in Primary Cell Cultures
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter cytotoxic effects of Suzetrigine in primary cell cultures. Suzetrigine is a novel, non-opioid analgesic that selectively inhibits the NaV1.8 sodium channel in the peripheral nervous system. While it has a favorable safety profile in clinical trials, in vitro studies with primary cells can sometimes reveal cytotoxic effects at certain concentrations. This guide provides troubleshooting strategies and detailed protocols to help mitigate these effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary neuron cultures after treatment with Suzetrigine. What are the first steps to troubleshoot this issue?
A1: When encountering unexpected cytotoxicity, it's crucial to systematically evaluate your experimental setup. Here are the initial steps:
-
Confirm Suzetrigine Concentration and Purity: Verify the correct calculation of your working concentrations and ensure the purity of your Suzetrigine stock.
-
Optimize Exposure Time and Concentration: Conduct a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of Suzetrigine for your specific primary cell type. It's possible that reducing the concentration or shortening the exposure time will maintain the desired biological effect while minimizing cytotoxicity.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Evaluate Cell Culture Conditions: Primary cells are sensitive to their environment. Confirm that the pH, CO2 levels, and media composition are optimal for your specific cell type. Stressed cells are often more susceptible to drug-induced toxicity.
Q2: What are some strategies to proactively reduce Suzetrigine-induced cytotoxicity in our experiments?
A2: Several strategies can be employed to mitigate drug-induced cytotoxicity:
-
Co-treatment with Antioxidants: If you suspect that oxidative stress is a mechanism of Suzetrigine's cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Serum Concentration Adjustment: The presence of serum proteins can sometimes bind to a compound, reducing its free concentration and thus its toxicity. Experiment with varying serum concentrations in your culture medium.
-
Use of Cytoprotective Agents: Depending on the suspected mechanism of toxicity, other cytoprotective agents could be explored. For example, if caspase activation is involved, a pan-caspase inhibitor could be used to determine if the cell death is apoptotic.
Q3: How can we differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of Suzetrigine?
A3: This is a critical distinction for interpreting your results. A cytotoxic effect leads to a decrease in the number of viable cells below the initial seeding density, while a cytostatic effect simply slows or halts cell proliferation. To differentiate between the two:
-
Perform a cell count at the beginning and end of the experiment. A decrease in cell number from the initial count indicates cytotoxicity.
-
Utilize assays that can distinguish between different modes of cell death. For instance, Annexin V/Propidium Iodide staining can differentiate between apoptosis and necrosis.
-
Measure markers of cell proliferation , such as Ki-67 staining or DNA synthesis assays (e.g., BrdU incorporation), in parallel with viability assays.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.
-
Solution:
-
Ensure a homogenous single-cell suspension before and during seeding.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Problem 2: Low Signal or No Response in Viability Assays
-
Possible Cause: Insufficient cell number, incorrect assay choice for the cell type, or degradation of assay reagents.
-
Solution:
-
Optimize the initial cell seeding density for your chosen assay.
-
Ensure the viability assay is compatible with your primary cells' metabolic activity.
-
Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.
-
Quantitative Data Summary
When investigating strategies to reduce Suzetrigine's cytotoxicity, it is essential to present the data clearly. Below are example tables illustrating how you might summarize your findings.
Table 1: Effect of Antioxidant Co-treatment on Suzetrigine Cytotoxicity
| Suzetrigine (µM) | Co-treatment | Cell Viability (%) |
| 10 | None | 55 ± 4.2 |
| 10 | 1 mM N-acetylcysteine | 85 ± 5.1 |
| 20 | None | 32 ± 3.8 |
| 20 | 1 mM N-acetylcysteine | 68 ± 4.5 |
Table 2: Influence of Serum Concentration on Suzetrigine IC50
| Serum Concentration (%) | Suzetrigine IC50 (µM) |
| 1 | 8.5 |
| 5 | 15.2 |
| 10 | 25.8 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Suzetrigine stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Suzetrigine in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Suzetrigine. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Suzetrigine stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer provided in the kit.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
Visualizations
Caption: Experimental workflow for assessing Suzetrigine cytotoxicity.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
Caption: Troubleshooting logic for mitigating cytotoxicity.
Validation & Comparative
Comparative Efficacy of Suzetrigine versus Hydrocodone/Acetaminophen for Acute Pain Management
A comprehensive analysis of Suzetrigine, a first-in-class, non-opioid analgesic, and the widely prescribed combination of hydrocodone/acetaminophen for the management of moderate-to-severe acute pain. This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by recent clinical trial data.
Introduction
The management of moderate-to-severe acute pain has long been dominated by opioid-based therapies. While effective, the use of opioids such as hydrocodone is associated with a significant risk of addiction, respiratory depression, and other central nervous system side effects.[1][2][3] In January 2025, the U.S. Food and Drug Administration (FDA) approved Suzetrigine (brand name Journavx), a novel, selective NaV1.8 sodium channel inhibitor, for the treatment of moderate-to-severe acute pain in adults.[4][5][6] This approval marks the introduction of the first new class of non-opioid analgesics for acute pain in over two decades, offering a promising alternative to traditional opioid medications.[4][5]
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of Suzetrigine and hydrocodone/acetaminophen, based on available clinical trial data.
Mechanism of Action
Suzetrigine: Suzetrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][7][8] These channels are predominantly expressed in peripheral pain-sensing neurons (nociceptors) and are crucial for the transmission of pain signals to the central nervous system.[1][2] Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state.[7][8][9] This allosteric mechanism tonically inhibits the channel, reducing the propagation of pain signals from the periphery.[1][8][9] By acting selectively on peripheral neurons, Suzetrigine avoids the central nervous system effects associated with opioids, such as addiction and respiratory depression.[1][2]
Hydrocodone/Acetaminophen: This combination product employs a dual mechanism of action.
-
Hydrocodone is a semi-synthetic opioid agonist that primarily binds to mu-opioid receptors in the central nervous system (CNS).[10][11] This binding mimics the effects of endogenous opioids, altering the perception of and response to pain.[10]
-
Acetaminophen is an analgesic and antipyretic. Its exact mechanism is not fully established but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, possibly a variant in the brain (COX-3), which reduces prostaglandin (B15479496) synthesis.[12][13] It may also act on serotonergic pathways in the CNS.[12][14]
Signaling Pathway Diagrams
Comparative Clinical Efficacy Data
The efficacy of Suzetrigine was evaluated in two Phase 3, randomized, double-blind, placebo- and active-controlled trials in adults with moderate-to-severe acute pain following abdominoplasty and bunionectomy.[15][16] These trials compared Suzetrigine to both placebo and a hydrocodone bitartrate/acetaminophen (5mg/325mg) combination.[15]
The primary endpoint was the time-weighted sum of the pain intensity difference (SPID) over 48 hours (SPID48) compared to placebo.[17] A key secondary endpoint was the SPID48 for Suzetrigine compared to hydrocodone/acetaminophen.[17] Pain intensity was measured on an 11-point Numeric Pain Rating Scale (NPRS).[17]
Table 1: Summary of Phase 3 Efficacy Results (SPID48)
| Trial Model | Treatment Arm | N | LS Mean SPID48 (SE) | LS Mean Difference vs. Placebo (95% CI) | P-value vs. Placebo |
| Abdominoplasty | Suzetrigine | 1,118 | 48.4 | 48.4 (33.6, 63.1) | < 0.0001 |
| Hydrocodone/APAP | N/A | N/A | N/A | ||
| Placebo | 0 | - | - | ||
| Bunionectomy | Suzetrigine | 1,073 | 29.3 | 29.3 (14.0, 44.6) | 0.0002 |
| Hydrocodone/APAP | N/A | N/A | N/A | ||
| Placebo | 0 | - | - | ||
| Data sourced from clinical trial results.[15][18] LS Mean = Least Squares Mean; SE = Standard Error; CI = Confidence Interval; APAP = Acetaminophen. |
Key Findings:
-
Suzetrigine met the primary endpoint in both trials, demonstrating a statistically significant and clinically meaningful reduction in pain compared to placebo.[15]
-
Neither trial achieved the key secondary endpoint of superiority of Suzetrigine versus hydrocodone bitartrate/acetaminophen on the SPID48 measure.[15][18] The pain reduction with Suzetrigine was similar to that of the hydrocodone/acetaminophen combination.[15]
-
In a secondary endpoint analysis, Suzetrigine showed a more rapid onset of clinically meaningful pain relief compared to placebo.[15][18]
Experimental Protocols
The two pivotal Phase 3 trials (NAVIGATE 1 and NAVIGATE 2) followed a similar design.
Study Design:
-
Type: Randomized, double-blind, placebo- and active-controlled trials.
-
Population: Adults with moderate-to-severe acute postoperative pain (NPRS score ≥4) following either abdominoplasty or bunionectomy.[15][17]
-
Intervention Arms:
-
Duration: 48 hours of treatment.[15]
-
Primary Endpoint: Time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48) compared with placebo. Pain was self-reported by patients using an 11-point Numeric Pain Rating Scale (NPRS).[17]
-
Key Secondary Endpoint: SPID48 for Suzetrigine compared with hydrocodone/acetaminophen.[17]
-
Rescue Medication: Patients were permitted to use ibuprofen (B1674241) (400 mg) as needed for inadequate pain control.[6][16]
Experimental Workflow Diagram
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. neurologylive.com [neurologylive.com]
- 5. ajmc.com [ajmc.com]
- 6. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 7. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 13. Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - Post - Orthobullets [orthobullets.com]
- 14. Hydrocodone and Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journavx.com [journavx.com]
- 17. Efficacy and Clinical Trials | JOURNAVX® (suzetrigine) [journavxhcp.com]
- 18. drugtopics.com [drugtopics.com]
Validating Suzetrigine's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug engages its intended target within a living organism is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of key in vivo methods for validating the target engagement of Suzetrigine, a selective inhibitor of the voltage-gated sodium channel NaV1.8.
Suzetrigine (VX-548) is a novel, non-opioid analgesic that has demonstrated efficacy in the treatment of moderate-to-severe acute pain.[1][2][3] Its mechanism of action is the selective inhibition of NaV1.8, a sodium channel preferentially expressed in peripheral nociceptive neurons that plays a crucial role in pain signal transmission.[4][5][6] Validating that Suzetrigine effectively binds to and modulates NaV1.8 in vivo is paramount for understanding its pharmacodynamics and ensuring its therapeutic effect.
This guide explores three primary methodologies for assessing in vivo target engagement of Suzetrigine and similar ion channel inhibitors: Positron Emission Tomography (PET) Imaging, Microneurography, and Biomarker Analysis. Each method is detailed with experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate approach for their studies.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative visualization of a drug's distribution and target occupancy in vivo. This is achieved by using a radiolabeled version of the drug or a competing ligand.
a. Overview
For Suzetrigine, a radiolabeled analog, [11C]Suzetrigine, has been developed to serve as a PET tracer.[7][8] By administering this tracer and monitoring its distribution and displacement by unlabeled Suzetrigine, researchers can directly measure the extent and duration of NaV1.8 occupancy in tissues of interest.
b. Experimental Protocol: [11C]Suzetrigine PET Imaging in Rodents
This protocol provides a general framework for a preclinical PET imaging study.
Materials:
-
[11C]Suzetrigine radiotracer
-
Unlabeled Suzetrigine
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
Image analysis software
Procedure:
-
Animal Preparation: Acclimatize rodents to the imaging environment. Fasting may be required depending on the specific protocol. Anesthetize the animal for the duration of the scan.
-
Tracer Injection: Administer a bolus injection of [11C]Suzetrigine intravenously.
-
PET Scan Acquisition: Begin dynamic PET scanning immediately after tracer injection for a duration of 60-90 minutes.
-
Baseline Scan: In a subset of animals, perform a baseline scan with only the radiotracer to determine its baseline distribution and uptake.
-
Blocking/Displacement Scan: In another cohort, pre-treat with a therapeutic dose of unlabeled Suzetrigine before injecting [11C]Suzetrigine. This will demonstrate target engagement by showing reduced tracer binding.
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register with anatomical images (CT or MRI). Define regions of interest (ROIs) in tissues known to express NaV1.8 (e.g., dorsal root ganglia).
-
Quantification: Calculate the Standardized Uptake Value (SUV) or binding potential (BP) in the ROIs for both baseline and blocking scans. A significant reduction in tracer uptake in the blocking scan compared to the baseline indicates target engagement.[9]
c. Data Presentation
| Parameter | Baseline Scan (Tracer Only) | Blocking Scan (Suzetrigine + Tracer) | % Occupancy |
| Tracer Uptake (SUV) | High | Low | Calculated |
| Binding Potential (BP) | High | Low | Calculated |
Note: The percentage of target occupancy can be calculated using the formula: % Occupancy = [(Uptake_baseline - Uptake_blocked) / Uptake_baseline] x 100.
d. Experimental Workflow
Experimental workflow for in vivo PET imaging.
Microneurography
Microneurography is a powerful electrophysiological technique that allows for the direct recording of nerve impulses from individual nerve fibers in awake, human subjects. This method provides a functional readout of neuronal activity and can be used to assess the effects of drugs on nociceptor firing.
a. Overview
By recording from C-fibers, the primary nociceptive neurons that express NaV1.8, researchers can directly measure the impact of Suzetrigine on their spontaneous and evoked activity. A reduction in firing frequency or a change in the action potential waveform would provide strong evidence of target engagement.[10][11][12][13]
b. Experimental Protocol: Microneurography in Human Subjects
This protocol outlines a typical microneurography experiment to assess the effects of an analgesic.
Materials:
-
Tungsten microelectrode
-
Reference electrode
-
High-impedance amplifier and data acquisition system
-
Stimulators (for mechanical, thermal, or electrical stimulation)
-
Test drug (Suzetrigine) and placebo
Procedure:
-
Subject Preparation: The subject is comfortably positioned, and the nerve to be studied (e.g., the peroneal nerve) is located.
-
Electrode Insertion: A fine tungsten microelectrode is inserted percutaneously into the nerve fascicle. A reference electrode is placed subcutaneously nearby.
-
Nerve Fiber Identification: The electrode is carefully manipulated to isolate signals from a single C-fiber. This is often guided by applying stimuli to the receptive field of the neuron.
-
Baseline Recording: Record the spontaneous and evoked (using mechanical, thermal, or electrical stimuli) activity of the identified C-fiber before drug administration.
-
Drug Administration: Administer a therapeutic dose of Suzetrigine or a placebo in a double-blind manner.
-
Post-Dose Recording: Continue to record the spontaneous and evoked activity of the same C-fiber at multiple time points after drug administration.
-
Data Analysis: Analyze the recorded nerve signals to determine changes in firing frequency, action potential amplitude, and conduction velocity.
c. Data Presentation
| Parameter | Pre-Dose (Baseline) | Post-Suzetrigine | Post-Placebo |
| Spontaneous Firing Rate (Hz) | X | Reduced | No significant change |
| Evoked Firing Rate (Hz) | Y | Reduced | No significant change |
| Action Potential Amplitude (µV) | Z | May be altered | No significant change |
d. Experimental Workflow
Experimental workflow for microneurography.
Biomarker Analysis
Biomarkers are measurable indicators of a biological state or condition. In the context of drug development, they can be used to assess target engagement and the pharmacological response to a drug.
a. Overview
For NaV1.8 inhibitors like Suzetrigine, relevant biomarkers can be downstream molecules in the nociceptive signaling pathway or measures of neuronal activity that are altered by channel blockade. While direct biomarkers of NaV1.8 engagement are still under investigation, several proximal and distal biomarkers can provide evidence of target modulation.
b. Potential Biomarkers and Measurement Protocols
-
Phosphorylated Nav1.8 (p-Nav1.8): Changes in the phosphorylation state of Nav1.8 can be indicative of its activity.
-
Protocol: In preclinical models, dorsal root ganglion (DRG) tissue can be collected post-treatment and analyzed by Western blot or immunohistochemistry using antibodies specific for p-Nav1.8.
-
-
Downstream Signaling Molecules: Inhibition of NaV1.8 may alter the levels of downstream signaling molecules involved in pain transmission.
-
Protocol: Measurement of neuropeptides (e.g., Substance P, CGRP) or inflammatory mediators in tissue or biofluids using ELISA or mass spectrometry.
-
-
Behavioral Endpoints: In preclinical models, changes in pain-related behaviors can serve as a functional biomarker of target engagement and efficacy.
-
Protocol: Formalin Test: This widely used model assesses both acute and inflammatory pain.[14][15][16][17][18] A subcutaneous injection of formalin into the paw of a rodent elicits a biphasic licking/biting response. The reduction in this response following drug administration is a measure of analgesic efficacy.[14][15][16][17][18]
-
c. Data Presentation
| Biomarker | Vehicle Control | Suzetrigine-Treated |
| p-Nav1.8 Levels | High | Reduced |
| Substance P Release | High | Reduced |
| Formalin Test (Licking Time) | High | Reduced |
d. Signaling Pathway
Simplified NaV1.8 signaling pathway in nociception.
Comparison of Methods
| Method | Advantages | Disadvantages | Invasiveness | Translatability |
| PET Imaging | Non-invasive, quantitative, whole-body distribution, direct measure of target occupancy | Requires radiolabeled tracer, expensive, limited spatial resolution, potential for confounding factors like transporter effects[7] | Minimal | High |
| Microneurography | Direct functional measure of nerve activity in humans, high temporal resolution | Technically challenging, invasive, samples a small number of neurons | High | High |
| Biomarker Analysis | Can be minimally invasive (biofluids), can provide mechanistic insights | Often indirect measures of target engagement, may lack specificity, requires validation | Variable | Variable |
Conclusion
The validation of in vivo target engagement is a multifaceted process that often requires the integration of multiple experimental approaches. For Suzetrigine, a selective NaV1.8 inhibitor, PET imaging with [11C]Suzetrigine offers a direct and quantitative measure of target occupancy. Microneurography provides a powerful functional readout of the drug's effect on nociceptor activity in humans. Biomarker analysis, including the assessment of downstream signaling molecules and behavioral endpoints, can provide further evidence of target modulation and pharmacological effect. The choice of method will depend on the specific research question, available resources, and the stage of drug development. A comprehensive understanding of Suzetrigine's in vivo target engagement will ultimately be achieved through a combination of these complementary techniques.
References
- 1. drugtopics.com [drugtopics.com]
- 2. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vrtxmedical.com [vrtxmedical.com]
- 14. nuchemsciences.com [nuchemsciences.com]
- 15. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Suzetrigine Phase 3 Clinical Trial Data for Acute Pain Management
An in-depth guide for researchers and drug development professionals on the reproducibility and validity of Suzetrigine's phase 3 clinical trial data, with a comparative analysis against emerging alternatives.
This guide provides a comprehensive review of the pivotal phase 3 clinical trial data for Suzetrigine (VX-548), a first-in-class, selective NaV1.8 inhibitor for the treatment of moderate to severe acute pain. The data is compared with cebranopadol (B606582), another novel non-opioid analgesic that has recently completed phase 3 trials. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of efficacy, safety, and experimental methodologies to inform future research and clinical positioning.
Executive Summary
Suzetrigine has demonstrated statistically significant and clinically meaningful pain reduction in phase 3 trials for acute pain following abdominoplasty and bunionectomy. Its novel mechanism of action, selectively targeting the NaV1.8 sodium channel in the peripheral nervous system, offers a promising non-opioid alternative for pain management. This guide presents a side-by-side comparison of Suzetrigine's clinical trial data with that of cebranopadol, a dual agonist of the nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptors. The analysis covers key efficacy endpoints, safety profiles, and a detailed breakdown of the experimental protocols to assess the reproducibility and validity of the findings.
Quantitative Data Summary
The following tables summarize the key quantitative efficacy and safety data from the phase 3 clinical trials of Suzetrigine and cebranopadol in the management of acute postoperative pain.
Table 1: Efficacy Data from Phase 3 Abdominoplasty Trials
| Endpoint | Suzetrigine | Cebranopadol | Placebo (Suzetrigine Trial) | Placebo (Cebranopadol Trial) | Active Comparator (Suzetrigine Trial) |
| Primary Efficacy Endpoint | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) | Pain Numeric Rating Scale (NRS) Area Under the Curve for the 44 hours following surgery (AUC4-48) | SPID48 | AUC4-48 | SPID48 |
| Result | Statistically significant improvement vs. placebo[1][2] | Statistically significant reduction in pain intensity vs. placebo[3][4] | - | - | Not superior to hydrocodone/acetaminophen[1][2] |
| Least Squares Mean Difference (vs. Placebo) | 48.4 (95% CI: 33.6, 63.1; p < 0.0001)[1][5] | 59.2 (SE: 14.36; p < 0.001)[3][6] | - | - | - |
Table 2: Efficacy Data from Phase 3 Bunionectomy Trials
| Endpoint | Suzetrigine | Cebranopadol | Placebo | Active Comparator (Cebranopadol Trial) |
| Primary Efficacy Endpoint | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) | Pain Numeric Rating Scale (NRS) Area Under the Curve from 2 to 48 hours after dosing | SPID48 | NRS Area Under the Curve |
| Result | Statistically significant improvement vs. placebo[1][2] | Statistically significant reduction in pain intensity vs. placebo[7][8] | - | Demonstrated larger magnitude of effect than oxycodone (post-hoc analysis)[3][8] |
| Least Squares Mean Difference (vs. Placebo) | 29.3 (95% CI: 14.0, 44.6; p = 0.0002)[1][5] | Data on specific mean difference not available in search results. | - | - |
Table 3: Safety and Tolerability Data from Phase 3 Trials (Abdominoplasty)
| Adverse Event (AE) Profile | Suzetrigine | Cebranopadol | Placebo (Suzetrigine Trial) | Placebo (Cebranopadol Trial) | Active Comparator (Suzetrigine Trial) |
| Any Adverse Events (%) | 50.0[1][2][9] | Comparable to placebo[3] | 56.3[1][2][9] | - | 60.7 (Hydrocodone/Acetaminophen)[1][2][9] |
| Severe Adverse Events (%) | 1.8[1][2] | No serious adverse events related to cebranopadol[3] | 2.7[1][2] | - | 2.0 (Hydrocodone/Acetaminophen)[1][2] |
| Most Common AEs | Nausea, constipation, headache[9] | Nausea[4] | Nausea, constipation, dizziness[9] | - | Nausea, dizziness, vomiting[9] |
Experimental Protocols
A detailed comparison of the methodologies employed in the phase 3 clinical trials of Suzetrigine and cebranopadol is crucial for assessing the validity and reproducibility of the results.
Suzetrigine Phase 3 Program (NAVIGATE 1 & 2)
-
Study Design : Two randomized, double-blind, placebo- and active-controlled trials.[6]
-
Patient Population : Adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[6]
-
Inclusion Criteria : Patients with a pain score of 4 or greater on an 11-point Numeric Pain Rating Scale (NPRS).
-
Exclusion Criteria : Not detailed in the provided search results.
-
Intervention :
-
Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.
-
Active Comparator: Hydrocodone bitartrate/acetaminophen (5 mg/325 mg) every 6 hours.
-
Placebo.
-
-
Primary Endpoint : Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[1]
-
Secondary Endpoints :
-
SPID48 compared to the active comparator.
-
Time to meaningful pain relief.[9]
-
Cebranopadol Phase 3 Program (ALLEVIATE-1 & 2)
-
Study Design :
-
Patient Population : Adults with moderate-to-severe acute pain following either full abdominoplasty or bunionectomy.[3][10]
-
Inclusion Criteria : Patients scheduled for the respective surgical procedures.
-
Exclusion Criteria : History of allergy or hypersensitivity to opioid analgesics or anesthetics.
-
Intervention :
-
Primary Endpoint :
-
Secondary Endpoints :
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Suzetrigine and cebranopadol are visualized below, highlighting their unique approaches to pain modulation.
Suzetrigine Signaling Pathway
Caption: Suzetrigine selectively inhibits the NaV1.8 sodium channel on peripheral pain-sensing neurons.
Cebranopadol Signaling Pathway
Caption: Cebranopadol acts as a dual agonist for both MOP and NOP receptors to modulate pain signals.
Discussion on Reproducibility and Validity
The phase 3 clinical trials for Suzetrigine were designed as large-scale, randomized, double-blind, and placebo-controlled studies, which are considered the gold standard for establishing clinical efficacy and safety. The consistency of the results across two different surgical models (abdominoplasty and bunionectomy) strengthens the validity of the findings. The detailed reporting of statistical parameters, including confidence intervals and p-values, allows for a clear interpretation of the data and facilitates reproducibility of the analyses.
Similarly, the cebranopadol phase 3 program has employed robust methodologies with placebo and active comparators. The consistent positive outcomes in both the abdominoplasty and bunionectomy trials support the validity of its analgesic effect. For a more thorough independent assessment of reproducibility, the full publication of the numerical data from the ALLEVIATE-2 trial would be beneficial.
Conclusion
The phase 3 clinical trial data for Suzetrigine provide strong evidence for its efficacy and safety as a non-opioid analgesic for moderate to severe acute pain. Its novel mechanism of action, focused on the peripheral nervous system, translates to a favorable side-effect profile compared to standard-of-care opioids. The comparative analysis with cebranopadol, another promising non-opioid candidate with a different mechanism of action, highlights the dynamic landscape of pain management research. Both molecules demonstrate the potential to address the significant unmet need for effective and safer pain relief options. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to critically evaluate these emerging therapies and inform the direction of future analgesic development.
References
- 1. Cebranopadol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. patientcareonline.com [patientcareonline.com]
- 4. Tris Pharma reports data from Phase III acute pain therapy trial [clinicaltrialsarena.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tris Pharma Announces Positive Results from ALLEVIATE-1 Phase 3 Clinical Trial of Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - BioSpace [biospace.com]
- 9. pharmatimes.com [pharmatimes.com]
- 10. drugtopics.com [drugtopics.com]
Suzetrigine vs. Standard Non-Opioid Analgesics: A Head-to-Head Comparison in Acute Pain Management
A comprehensive analysis of efficacy, safety, and mechanisms of action for researchers and drug development professionals.
The recent emergence of Suzetrigine (VX-548), a first-in-class selective NaV1.8 inhibitor, marks a significant development in the landscape of non-opioid analgesics. This guide provides a detailed head-to-head comparison of Suzetrigine with standard non-opioid analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and the non-NSAID analgesic, acetaminophen (B1664979). The comparison is based on an indirect analysis of data from respective clinical trials in acute postoperative pain models.
Executive Summary
Suzetrigine operates via a novel mechanism, selectively targeting the NaV1.8 sodium channel in peripheral nociceptive neurons to block pain signal transmission.[1][2] This targeted approach in the peripheral nervous system is designed to provide pain relief without the central nervous system side effects associated with opioids.[1][3] Clinical trials in acute postoperative pain settings, such as bunionectomy and abdominoplasty, have demonstrated Suzetrigine's efficacy in reducing pain intensity compared to placebo.[4]
Standard non-opioid analgesics, such as ibuprofen and acetaminophen, have long been the mainstay for managing mild to moderate acute pain. Their mechanisms of action are well-established, primarily involving the inhibition of cyclooxygenase (COX) enzymes (for NSAIDs) and modulation of central pain pathways (for acetaminophen).
This guide presents a comparative analysis of the clinical trial data for Suzetrigine and these standard analgesics, focusing on the key efficacy endpoint of the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48). It is important to note that the data presented for Suzetrigine and the standard non-opioid analgesics are from separate clinical trials. Therefore, this comparison is indirect and should be interpreted with this consideration in mind.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials of Suzetrigine and standard non-opioid analgesics in acute postoperative pain models.
Table 1: Comparative Efficacy in Acute Postoperative Pain (Bunionectomy Model)
| Drug | Dosage | Primary Endpoint: SPID48 (Mean ± SE) | Trial Identifier |
| Suzetrigine | 100 mg loading dose, then 50 mg every 12h | 29.3 (vs. placebo)[4] | NAVIGATE 1 (NCT05553366)[5] |
| Ibuprofen (IV) | 300 mg every 6h | 9.5 ± 2.5 mm[1][2] | NCT02689063[1] |
| Acetaminophen (IV) | 1000 mg every 6h | 10.4 ± 2.5 mm[1][2] | NCT02689063[1] |
| Placebo | Vehicle | -1.3 ± 3.1 mm[1][2] | NCT02689063[1] |
Note: SPID48 values for Suzetrigine are presented as the least squares mean difference from placebo.[4] The values for ibuprofen and acetaminophen are the actual mean SPID48 scores.[1][2] A higher SPID value indicates greater pain relief.
Table 2: Comparative Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events |
| Suzetrigine | Itching, muscle spasms, increased blood creatine (B1669601) phosphokinase, rash.[1] | No serious adverse events were deemed related to Suzetrigine in the pivotal trials.[6] |
| Ibuprofen | Nausea, vomiting, indigestion, increased risk of gastrointestinal ulcers and bleeds, cardiovascular events, and kidney disease with long-term use.[7] | Rare, but can include severe allergic reactions, heart attack, and stroke. |
| Acetaminophen | Generally well-tolerated at therapeutic doses. | Liver damage (hepatotoxicity) with overdose or in patients with liver disease.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for Suzetrigine and standard non-opioid analgesics.
References
- 1. Efficacy and Safety of an Intravenous Acetaminophen/Ibuprofen Fixed-dose Combination After Bunionectomy: a Randomized, Double-blind, Factorial, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. news-medical.net [news-medical.net]
- 6. Intravenous ibuprofen for treatment of post-operative pain: A multicenter, double blind, placebo-controlled, randomized clinical trial - Universidad Autónoma de Madrid [uam.scimarina.org]
- 7. A Phase 3, Randomized, Double-Blind Comparison of Analgesic Efficacy and Tolerability of Q8003 vs Oxycodone or Morphine for Moderate-to-Severe Postoperative Pain Following Bunionectomy Surgery - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Suzetrigine (VX-548) in Postoperative Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Suzetrigine (VX-548), a first-in-class, selective NaV1.8 inhibitor, in the context of postoperative pain management. Suzetrigine offers a novel, non-opioid mechanism of action by targeting the peripheral nervous system, thereby avoiding the central nervous system side effects associated with opioids.[1] This document summarizes available clinical trial data, outlines a representative preclinical experimental protocol for assessing analgesic efficacy in a postoperative pain model, and illustrates the underlying signaling pathway and experimental workflow.
Mechanism of Action: Selective Inhibition of NaV1.8
Suzetrigine's analgesic effect stems from its highly selective inhibition of the NaV1.8 voltage-gated sodium channel.[1] These channels are predominantly expressed in peripheral pain-sensing neurons (nociceptors) and are crucial for the transmission of pain signals.[1][2][3][4] By binding to the NaV1.8 channel, Suzetrigine stabilizes it in a closed state, which in turn prevents the influx of sodium ions necessary for the generation and propagation of pain signals to the central nervous system.[1][2] This targeted peripheral action is a key differentiator from many existing analgesics, offering the potential for effective pain relief without the adverse effects associated with central nervous system activity, such as addiction and sedation.[1][3]
Figure 1: Signaling pathway of NaV1.8 inhibition by Suzetrigine.
Comparative Efficacy in Postoperative Pain Models
While specific preclinical data for Suzetrigine in animal models of postoperative pain are not extensively published, its efficacy has been demonstrated in robust clinical trials.[5] The following tables summarize the primary efficacy endpoint from Phase 3 studies in patients with moderate to severe acute pain following abdominoplasty and bunionectomy. The primary endpoint was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as measured on the Numeric Pain Rating Scale (NPRS).
Table 1: Efficacy of Suzetrigine vs. Placebo in Postoperative Pain (Abdominoplasty)
| Treatment Group | N | LS Mean SPID48 (95% CI) | LS Mean Difference vs. Placebo (95% CI) | P-value |
| Suzetrigine | 447 | 48.4 | 48.4 (33.6, 63.1) | <0.0001 |
| Placebo | 223 | 0 | - | - |
Data from a Phase 3 clinical trial in patients following abdominoplasty.[6]
Table 2: Efficacy of Suzetrigine vs. Placebo in Postoperative Pain (Bunionectomy)
| Treatment Group | N | LS Mean SPID48 (95% CI) | LS Mean Difference vs. Placebo (95% CI) | P-value |
| Suzetrigine | - | 29.3 | 29.3 (14.0, 44.6) | 0.0002 |
| Placebo | - | 0 | - | - |
Data from a Phase 3 clinical trial in patients following bunionectomy.[6]
Table 3: Comparison of Suzetrigine with Hydrocodone/Acetaminophen in Postoperative Pain
| Study | Treatment Group | Comparison | Outcome |
| Abdominoplasty & Bunionectomy | Suzetrigine | vs. Hydrocodone/Acetaminophen | Suzetrigine was not superior to the active comparator.[7][8] |
Note: While Suzetrigine demonstrated significant pain reduction compared to placebo, the trials were not designed to formally test for superiority against the hydrocodone/acetaminophen arm.[9]
Experimental Protocols: In Vivo Postoperative Pain Model
A standard preclinical model for evaluating analgesics in a postoperative setting is the incisional pain model, often referred to as the Brennan model.[10][11][12][13] This model is characterized by a rapid onset of pain-related behaviors and sustained mechanical hyperalgesia, mirroring the human postoperative experience.[12][14]
Representative Protocol: Incisional Pain Model in Rats
-
Animals: Male Sprague Dawley rats (200-250g) are used. Animals are acclimated to the testing environment and handling for several days prior to the experiment.
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) (2-3% in oxygen).
-
Incisional Surgery: A 1 cm longitudinal incision is made through the skin, fascia, and plantaris muscle of the plantar aspect of the hind paw. The skin is then closed with sutures.
-
Postoperative Recovery: Animals are allowed to recover from anesthesia in their home cages.
-
Behavioral Testing (Mechanical Allodynia):
-
Paw withdrawal thresholds are measured using von Frey filaments at baseline (before surgery) and at various time points post-incision (e.g., 2, 4, 24, 48 hours).
-
Animals are placed on an elevated mesh platform and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the incised paw until a withdrawal response is elicited.
-
-
Drug Administration:
-
Suzetrigine, a vehicle control, and a positive control (e.g., morphine, NSAID) are administered orally (PO) or via another relevant route at a specified time before behavioral testing.
-
-
Data Analysis: Paw withdrawal thresholds are calculated and compared between treatment groups using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test). A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Figure 2: Representative experimental workflow for in vivo validation.
Conclusion
Suzetrigine (VX-548) has demonstrated significant efficacy in reducing moderate to severe postoperative pain in human clinical trials, offering a promising non-opioid alternative. Its novel mechanism of targeting NaV1.8 in the peripheral nervous system provides a strong rationale for its use in pain management. While detailed preclinical data in postoperative models are not widely available in published literature, the established Brennan model of incisional pain serves as a robust platform for the in vivo validation of novel analgesics like Suzetrigine. The clinical data presented, combined with the well-understood mechanism of action, positions Suzetrigine as a noteworthy advancement in the management of acute pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 7. VX-548 in the treatment of acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. psychogenics.com [psychogenics.com]
- 11. Unveiling Targets for Treating Postoperative Pain: The Role of the TNF-α/p38 MAPK/NF-κB/Nav1.8 and Nav1.9 Pathways in the Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Model of Post-Incisional Pain for Efficacy Testing [aragen.com]
- 13. A Mouse Model of Postoperative Pain [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
Suzetrigine in Multimodal Analgesia: A Comparative Guide
FOR IMMEDIATE RELEASE
A new non-opioid analgesic, Suzetrigine (formerly VX-548), demonstrates significant potential in the management of moderate-to-severe acute pain. This guide provides a comprehensive comparison of Suzetrigine with established analgesic alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
Suzetrigine, a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, has recently gained regulatory approval for the treatment of moderate-to-severe acute pain in adults[1][2]. Its novel mechanism of action, which targets peripheral pain-sensing neurons, offers a promising alternative to traditional analgesics, particularly in the context of the ongoing opioid crisis[1][2]. This document outlines the efficacy of Suzetrigine within multimodal analgesia regimens, comparing its performance with standard-of-care treatments.
Mechanism of Action
Suzetrigine selectively blocks the NaV1.8 sodium channel, which is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglia[3][4]. By inhibiting these channels, Suzetrigine prevents the transmission of pain signals to the central nervous system, thereby reducing the sensation of pain without the central nervous system side effects associated with opioids, such as addiction and respiratory depression[1][4].
Efficacy in Acute Pain: Clinical Trial Data
The efficacy and safety of Suzetrigine have been evaluated in several Phase 3 clinical trials, primarily in the context of postoperative pain following abdominoplasty and bunionectomy[1][5]. These studies provide a robust dataset for comparison with other analgesics.
Data Presentation
The following tables summarize the key efficacy and safety data for Suzetrigine compared to placebo and a common opioid combination, hydrocodone/acetaminophen (HB/APAP).
Table 1: Efficacy of Suzetrigine in Acute Postoperative Pain (Phase 3 Trials)
| Outcome Measure | Suzetrigine | Placebo | Hydrocodone/Acetaminophen (HB/APAP) |
| SPID48 (Sum of Pain Intensity Difference over 48 hours) | |||
| Abdominoplasty Trial | Statistically significant improvement vs. placebo[1][5] | - | Not superior to HB/APAP[5] |
| Bunionectomy Trial | Statistically significant improvement vs. placebo[1][5] | - | Not superior to HB/APAP[5] |
| Time to Meaningful Pain Relief (≥2-point reduction on NPRS) | |||
| Abdominoplasty Trial | Median: 2 hours[5] | Median: 8 hours[5] | Not reported |
| Bunionectomy Trial | Median: 4 hours[5] | Median: 8 hours[5] | Not reported |
| Patient Global Assessment (% rating "good," "very good," or "excellent") | 83.2%[6] | Not reported | Not reported |
NPRS: Numeric Pain Rating Scale
Table 2: Safety and Tolerability of Suzetrigine (Phase 3 Trials)
| Adverse Event Profile | Suzetrigine | Placebo | Hydrocodone/Acetaminophen (HB/APAP) |
| Incidence of any Adverse Events (Abdominoplasty) | Lower than placebo[5] | Higher than Suzetrigine[5] | Not reported |
| Incidence of any Adverse Events (Bunionectomy) | Lower than placebo[5] | Higher than Suzetrigine[5] | Not reported |
| Common Adverse Events | Nausea, constipation, headache, dizziness (less frequent than placebo and HB/APAP) | Higher incidence of common AEs than Suzetrigine | Higher incidence of common AEs than Suzetrigine |
| Serious Adverse Events | No serious adverse events related to the study drug reported[5] | Not reported | Not reported |
Comparison with Other Analgesics in Multimodal Regimens
Multimodal analgesia, the use of multiple analgesic agents with different mechanisms of action, is the standard of care for postoperative pain management[2]. Suzetrigine's unique peripheral mechanism makes it an attractive component for such regimens.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs are effective for mild to moderate postoperative pain and work by reducing inflammation[7]. In clinical trials of Suzetrigine, patients were permitted to use ibuprofen (B1674241) as rescue medication[8]. While formal studies on the synergistic effects are pending, the trial design acknowledges the real-world practice of combining different non-opioid analgesics. An independent review by the Institute for Clinical and Economic Review (ICER) noted a lack of direct comparator trials between Suzetrigine and NSAIDs[9].
-
Opioids (Hydrocodone/Acetaminophen): The Phase 3 trials for Suzetrigine included an active comparator arm with hydrocodone/acetaminophen[8]. While Suzetrigine was not found to be superior in terms of the primary endpoint of SPID48, it demonstrated a favorable safety profile with a lower incidence of adverse events[5]. The non-addictive nature of Suzetrigine presents a significant advantage over opioids[1].
-
Gabapentinoids (Pregabalin): While Suzetrigine is primarily studied for acute pain, its mechanism targeting neuronal excitability suggests potential for neuropathic pain. Pregabalin (B1679071) is a standard treatment for neuropathic pain[4][10][11][12]. Future studies directly comparing Suzetrigine to gabapentinoids in neuropathic pain models will be crucial to determine its relative efficacy in this setting.
Experimental Protocols
The pivotal Phase 3 trials of Suzetrigine for acute pain followed a standardized methodology for analgesic clinical trials.
Key Methodological Points:
-
Study Design: The studies were randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trials[13][14].
-
Patient Population: The trials enrolled adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy[8].
-
Interventions: Patients were randomized to receive Suzetrigine, placebo, or an active comparator (hydrocodone/acetaminophen)[8].
-
Primary Endpoint: The primary measure of efficacy was the time-weighted sum of the pain intensity difference over 48 hours (SPID48), a standard endpoint in acute pain trials[8].
-
Pain Measurement: Pain intensity was assessed using the Numeric Pain Rating Scale (NPRS) at various time points[8].
-
Rescue Medication: The use of rescue medication (ibuprofen) was permitted and monitored, reflecting the principles of multimodal analgesia[8].
Conclusion and Future Directions
Suzetrigine represents a significant advancement in the field of pain management, offering an effective non-opioid option for moderate-to-severe acute pain with a favorable safety profile compared to opioids. Its peripheral mechanism of action makes it a prime candidate for inclusion in multimodal analgesia regimens.
While the initial data is promising, further research is needed to fully elucidate the role of Suzetrigine in combination with other analgesics. Head-to-head trials comparing Suzetrigine-based multimodal regimens with standard-of-care multimodal approaches will be instrumental in defining its place in clinical practice. Additionally, ongoing investigations into its efficacy for chronic neuropathic pain will be of great interest to the scientific community. The development of Suzetrigine marks a pivotal step towards safer and more effective pain management strategies.
References
- 1. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. floridiananesthesiaservices.com [floridiananesthesiaservices.com]
- 3. Efficacy of nonsteroidal anti-inflammatory drugs in the management of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 5. drugtopics.com [drugtopics.com]
- 6. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 8. journavx.com [journavx.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Efficacy of pregabalin for peripheral neuropathic pain: results of an 8-week, flexible-dose, double-blind, placebo-controlled study conducted in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Current methods and challenges for acute pain clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Suzetrigine Phenol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Suzetrigine phenol (B47542), aligning with established safety protocols and regulatory compliance.
Important Note on Hazard Classification: Safety Data Sheets (SDS) for Suzetrigine and its phenol form present differing hazard classifications. One SDS for "Suzetrigine phenol" identifies it as a non-hazardous substance.[1] However, other SDS for "Suzetrigine" classify it as causing skin and eye irritation, and being harmful if swallowed.[2][3] Phenol itself is recognized as a toxic and corrosive chemical requiring specific handling and disposal procedures.[4][5] Given these variations, it is critical to treat this compound as potentially hazardous and follow a cautious disposal protocol.
Core Principles of this compound Disposal
Adherence to official regulations is mandatory for the disposal of laboratory chemicals.[6] The primary goal is to prevent the release of chemical compounds into the environment; therefore, this compound must not be disposed of with household garbage or discharged into sewage systems.[6]
Hazard and Safety Data Summary
The following table summarizes the hazard information for Suzetrigine and Phenol, based on available Safety Data Sheets.
| Substance | CAS Number | GHS Hazard Classifications | Key Precautionary Statements |
| Suzetrigine | 2649467-58-1 | Acute toxicity, oral (Category 4)[3], Skin Irritation (Category 2)[2][3], Eye Irritation (Category 2A)[2][3], Specific Target Organ Toxicity - Single Exposure (Category 3)[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P280: Wear protective gloves/eye protection/face protection.[2][3]P302+P352: IF ON SKIN: Wash with plenty of water.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| Phenol | 108-95-2 | Toxic if swallowed, in contact with skin or if inhaled[4], Causes severe skin burns and eye damage[4], Suspected of causing genetic defects[4], May cause damage to organs through prolonged or repeated exposure[4], Toxic to aquatic life with long lasting effects[4] | P201: Obtain special instructions before use.[4]P260: Do not breathe dust.[4]P273: Avoid release to the environment.[4]P280: Wear protective gloves, protective clothing, eye protection and face protection.[4]P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4] |
| This compound | 2649467-91-2 | Not a hazardous substance or mixture[1] | N/A |
Step-by-Step Disposal Protocol
This protocol outlines a systematic approach to minimize risk and ensure regulatory compliance, treating the substance with caution due to the conflicting hazard information.
Personal Protective Equipment (PPE) and Spill Management
-
PPE: Before handling this compound, ensure appropriate personal protective equipment is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] In case of insufficient ventilation, a suitable respirator should be used.[1]
-
Spill Response: In the event of a spill, evacuate personnel to a safe area.[1] Prevent further leakage and keep the product away from drains or water courses.[1] Absorb the spill with a liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
Waste Collection and Segregation
-
Identify Waste Streams: Identify all forms of this compound waste, which includes unused product, contaminated labware (e.g., vials, pipettes, gloves), and solutions.[6]
-
Segregate Waste: Collect and segregate this compound waste into designated, suitable, and closed containers.[6][7] These containers should be clearly labeled as "this compound Waste" or a similar identifier to avoid mixing with other waste streams.[4][6]
Packaging and Storage
-
Seal Containers: Ensure waste containers are tightly sealed to prevent any leakage or spillage.[6]
-
Proper Storage: Store the sealed containers in a cool, well-ventilated area.[6] The storage location should be away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] Keep the waste containers away from any sources of ignition.[6]
Final Disposal Method
-
Licensed Disposal: The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction company.[6]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Do not dispose of the material down the drain or in regular trash.[6][7] For unused medication in a clinical or household setting, a medicine take-back program is a viable option.[6]
Experimental Protocols and Workflows
Accidental Release Measures
In the case of an accidental release, the following experimental protocol should be followed:
-
Personal Precautions: Immediately don full personal protective equipment, including respiratory protection. Avoid breathing any vapors, mist, or gas. Ensure the area is adequately ventilated and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Take immediate steps to prevent further leakage or spillage. Ensure the product does not enter drains or water courses.[1]
-
Containment and Cleaning:
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material like diatomite or universal binders.[1]
-
Decontaminate all affected surfaces and equipment by thoroughly scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent material and cleaning supplies, and dispose of them as hazardous waste according to the disposal protocol outlined in Section 13 of the SDS.[1]
-
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Navigating the Safe Handling of Suzetrigine Phenol in a Laboratory Setting
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling Suzetrigine phenol (B47542). This guide provides a comprehensive overview of personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
A notable discrepancy exists in the available safety data for Suzetrigine phenol and its related compound, Suzetrigine. A Safety Data Sheet (SDS) for this compound from one supplier classifies it as not a hazardous substance.[1] In contrast, SDS for Suzetrigine (without phenol) indicates that it is harmful if swallowed and causes skin and eye irritation. Given this conflicting information, a cautious approach is paramount. Therefore, it is strongly recommended that personnel handle this compound by observing the more stringent safety precautions applicable to phenols until a definitive and comprehensive SDS for the specific product in use is obtained and reviewed.
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection is employed. The following table summarizes the recommended PPE based on general guidelines for handling phenolic compounds in a laboratory setting.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields | Must be worn at all times for basic protection. |
| Chemical splash goggles | Required when there is a risk of splashing. | |
| Face shield | To be worn in conjunction with goggles during procedures with a high splash potential. | |
| Hand Protection | Double nitrile gloves | For incidental contact with dilute solutions. |
| Neoprene or butyl rubber gloves | Recommended for handling concentrated solutions or for prolonged contact. | |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Impervious clothing | Recommended to be worn to protect against skin exposure. | |
| Rubber or neoprene apron | Advised when there is a significant risk of splashing. | |
| Respiratory Protection | Use in a well-ventilated area | Operations should be conducted in a chemical fume hood to minimize inhalation exposure. |
| Suitable respirator | May be required for certain operations; consult your institution's environmental health and safety office. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.
Preparation and Handling Workflow
Experimental Protocol:
Due to the absence of publicly available, detailed experimental protocols for this compound, a general procedure for handling a powdered chemical is outlined below. This should be adapted to the specific requirements of your experiment.
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for the specific this compound product you are using.
-
Don Appropriate PPE: Based on the risk assessment and the information in the SDS, put on all required personal protective equipment.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Compound:
-
Use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or container.
-
Close the primary container immediately after dispensing.
-
-
Performing the Experiment:
-
Conduct all manipulations of the compound within the fume hood.
-
Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.
Disposal Workflow
Disposal Protocol:
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
